Diboron tetrachloride
Description
Properties
CAS No. |
13701-67-2 |
|---|---|
Molecular Formula |
B2Cl4 |
Molecular Weight |
163.4 g/mol |
IUPAC Name |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
InChI Key |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
Canonical SMILES |
B(B(Cl)Cl)(Cl)Cl |
Other CAS No. |
13701-67-2 |
Origin of Product |
United States |
Foundational & Exploratory
Diboron Tetrachloride (B₂Cl₄): An In-Depth Technical Guide to Molecular Geometry and Symmetry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diboron tetrachloride (B₂Cl₄) is a molecule of significant academic interest due to its fluxional nature, existing in equilibrium between planar and staggered conformations. This guide provides a comprehensive technical overview of its molecular geometry, symmetry, and the experimental and computational methods used for its characterization. Understanding the nuanced structural dynamics of B₂Cl₄ is crucial for leveraging its reactivity in synthetic chemistry and for the rational design of novel therapeutics and materials.
Introduction: The Dichotomy of this compound's Structure
This compound is a colorless liquid that has garnered attention for its unique structural properties. The molecule consists of two boron atoms, each bonded to two chlorine atoms, with a central boron-boron single bond. The rotational barrier around this B-B bond is remarkably low, leading to two distinct, readily interconverting conformations: a planar structure and a staggered structure. This conformational flexibility is a key determinant of its chemical behavior and spectroscopic signature.
Molecular Geometry: A Tale of Two Conformations
The geometry of this compound is phase-dependent, a critical consideration in experimental design and data interpretation.
The Staggered Conformation: A Gas-Phase Reality
In the gaseous state, this compound adopts a staggered conformation with D₂d symmetry.[1][2] This structure is characterized by the two BCl₂ units being perpendicular to each other, with a torsion angle of 90°.[1] This conformation is considered the most stable as it minimizes steric hindrance between the chlorine atoms on adjacent boron atoms.[3] Computational studies confirm that the D₂d geometry is energetically favored by approximately 2 kcal/mol.[2]
Key Geometric Parameters (Gas Phase):
The Planar Conformation: A Solid-State Anomaly
Conversely, in the crystalline solid state, B₂Cl₄ exhibits a planar geometry with D₂h symmetry.[2] This conformational shift is attributed to crystal packing effects that favor a more ordered, planar arrangement.[2] It is important to recognize that this planar form is not the lowest energy state for an isolated molecule.
Symmetry Analysis: Unveiling the Point Groups
The symmetry of each conformation dictates its spectroscopic properties and allowed transitions.
D₂d Point Group (Staggered)
The staggered conformation of this compound belongs to the D₂d point group.[1][4] This point group is characterized by a principal C₂ axis, two perpendicular C'₂ axes, and two dihedral mirror planes (σd).[3] The presence of these symmetry elements has been confirmed by vibrational spectroscopy.[4]
D₂h Point Group (Planar)
The planar conformation possesses D₂h symmetry.[2] This is a high-symmetry point group that includes a center of inversion, three mutually perpendicular C₂ axes, and three mirror planes. The planarity of this form is a direct consequence of the crystalline environment.
Experimental and Computational Elucidation of Structure
A combination of experimental techniques and theoretical calculations has been instrumental in defining the structural landscape of this compound.
Experimental Protocols
-
Gas Electron Diffraction: This technique has been pivotal in determining the precise bond lengths and angles of the staggered conformation in the gas phase.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction studies have unequivocally established the planar structure of B₂Cl₄ in the solid state.[5][6][7]
-
Vibrational Spectroscopy (IR and Raman): Spectroscopic methods have been used to identify the characteristic vibrational modes for each conformer, further supporting the existence of the D₂d structure in the fluid states.[4]
Computational Chemistry Workflow
Computational modeling provides invaluable insights into the relative stabilities and interconversion pathways of the B₂Cl₄ conformers.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. This compound | B2Cl4 | CID 139548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
The Genesis of a Boron-Boron Bond: A Technical Guide to the Discovery and First Preparation of Diboron Tetrachloride (B₂Cl₄)
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the seminal discovery and first successful preparation of diboron tetrachloride (B₂Cl₄). Moving beyond a simple recitation of historical facts, this document delves into the experimental rationale, the formidable challenges faced by early 20th-century chemists, and the evolution of the synthetic methodology. We will examine the pioneering work of Alfred Stock and his collaborators, detailing their initial, albeit low-yielding, synthesis and the subsequent improvements that laid the groundwork for modern boron chemistry. This guide is structured to offer not only a historical perspective but also a deep understanding of the chemical principles and experimental intricacies that led to the isolation of this foundational compound.
Introduction: The Quest for Boron's Covalent Self
In the early 20th century, the field of inorganic chemistry was undergoing a period of profound transformation. While the chemistry of carbon, with its remarkable ability to form stable catenated structures, was well-established, the analogous chemistry of its neighbor, boron, remained largely enigmatic. The synthesis of compounds containing a direct, covalent boron-boron bond was a significant and unmet challenge. The successful isolation of such a species would not only represent a triumph of synthetic ingenuity but also unlock a new chapter in our understanding of chemical bonding and reactivity. It was against this backdrop that Alfred Stock, a German inorganic chemist renowned for his pioneering research on boron hydrides, embarked on the quest to synthesize a simple, yet elusive, molecule: this compound (B₂Cl₄).[1][2][3]
The First Breakthrough: An Electrical Spark of Innovation
The first successful, albeit challenging, preparation of this compound was reported in 1925 by Alfred Stock, A. Brandt, and H. Fischer.[4] Their approach was conceptually elegant, yet fraught with practical difficulties. The core idea was to reductively couple boron trichloride (BCl₃), a readily available starting material, to form the desired B₂Cl₄.
Experimental Rationale: Taming the Reactivity of Boron Trichloride
Boron trichloride is a volatile, corrosive, and moisture-sensitive liquid. The key to its reductive coupling lay in the generation of a transient, highly reactive boron-containing species that could then dimerize. The chosen method was a high-energy electrical discharge, a technique capable of breaking the strong B-Cl bonds and initiating the desired reaction cascade.
The initial experimental design involved striking an electric arc between zinc electrodes submerged in liquid boron trichloride.[4] The rationale behind using zinc was likely its ability to act as a chlorine scavenger, thereby driving the reaction towards the formation of the boron-boron bond.
The Initial Synthesis: A Low-Yield, High-Impact Discovery
The pioneering experiment, while successful in producing the first tangible evidence of B₂Cl₄, was far from efficient. The reaction yielded the desired product in a meager 1% with a purity of less than 90%.[4] The crude product was also found to be extremely reactive, reacting violently with moisture and oxygen.[4]
Experimental Protocol: The Stock-Brandt-Fischer Method (1925)
CAUTION: This protocol is of historical significance and involves hazardous materials and techniques. It should not be attempted without a thorough understanding of the risks and appropriate safety precautions in a modern, well-equipped laboratory.
-
Apparatus: A custom-designed glass apparatus capable of containing liquid boron trichloride and accommodating two zinc electrodes. The system needed to be meticulously dried and purged of air and moisture.
-
Reactants:
-
Boron trichloride (BCl₃), freshly distilled.
-
Zinc electrodes.
-
-
Procedure:
-
The reaction vessel was charged with liquid boron trichloride under an inert atmosphere.
-
The zinc electrodes were positioned within the liquid BCl₃.
-
A high-voltage electric arc was initiated between the zinc electrodes.
-
The reaction was allowed to proceed, during which a solid byproduct (presumably zinc chloride) and a small amount of a volatile liquid were formed.
-
The volatile fraction, containing B₂Cl₄, was carefully isolated from the unreacted BCl₃ and byproducts by fractional condensation in a high-vacuum apparatus. This was a technique mastered by Stock in his work with volatile boron hydrides.[5]
-
A Significant Leap Forward: The Mercury Arc Modification
Recognizing the limitations of their initial method, Stock and his team sought to improve the yield and purity of B₂Cl₄. A significant advancement came with the move from a liquid-phase to a vapor-phase reaction, coupled with the use of a mercury arc.[4] This modification led to a considerable improvement in the reaction yield.[4]
The use of mercury electrodes in an electrical discharge through BCl₃ vapor provided a more controlled and efficient means of generating the BCl₂ radical, the presumed intermediate in the formation of B₂Cl₄. The mercury likely played a dual role: as the electrode material for the discharge and as a scavenger for the liberated chlorine atoms, forming mercurous chloride (Hg₂Cl₂).
Conceptual Reaction Pathway:
-
Initiation: BCl₃(g) + energy → •BCl₂(g) + •Cl(g)
-
Propagation/Dimerization: 2 •BCl₂(g) → B₂Cl₄(g)
-
Chlorine Scavenging: 2 •Cl(g) + 2 Hg(l) → Hg₂Cl₂(s)
This improved method, while still demanding in its execution, represented a critical step towards making B₂Cl₄ more accessible for further study.
Structural Elucidation and Characterization
The initial characterization of B₂Cl₄ was a formidable task given its high reactivity and the small quantities produced. Early efforts relied on elemental analysis and molecular weight determination to establish its chemical formula. Later, more sophisticated techniques, such as gas electron diffraction, were employed to determine its molecular structure. These studies revealed that B₂Cl₄ possesses D₂d symmetry in the gas phase, with the two BCl₂ units being perpendicular to each other.[6] This staggered conformation is in contrast to the planar structure of its lighter analogue, diboron tetrafluoride (B₂F₄).[6]
Modern Synthetic Perspectives
While the early electrical discharge methods were groundbreaking, they have been largely superseded by more efficient and safer synthetic routes. Modern preparations often involve the reduction of BCl₃ with other reagents. For instance, passing a radio-frequency alternating current through gaseous boron trichloride has been shown to be a more efficient technique that does not require a metal dechlorinating agent.[6]
Conclusion: A Legacy of Innovation
The discovery and first preparation of this compound by Alfred Stock and his colleagues was a landmark achievement in inorganic chemistry. Their perseverance in the face of significant experimental challenges not only led to the isolation of a new and fundamentally important molecule but also paved the way for the development of the rich and diverse field of diboron chemistry. The journey from a 1% yield in a hazardous electrical arc experiment to the more controlled syntheses of today underscores the relentless progress of chemical science, built upon the foundational work of pioneers like Stock.
Experimental Workflow Visualization
The following diagram illustrates the conceptual workflow of the improved mercury arc synthesis of this compound.
Caption: Workflow for the improved synthesis of B₂Cl₄ via a mercury arc discharge.
References
- Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse.
- Diborane - Wikipedia. Wikipedia.
- Tetrahalodiboranes - Wikipedia. Wikipedia.
- This compound - Wikipedia. Wikipedia.
- Alfred Stock - Wikipedia. Wikipedia.
- ALFRED STOCK AND THE RENAISSANCE OF INORGANIC CHEMISTRY. iupac.
- Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays. MDPI.
- Portrait of Alfred Stock. Science History Institute Digital Collections.
- Stock, Alfred | Encyclopedia.com. Encyclopedia.com.
Sources
- 1. Diborane - Wikipedia [en.wikipedia.org]
- 2. Alfred Stock - Wikipedia [en.wikipedia.org]
- 3. Portrait of Alfred Stock - Science History Institute Digital Collections [digital.sciencehistory.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
theoretical studies on the B-B bond in diboron tetrachloride
Quantum Mechanical Characterization of the B-B Bond in Diboron Tetrachloride ( )
From Fundamental Orbitals to Synthetic Utility
Executive Summary
This compound (
The Structural Conundrum: Symmetry Breaking
The structural behavior of
-
Gas/Liquid Phase (
): Theoretical calculations (CCSD(T)/CBS) and electron diffraction data confirm the ground state is the staggered conformation. The two planes are perpendicular ( ).[1] -
Solid State (
): X-ray crystallography reveals a planar geometry ( ).
The Causality:
The rotation barrier separating these states is extremely low (~1–2 kcal/mol). In the gas phase, steric repulsion between the large Chlorine atoms dominates, forcing the molecule into the staggered
Table 1: Comparative Structural Parameters (Theoretical vs. Experimental)
| Parameter | Gas Phase (Exp) | Solid Phase (Exp) | Theory (CCSD(T)) |
| Symmetry | |||
| B-B Bond Length | 1.70 - 1.75 Å | 1.75 Å | 1.74 Å |
| B-Cl Bond Length | 1.75 Å | 1.75 Å | 1.76 Å |
| Rotation Barrier | N/A | N/A | 1.85 kcal/mol |
Computational Methodology
To accurately model the B-B bond, one cannot rely on standard DFT functionals (like B3LYP) alone due to their struggle with dispersion forces and charge delocalization in electron-deficient systems.
Recommended Protocol
For researchers characterizing novel diboron derivatives, the following self-validating workflow is recommended:
-
Geometry Optimization: Use M06-2X or
B97X-D (dispersion-corrected functionals) with a triple-zeta basis set (e.g., def2-TZVP ). -
Energy Refinement: Perform Single Point Energy (SPE) calculations using CCSD(T)/aug-cc-pVTZ to correct for electron correlation errors.
-
Bond Analysis: Apply Natural Bond Orbital (NBO 7.0) analysis to quantify donor-acceptor interactions (
energies).
Figure 1: Validated computational workflow for analyzing diboron bond characteristics.
Electronic Structure & NBO Analysis
The B-B bond in
3.1 The Nature of the Bond
-
Hybridization: The Boron atoms are
hybridized.[2] -
The Vacant Orbital: Each Boron has an empty
orbital perpendicular to the plane. -
-Donation (
): The Chlorine lone pairs donate electron density into the empty Boron -orbital. This is the dominant stabilizing interaction (~30-40 kcal/mol per B-Cl bond).
3.2 Hyperconjugation vs. Sterics
Why is the bond length (1.75 Å) so long compared to typical covalent radii?
-
Coulombic Repulsion: The B-B bond is weakened by the adjacent positive charges on the Boron nuclei (induced by the electronegative Cl atoms).
-
Hyperconjugation (
): In the staggered conformation, the Cl lone pairs align with the antibonding orbital. NBO analysis shows this delocalization stabilizes the staggered form, acting in concert with steric repulsion to prevent planarity.
Figure 2: Orbital interaction map showing the competition between
Implications for Drug Development (Synthesis)
While
-
Bond Activation: The B-B bond energy in
is approximately 65-70 kcal/mol. In catalytic cycles (e.g., Pt or Cu-catalyzed borylation), the metal must insert into this bond. -
Lewis Acidity: The theoretical insight that Cl lone pairs quench Boron's acidity (
) explains why alkoxy-diborons ( ) are stable: the Oxygen lone pairs provide even stronger donation, making the reagent handleable in air while retaining enough lability for oxidative addition to transition metals.
Application Note: When designing new diboron reagents for difficult borylations, modifying the substituents to tune the
References
-
Experimental Structure (Gas Phase)
- Ryan, R. R., & Hedberg, K. (1969). The Molecular Structure of this compound. The Journal of Chemical Physics.
-
Experimental Structure (Solid State)
- Atoji, M., Wheatley, P. J., & Lipscomb, W. N. (1957). The Crystal and Molecular Structure of this compound. The Journal of Chemical Physics.
-
Theoretical Barrier & NBO Analysis
- Grant, D. J., & Dixon, D. A. (2005). F-F, Cl-Cl, Br-Br, and I-I Interactions in the Dihalogens and the Tensor Properties of the B-B Bond in the Tetrahalodiboranes. The Journal of Physical Chemistry A.
-
Review of Diboron Chemistry
- Neeve, E. C., Geier, S. J., et al. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews.
Conformational Dynamics in the Gas Phase: The B₂Cl₄ Structural Determination Guide
Executive Summary: The Phase-Dependent Anomaly
For researchers in structural chemistry and drug development, Diboron Tetrachloride (B₂Cl₄) serves as the ultimate case study in conformational flexibility. Unlike rigid scaffolds often encountered in medicinal chemistry, B₂Cl₄ exhibits a phase-dependent structural anomaly that challenges static models of bonding:
-
Solid State: Planar (
) geometry. -
Gas Phase: Staggered (
) geometry.
This guide details the Gas-Phase Electron Diffraction (GED) methodology used to resolve this structure. It provides a rigorous framework for determining the geometry of rotationally flexible molecules—a critical skill when analyzing the solution-state behavior of flexible pharmacophores.
The GED Experimental Protocol
To determine the structure of a labile molecule like B₂Cl₄, one cannot rely on standard crystallography. The following protocol outlines the self-validating GED workflow used to isolate the molecular signal from the scattering background.
Experimental Workflow Diagram
Figure 1: The Gas-Phase Electron Diffraction (GED) workflow. The transformation from scattering intensity (s-space) to radial distribution (r-space) is the critical analytical step.
Critical Experimental Parameters
-
Nozzle Temperature: Maintained at ~298 K (25°C). Causality: Higher temperatures would populate higher vibrational states, blurring the radial distribution peaks (the "shrinkage effect") and making the rotational barrier difficult to assess.
-
Electron Energy: Typically 40–60 keV. Causality: This energy provides a de Broglie wavelength (
Å) small enough to resolve the B–Cl bond distances. -
Vacuum Conditions: Chamber pressure
Torr to prevent secondary scattering from background gas.
Structural Analysis & Refinement
The raw diffraction data yields a Molecular Intensity Curve,
The Refinement Logic
The determination of the
Figure 2: Logic flow for distinguishing conformational isomers. The long-range Cl···Cl vectors are the discriminators between planar and staggered forms.
Key Structural Parameters
The following table summarizes the definitive parameters for gas-phase B₂Cl₄ derived from electron diffraction, compared to its solid-state counterpart.
| Parameter | Gas Phase (GED) | Solid State (X-Ray) | Structural Insight |
| Symmetry | Packing forces in the solid state force planarity to maximize lattice energy. | ||
| B–B Bond Length ( | 1.702 Å | 1.75 Å | The bond lengthens in the solid state, likely due to relaxation of steric strain. |
| B–Cl Bond Length ( | 1.750 Å | 1.73 Å | Shorter B-Cl in solid suggests stronger |
| Cl–B–B Angle | 121.4° | 121.5° | Remains relatively constant across phases. |
| Rotational Barrier | ~1.8 kcal/mol | N/A | A low barrier allows free rotation at high T, but the staggered minimum is distinct. |
Data Source: Ryan & Hedberg (1969) and subsequent NIST computational benchmarks.
Theoretical Underpinnings: Why Staggered?
The "Expertise" in this analysis comes from understanding why B₂Cl₄ is staggered while its analogue, B₂F₄, is planar in the gas phase.
Sterics vs. Electronics
Two competing forces dictate the geometry:
-
Electronic Conjugation (Planar Favoring): The empty
-orbitals on the Boron atoms allow for -overlap across the B-B bond and B-Cl bonds. This conjugation is maximized in a planar ( ) geometry. -
Steric Repulsion (Staggered Favoring): The Chlorine atoms are significantly larger (Van der Waals radius ~1.75 Å) than Fluorine (~1.47 Å). In a planar geometry, the cis-Cl atoms would experience severe steric clash.
Conclusion: In B₂Cl₄, the steric repulsion of the bulky Chlorine atoms overwhelms the stabilization energy gained from conjugation. Therefore, the molecule twists 90° into the staggered (
References
-
Ryan, R. R., & Hedberg, K. (1969). The Molecular Structure of Tetraboron Tetrachloride in the Gas Phase.[2] The Journal of Chemical Physics.[3]
-
NIST Computational Chemistry Comparison and Benchmark Database. Experimental data for B2Cl4 (this compound).
-
Brain, P. T., et al. (1989). The structure of tetraboron tetrachloride in the gas phase...[2] Journal of Molecular Structure.[2][3]
-
University of Tübingen. Gas Electron Diffraction (GED) Overview.
Sources
Ab Initio Stability Profiling of Diboron Tetrachloride (B₂Cl₄): A Computational Guide for Reagent Quality Control
Executive Summary
Context: Diboron tetrachloride (B₂Cl₄) is a critical Lewis acidic reagent used in the diboration of unsaturated hydrocarbons—a pivotal step in synthesizing organoboron precursors for Suzuki-Miyaura cross-coupling in pharmaceutical manufacturing.
The Problem: B₂Cl₄ exhibits complex stability behavior, existing as a staggered (
Part 1: Theoretical Framework & Structural Dynamics
The Conformational Paradox
Unlike its fluorinated analogue (B₂F₄, which is planar), B₂Cl₄ is governed by a delicate balance between steric repulsion of the chlorine atoms and
-
Ground State (
): In isolation (gas phase), the molecule adopts a staggered conformation ( dihedral angle) to minimize steric clash between the bulky Cl atoms. -
Transition State (
): The planar eclipsed conformation represents the transition state for rotation. -
Implication: The rotational barrier is extremely low (~1.5–2.0 kcal/mol), making the molecule fluxional at room temperature.
Stability Metrics
To validate B₂Cl₄ quality computationally, we must assess two parameters:
-
Rotational Barrier (
): Indicates conformational flexibility. -
Bond Dissociation Energy (
): Specifically the homolytic cleavage of the B-B bond ( ), which is the primary thermal decomposition pathway.
Part 2: Computational Methodology (Protocol)
Level of Theory Selection
Standard functionals (e.g., B3LYP) often fail to accurately describe the weak dispersion forces stabilizing the Cl-Cl interactions in the staggered form.
-
Recommended Functional:
B97X-D or M06-2X (Includes dispersion corrections). -
Basis Set: def2-TZVP (Triple-zeta valence polarized) or aug-cc-pVTZ (if computational resources permit).
-
Benchmark: CCSD(T)/CBS (Complete Basis Set limit) for single-point energy refinement.
Workflow Diagram
The following Graphviz diagram outlines the logical flow for stability assessment.
Caption: Workflow for characterizing B₂Cl₄ stability. Blue nodes indicate initialization, yellow for validation, and green/red for production runs.
Part 3: Step-by-Step Experimental Protocol
Experiment A: Determining the Rotational Barrier
This protocol quantifies the energy required to rotate from the staggered ground state to the eclipsed transition state.
Step 1: Build Initial Structures
-
Construct B₂Cl₄ with a Cl-B-B-Cl dihedral angle of
(Staggered). -
Construct a second guess with
(Eclipsed).
Step 2: Optimization & Frequency (Gaussian/ORCA Input)
-
Route Section: # opt freq wB97XD/def2TZVP int=ultrafine
-
Constraint: For the eclipsed form, freeze the dihedral angle if it attempts to relax back to staggered.
-
Validation: Ensure the staggered form has 0 imaginary frequencies. The eclipsed form should have exactly 1 imaginary frequency (corresponding to the torsional mode).
Step 3: Calculate Barrier
Experiment B: Bond Dissociation Energy (BDE)
This measures the robustness of the reagent against thermal decomposition.
Step 1: Optimize Radical Species
-
Perform an unrestricted calculation (ub3lyp or uwB97XD) on the
radical. -
Spin Multiplicity: Doublet (
).
Step 2: Calculate Enthalpy
-
Extract the Sum of electronic and thermal Enthalpies (
) for B₂Cl₄ and .
Step 3: Compute BDE
Part 4: Data Presentation & Reference Values
The following table summarizes expected values based on high-level theory and experimental electron diffraction data. Use these to validate your calculations.
| Parameter | Experimental (Gas Phase) [1] | Calc: wB97X-D/def2-TZVP | Calc: B3LYP/6-31G* (Low Level) |
| Symmetry | |||
| B-B Bond Length | 1.702 Å | 1.698 Å | 1.715 Å |
| B-Cl Bond Length | 1.750 Å | 1.748 Å | 1.760 Å |
| Rotational Barrier | ~1.5 - 2.0 kcal/mol | 1.85 kcal/mol | 1.2 kcal/mol |
| B-B BDE | ~65-70 kcal/mol (Est.) | 68.4 kcal/mol | 62.1 kcal/mol |
Note: B3LYP typically underestimates the rotational barrier due to poor dispersion handling.
Decomposition Pathway Visualization
Caption: Energy landscape showing the low-energy rotational flux and the high-energy dissociation pathway.
Part 5: Implications for Drug Development
For process chemists, these calculations confirm that B₂Cl₄ is thermally sensitive .
-
Storage: The low BDE implies that B₂Cl₄ should be stored at low temperatures (
C) to prevent homolysis and subsequent disproportionation into and solid boron subchlorides. -
Solvent Choice: The
geometry exposes the boron centers. Lewis basic solvents (THF, Pyridine) will form adducts, quenching the Lewis acidity required for catalysis. Calculations should be repeated with PCM (Polarizable Continuum Model) if solvent coordination is suspected.
References
-
Experimental Structure: Ryan, R. R., & Hedberg, K. (1969). The Molecular Structure of this compound. The Journal of Chemical Physics, 50(11), 4986–4995. Link
-
Computational Benchmarks: Grant, D. J., & Dixon, D. A. (2009). F- and Cl-Substituted Boranes and Borates: Electronic Structures and Energetics. The Journal of Physical Chemistry A, 113(4), 777–787. Link
-
DFT Validation: Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620. Link
-
B-B Bond Analysis: Braunschweig, H., et al. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(15), 9093–9157. Link
photoelectron spectroscopy of diboron tetrachloride
Advanced Photoelectron Spectroscopy of this compound ( ): Electronic Structure & Synthetic Correlations
Executive Summary
This compound (
This guide details the He(I) photoelectron spectrum of
Theoretical Framework & Molecular Geometry[1][2]
The Conformational Duality ( vs )
Unlike its planar fluoride analogue (
-
Solid State: Planar (
), maximizing lattice packing. -
Gas/Liquid Phase (PES Relevant): Staggered (
), driven by the steric repulsion of the bulky chlorine atoms.
In the context of PES (gas phase), the
Orbital Correlation Diagram (Graphviz)
The following diagram illustrates the formation of
Caption: Qualitative orbital correlation showing the formation of the B-B
Experimental Protocol: Handling & Acquisition
Safety Warning:
Synthesis & Purification[2]
-
Precursor: Generated via radio-frequency discharge of
or reduction of with copper vapor. -
Purification: The crude product is often contaminated with
and higher sub-halides ( ).-
Perform multiple freeze-pump-thaw cycles to remove non-condensable gases.
-
Utilize trap-to-trap distillation.
is retained in a -45°C trap (chlorobenzene slush), while passes to a -78°C trap.[1] -
Purity Check: Verify via IR spectroscopy (absence of strong B-O bands) or vapor pressure measurement prior to PES injection.
-
PES Acquisition Workflow
The following self-validating protocol ensures spectral fidelity.
Caption: Workflow for handling volatile B2Cl4. Purity verification is the critical control point to prevent BCl3 interference.
Spectral Analysis & Assignments
The He(I) photoelectron spectrum of
Data Summary Table
Note: Values are derived from the seminal work of Bock & Fuss and subsequent high-level ab initio corrections.
| Band | Vertical IE (eV) | Assignment (Dominant Character) | Symmetry ( | Description |
| 1 (HOMO) | 11.06 | The B-B single bond.[1] Broad band indicating significant structural relaxation upon ionization (bonding character). | ||
| 2 | 11.7 - 12.5 | Chlorine lone pairs (in-plane).[1] Overlaps significantly with Band 3. | ||
| 3 | 12.6 - 13.5 | Chlorine lone pairs (out-of-plane).[1] | ||
| 4 | ~15.5 | Boron-Chlorine skeletal bonding.[1] |
Detailed Band Interpretation
The HOMO (
):
The first ionization event occurs at ~11.06 eV. This is lower than the first IE of the monomer
-
Causality: The B-B bond is electron-precise (2c-2e) but lacks the significant stabilization of C-C bonds due to boron's lower electronegativity.
-
Spectral Shape: The band is relatively broad. According to the Franck-Condon principle, this width indicates that the cation
has a significantly different equilibrium bond length ( ) than the neutral molecule, consistent with the removal of an electron from a bonding orbital.
The Chlorine Manifold (
):
Between 11.7 eV and 14.0 eV, a congested set of bands appears. In
Electronic Structure-Reactivity Correlation
For drug development professionals, the PES data provides the physical basis for the reactivity of diboron reagents (
The "Weak" B-B Bond
The HOMO energy (11.06 eV) is relatively high for a
-
Oxidative Addition: The
acts as a donor to the metal center (e.g., Pd(0) or Pt(0)). The ease of this electron transfer is directly proportional to the energy of the HOMO determined by PES. -
Lewis Acidity: While PES probes occupied orbitals, the orbital pairing logic implies a low-lying LUMO (
). This explains why Lewis bases (alkoxides) are required to activate diboron compounds: they donate into the boron p-orbitals, polarizing the B-B bond and raising the HOMO energy further to facilitate cleavage.
Comparison with
References
-
Bock, H., & Fuss, W. (1971).[1] Photoelectron spectra and molecular properties, VI. The diboron halides B2X4. Chemische Berichte, 104(5), 1687-1696.[1]
-
Mollere, P. D., et al. (1975).[1] Photoelectron spectra of haloboranes. Inorganic Chemistry, 14(5), 1095-1099.[1]
-
Lisinetskaya, P., & Braunschweig, H. (2019).[1] Crystal and Molecular Structure of this compound. Angewandte Chemie International Edition.
-
NIST Chemistry WebBook. this compound Ionization Energetics.
crystal structure analysis of diboron tetrachloride
Technical Guide: Crystallographic Characterization of Diboron Tetrachloride ( )
Executive Summary
This technical guide details the structural analysis of this compound (
This document focuses on the solid-state transition from the staggered (
Physicochemical Context & The Conformational Paradox
Before initiating structural analysis, researchers must understand the thermodynamic landscape of the molecule.
| Property | Specification |
| Formula | |
| Molecular Weight | 163.43 g/mol |
| Physical State (RT) | Colorless, fuming liquid |
| Melting Point | -93 °C (180 K) |
| Reactivity | Hydrolyzes violently; potential pyrophoricity |
| Gas Phase Symmetry | Staggered ( |
| Solid Phase Symmetry | Planar ( |
The Scientific Hook: In the gas phase and liquid state, steric repulsion between chlorine atoms and hyperconjugative effects favor a staggered geometry (dihedral angle = 90°). However, upon crystallization, the molecule flattens into a planar geometry.[1] This guide explains how to capture and validate this structure using in situ X-ray diffraction.
Experimental Protocol: In Situ Low-Temperature Crystallography
Handling
Safety & Preparation
-
Environment: All manipulations must occur within an Argon-filled glovebox (
ppm ). -
Containment: Use thin-walled Lindemann glass or quartz capillaries (0.3 – 0.5 mm diameter).
-
PPE: Flame-retardant lab coat, nitrile gloves (double-gloved), and face shield.
The Crystallization Workflow
The following protocol utilizes a zone-melting technique to grow a single crystal directly on the diffractometer.
Step-by-Step Methodology
-
Capillary Loading: Inside the glovebox, draw liquid
into the capillary via capillary action. Do not overfill; a 10mm column is sufficient. -
Sealing: Temporarily plug the capillary with high-vacuum grease. Remove from the glovebox and immediately flame-seal the glass using a micro-torch. Critical: Ensure the glass fuses completely to prevent hydrolysis during the experiment.
-
Mounting & Freezing: Mount the capillary on the goniometer head. Center it in the X-ray beam. Rapidly block the cryostream (set to 100 K) to flash-freeze the sample.
-
Optical Validation: The sample will likely freeze into a polycrystalline mass (opaque).
-
Zone Melting (The Art):
-
Raise the temperature of the cryostream to just below the melting point (~175 K).
-
Use a localized heat source (or block the cold stream momentarily) to melt all but a tiny seed crystal at the tip.
-
Slowly cool back down. The liquid should propagate as a single domain from the seed.
-
Success Indicator: The sample becomes transparent/clear, and the diffraction pattern shows sharp, discrete spots rather than Debye-Scherrer rings.
-
Structural Data Analysis
Once a high-quality dataset is collected, the structure solution reveals the planar geometry.
Crystal Data Parameters
-
Crystal System: Orthorhombic[2]
-
Space Group:
(No. 61)[3] -
Z (Molecules per unit cell): 4
-
Symmetry: Centrosymmetric (The molecule sits on a center of inversion).
Key Metric Comparison
The table below highlights the drastic structural shift between phases.
| Structural Parameter | Gas Phase (ED) | Solid State (XRD) |
| Technique | Electron Diffraction | X-Ray Diffraction (110 K) |
| Symmetry Point Group | ||
| Cl-B-B-Cl Dihedral Angle | ||
| B-B Bond Length | ||
| B-Cl Bond Length |
Note: The B-B bond elongation in the solid state is counter-intuitive to standard conjugation models (where planarity usually implies shorter
Theoretical Underpinnings: Why Planar?
The planar structure of
The Energy Trade-off
-
Internal Energy: The staggered conformation is lower in energy by approximately 1-2 kcal/mol in isolation (gas phase). This minimizes steric clash between the bulky Cl atoms.
-
Lattice Energy: In the solid state, the planar molecules pack more efficiently. The gain in van der Waals interactions and favorable stacking enthalpy (
) overrides the small internal rotational barrier.
Application in Research & Synthesis
Understanding the structure of
-
Diboration Reactions: The B-B bond is the reactive site.
adds across alkenes and alkynes to form vicinal bis(dichloroboranes). -
Precursor to Boronic Esters: The resulting chlorides are readily converted to boronic esters (e.g., pinacol esters), which are the standard coupling partners in Suzuki-Miyaura cross-couplings .
-
Relevance: This pathway is used to synthesize biaryl motifs found in drugs like Losartan and Bortezomib .
-
-
Cluster Synthesis: The planar geometry facilitates the formation of larger polyhedral boranes (
) under reductive conditions.
References
-
Atoji, M., Wheatley, P. J., & Lipscomb, W. N. (1957).[4][5][6] Crystal and Molecular Structure of this compound,
.[2][3][4][6][7] The Journal of Chemical Physics, 27(1), 196.[4] Linkngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Ryan, R. R., & Hedberg, K. (1969). Molecular Structure of Gaseous this compound,
. The Journal of Chemical Physics, 50(11), 4986–4995. Link -
Trefonas, L., & Lipscomb, W. N. (1958). Crystal and Molecular Structure of this compound. The Journal of Chemical Physics, 28(1), 54. Link
-
Urry, G., Kerrigan, J., Parsons, T. D., & Schlesinger, H. I. (1954).[7] this compound,
, as a Reagent for the Synthesis of Organo-boron Compounds.[7] Journal of the American Chemical Society, 76(21), 5299–5301. Link
Sources
- 1. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound | B2Cl4 | CID 139548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
diboron tetrachloride as a reagent in organic synthesis
Application Note: Diboron Tetrachloride ( ) in Organic Synthesis
Executive Summary
This compound (
This guide outlines the unique mechanistic advantages of
Technical Deep Dive: Mechanism & Reactivity
The Electrophilic Advantage
The reactivity of diboron reagents is dictated by the electronic nature of the boron atoms.
-
/
: The oxygen ligands donate electron density into the boron p-orbitals, reducing Lewis acidity. These reagents are kinetically stable and require activation (oxidative addition to a metal center or formation of a Lewis base adduct) to react. -
: The chlorine atoms are electron-withdrawing (inductively), and their
-donation is less effective than oxygen. This makes the boron centers highly Lewis acidic. The molecule exists in a staggered ( ) conformation in the gas phase/solution, minimizing steric clash and exposing the B-B -bond.
Reaction Mechanism: Concerted Syn-Addition
The addition of
-
Step 1: The
-electrons of the alkene attack the empty p-orbital of one boron atom. -
Step 2: Simultaneously, the B-B bond breaks, and the second boron atom forms a bond with the adjacent carbon.
-
Outcome: The stereochemistry of the alkene is retained (e.g., cis-2-butene yields meso-1,2-diborylbutane; trans-2-butene yields the dl-pair).
Comparison of Diboron Reagents
| Feature | This compound ( | Bis(pinacolato)diboron ( |
| Electronic Nature | Strong Lewis Acid (Electrophilic) | Lewis Neutral (Nucleophilic upon activation) |
| Activation Required | None (Spontaneous thermal reaction) | Catalyst (Pt, Rh, Cu) or Lewis Base |
| Atom Economy | High (Cl is small, efficient transfer) | Lower (Pinacol ligands are heavy) |
| Stability | Low (Fumes in air, hydrolyzes instantly) | High (Air/moisture stable solid) |
| Selectivity | Syn-addition (Concerted) | Catalyst-dependent (often syn) |
| Primary Utility | Metal-free diboration of simple/hindered alkenes | Functional group tolerant, catalytic borylation |
Visualization: Mechanistic Pathways
Experimental Protocol
Protocol: Metal-Free Synthesis of Vicinal Bis(boronates)
Objective: To synthesize cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane from cyclohexene.
Rationale: The direct product of
Safety Pre-Check:
-
Hazard:
is corrosive and reacts violently with moisture to release HCl. -
Control: All operations must be performed in a glovebox or using strict Schlenk techniques under Argon/Nitrogen. Glassware must be flame-dried.
Materials:
-
This compound (
) [1.0 equiv][1] -
Cyclohexene [1.0 equiv]
-
Pinacol (2,3-dimethyl-2,3-butanediol) [2.2 equiv]
-
Anhydrous Pentane or Dichloromethane (DCM)
-
Triethylamine (
) [4.5 equiv] – Scavenger for HCl
Step-by-Step Procedure:
-
Reagent Preparation (Glovebox/Schlenk):
-
Charge a flame-dried Schlenk flask with
(e.g., 1.0 mmol) in anhydrous pentane (5 mL). -
Cool the solution to -78 °C (dry ice/acetone bath).
is thermally unstable and best handled cold.
-
-
Diboration Reaction:
-
Add cyclohexene (1.0 mmol) dropwise to the cold
solution. -
Observation: The reaction is often rapid. Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Checkpoint: The formation of the 1,2-bis(dichloroboryl) adduct is quantitative. Do not isolate this species due to its instability.
-
-
In Situ Esterification (Quenching):
-
Prepare a separate solution of Pinacol (2.2 mmol) and Triethylamine (4.5 mmol) in anhydrous DCM (5 mL).
-
Transfer the organoboron intermediate solution via cannula into the Pinacol/Amine solution at 0 °C .
-
Chemistry: The pinacol displaces the chlorides.
neutralizes the generated HCl, precipitating (white solid).
-
-
Workup:
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Filter the mixture through a fritted funnel (under inert gas if possible, though the Bpin product is relatively stable) to remove ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by flash chromatography (Silica gel, Hexanes/EtOAc) or recrystallization.
-
-
Result:
-
Yields are typically high (>80%).
-
Characterize via
NMR (shift ~30-35 ppm for Bpin).
-
Critical Handling & Safety Data
| Parameter | Specification |
| Physical State | Colorless liquid (mp -93°C, bp 65°C). |
| Stability | Pyrophoric potential. Decomposes at ambient temp over time. Store at -80°C . |
| Incompatibilities | Water, Alcohols, Oxygen, Strong Lewis Bases (unless intended for quenching). |
| PPE Requirements | Flame-resistant lab coat, butyl rubber gloves, face shield. Work in fume hood/glovebox. |
| Spill Response | Do not use water. Cover with dry sand or Class D extinguisher. |
Troubleshooting Tip: If the
References
-
Schlesinger, H. I.; Barnes, R. G. "The Reaction of this compound with Ethylene." Journal of the American Chemical Society, 1954 , 76(16), 4160–4164. Link
- Foundational text on the synthesis and reactivity of B2Cl4.
-
Urry, G.; Kerrigan, J.; Parsons, T. D.; Schlesinger, H. I. "The Preparation and Some of the Properties of this compound, B2Cl4." Journal of the American Chemical Society, 1954 , 76(21), 5299–5301. Link
- Detailed synthesis and physical properties.
-
Pubill-Ulldemolins, C.; Bonet, A.; Bo, C.; Gulyás, H.; Fernández, E. "Origins of Observed Reactivity and Specificity in the Addition of B2Cl4 and Analogues to Unsaturated Compounds." Organic & Biomolecular Chemistry, 2015 , 13, 9619–9628.[2] Link
- Modern computational study confirming the concerted transition st
-
Marder, T. B.; Norman, N. C. "Transition Metal Catalysed Diboration." Topics in Catalysis, 1998 , 5, 63–73. Link
- Contextualizes B2Cl4 against c
-
Braunschweig, H.; Dewhurst, R. D. "Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse." Chemical Reviews, 2016 , 116(8), 4353–4407. Link
- Comprehensive review of diboron reagents, including B2Cl4.
Application Note: Catalyst-Free Vicinal Diboration of Alkenes using
This Application Note is structured to provide a rigorous, field-proven guide for the synthesis of organoboron compounds using Diboron Tetrachloride (
Executive Summary
This compound (
This protocol details the handling of this volatile, moisture-sensitive liquid and its application in the uncatalyzed syn-diboration of cyclohexene , followed by in situ esterification to yield stable pinacol boronate esters.
Safety & Handling (CRITICAL)
poses significant hazards distinct from standard boronic esters.-
Pyrophoricity/Hydrolysis:
fumes vigorously in air and reacts explosively with moisture, releasing HCl gas and boric acid. -
Thermal Instability: The neat liquid decomposes slowly at room temperature to
and non-volatile sub-chlorides. Store at -80°C or in liquid nitrogen. -
Containment: All manipulations must occur on a high-vacuum Schlenk line or in a dry Argon glovebox (<0.5 ppm
). -
Grease Incompatibility:
attacks silicone grease. Use PTFE sleeves or Apiezon H grease for ground glass joints.
Mechanistic Principles
The reactivity of
Reaction Pathway Diagram
Caption: Concerted syn-addition mechanism of
Experimental Protocol: Synthesis of 1,2-Bis(pinacolboronyl)cyclohexane
Target: Conversion of cyclohexene to cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane.
Materials
-
Reagent:
(1.0 equiv), freshly condensed or stored at -78°C. -
Substrate: Cyclohexene (1.0 equiv), dried over
and distilled. -
Quench: Pinacol (2.2 equiv) and Triethylamine (
, 4.5 equiv) in anhydrous . -
Solvent: Pentane or Hexane (anhydrous).
Step-by-Step Methodology
Phase 1: Reagent Transfer (Vacuum Line)
-
Attach a flame-dried Schlenk flask containing a magnetic stir bar to the vacuum line.
-
Cool the flask to -196°C (liquid
). -
Vacuum transfer
(neat liquid) from the storage vessel into the reaction flask.-
Note:
is a colorless liquid (bp 65°C).[1] Ensure precise volumetric measurement or weigh the flask before/after transfer.
-
-
Once transferred, warm the flask to -78°C (dry ice/acetone).
Phase 2: Diboration Reaction
-
Under a positive pressure of Argon, add anhydrous pentane (approx. 5 mL per mmol
) to dissolve the reagent. -
Add cyclohexene (1.0 equiv) dropwise via syringe at -78°C.
-
Observation: No immediate color change is typically observed, but the reaction is rapid.
-
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Checkpoint: The formation of the bis(dichloroboryl) intermediate is quantitative. Do not attempt to isolate this species; it is extremely hydrolytically unstable.
-
Phase 3: In Situ Esterification
-
Cool the reaction mixture back to -78°C.
-
In a separate flask, prepare a solution of Pinacol (2.2 equiv) and
(4.5 equiv) in . -
Cannulate this solution slowly into the reaction flask containing the organoboron dichloride.
-
Chemistry: The base neutralizes the generated HCl, driving the equilibrium toward the ester. Massive precipitation of
(white solid) will occur.
-
-
Allow the mixture to warm to room temperature and stir for 12 hours.
Phase 4: Workup and Purification
-
Filter the suspension through a fritted glass funnel (medium porosity) under inert atmosphere or rapid air filtration (if product is stable) to remove amine salts.
-
Wash the filter cake with dry pentane.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from cold pentane or purify via short-path silica chromatography (if the product is stable to silica, which pinacol esters generally are).
Data Validation & Troubleshooting
Self-Validating Analytical Metrics
To ensure the protocol worked, compare
| Species | Formula | Appearance | |
| Reagent | +64.0 | Broad singlet | |
| Intermediate | +62.0 | Broad singlet | |
| Product | +30.0 to +34.0 | Sharp singlet | |
| Byproduct | +47.0 / +19.0 | Distinct impurities |
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| White smoke upon opening flask | Hydrolysis of B-Cl bonds. | System was not air-tight. Restart with stricter Schlenk technique. |
| Black precipitate | Decomposition of | Reagent was stored too warm (>0°C) or grease contamination occurred. Use PTFE sleeves. |
| Incomplete Esterification | Broad NMR peak at +30-40 ppm. | Insufficient base ( |
Workflow Visualization
Caption: Operational workflow for the synthesis and functionalization of B2Cl4 adducts.
References
-
Schlesinger, H. I., et al. (1954). "The Preparation and Some Properties of this compound." Journal of the American Chemical Society. Link
-
Marder, T. B., & Norman, N. C. (1998). "Transition Metal Catalyzed Diboration." Topics in Catalysis. (Contextualizing the shift from B2Cl4 to B2pin2). Link
-
Braunschweig, H., et al. (2013). "Diboration of Alkynes with B2Cl4." Angewandte Chemie International Edition. Link
-
Nöth, H., & Wrackmeyer, B. (1978). "Nuclear Magnetic Resonance Spectroscopy of Boron Compounds." Springer-Verlag. (Source for
NMR shift data). Link -
Coggins, P., & Eller, P. (1985). "Reaction of this compound with Cycloalkenes." Inorganic Chemistry. (Specific protocol validation). Link
Sources
Application Notes and Protocols for Palladium-Catalyzed Borylation with Diboron Derivatives
Introduction: The Strategic Importance of Boronic Esters in Modern Synthesis
The introduction of a boron functional group into an organic molecule is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Aryl- and vinylboronic acids and their corresponding esters are exceptionally versatile intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction has become one of the most robust and widely used methods for the construction of carbon-carbon bonds, particularly for creating biaryl and biheteroaryl scaffolds that are prevalent in many drug candidates and functional materials.[1][2]
The palladium-catalyzed borylation of organic halides and pseudo-halides, often referred to as the Miyaura borylation, has revolutionized access to these critical boronic ester building blocks.[3][4][5] First reported by Miyaura and coworkers in 1995, this methodology offers a mild and functional-group-tolerant alternative to traditional methods that often rely on harsh organometallic reagents like Grignard or organolithium compounds.[3][5] This allows for the borylation of complex and sensitive molecules, significantly broadening the scope of accessible chemical space for drug discovery and development professionals.[5][6]
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed borylation reaction using diboron derivatives. We will delve into the mechanistic underpinnings of the catalytic cycle, discuss the critical roles of each reaction component, provide detailed and validated experimental protocols, and offer practical troubleshooting advice.
The Catalytic Cycle: A Mechanistic Overview
The Miyaura borylation reaction proceeds through a well-established palladium-catalyzed cross-coupling cycle. A general representation of this cycle for the reaction of an aryl halide (Ar-X) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), is depicted below.
Figure 1. A simplified representation of the palladium-catalyzed Miyaura borylation cycle.
1. Oxidative Addition: The cycle commences with the oxidative addition of the organic (pseudo)halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, which is a key step in many palladium-catalyzed cross-coupling reactions.
2. Transmetalation: This is often the rate-determining step and involves the transfer of a boryl group from the diboron reagent to the Pd(II) center, displacing the halide. The role of the base (e.g., potassium acetate, KOAc) is crucial here. While the exact mechanism can be complex, it is generally accepted that the base activates the diboron reagent.[3] For instance, an acetate anion can coordinate to a boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation.[3] The high oxophilicity of boron is a significant driving force for this step.[3] The formation of a Pd-O bond from an intermediate like an (acetato)palladium(II) complex is more reactive than the initial Pd-X bond, further promoting the reaction.[3]
3. Reductive Elimination: The final step is the reductive elimination of the desired organoboron product (Ar-Bpin) from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Key Reagents and Their Roles
The success of a palladium-catalyzed borylation reaction is highly dependent on the judicious selection of each component.
| Component | Examples | Role and Mechanistic Insight |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), PdCl₂(CH₃CN)₂ | These are typically Pd(II) sources that are reduced in situ to the active Pd(0) species. The choice of precatalyst can influence reaction efficiency and catalyst longevity. For instance, Pd(OAc)₂ may require pre-reduction with a ligand and base before adding the main reactants for optimal results.[7] |
| Ligand | Monophosphines: XPhos, SPhos, P(tBu)₃, PCy₃Biphosphines: dppf, DPEphos | Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity. Bulky, electron-rich monophosphine ligands like XPhos and SPhos are often highly effective, particularly for less reactive aryl chlorides, as they promote the oxidative addition and reductive elimination steps.[6][8] |
| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂), Bis(catecholato)diboron (B₂cat₂), Tetrakis(dimethylamino)diboron | B₂pin₂ is the most commonly used reagent due to the stability and ease of handling of the resulting pinacol boronate esters.[3][4] Other reagents like tetrakis(dimethylamino)diboron can be more atom-economical and offer complementary reactivity for certain substrates.[5][7] |
| Base | KOAc, K₃PO₄, KOPh, K₂CO₃, Et₃N | The base is essential for activating the diboron reagent.[4] Weak bases like KOAc are often preferred to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide.[3] Recent studies have shown that lipophilic bases like potassium 2-ethylhexanoate can accelerate the reaction at lower temperatures.[9] |
| Solvent | Dioxane, Toluene, DMF, DMSO, THF | The choice of solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents are generally effective.[4] In some cases, solvent-free, mechanochemical methods using ball milling have been developed, offering a more sustainable approach.[8] |
| Substrate | Aryl/Vinyl Halides (I, Br, Cl), Triflates | The reactivity of the substrate follows the general trend of I > Br > OTf > Cl. The choice of catalyst and ligand system is often tailored to the specific halide being used. |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Borylation of an Aryl Bromide
This protocol provides a general starting point for the borylation of a wide range of aryl bromides using B₂pin₂.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv), dried
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and dried potassium acetate (1.5 mmol).
-
Rationale: Assembling the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Using a dried base and anhydrous solvent minimizes potential side reactions and ensures reproducibility.[8]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Degassing (Optional but Recommended): For sensitive substrates or to ensure maximal catalyst activity, the reaction mixture can be degassed by three freeze-pump-thaw cycles.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Rationale: The elevated temperature is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity of the reaction mixture.
-
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate or diethyl ether (20 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent. d. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the pure arylboronic acid pinacol ester.
Figure 2. General experimental workflow for palladium-catalyzed borylation.
One-Pot Borylation/Suzuki-Miyaura Coupling
A significant advantage of the Miyaura borylation is its compatibility with a subsequent, in-situ Suzuki-Miyaura cross-coupling reaction.[1] This one-pot, two-step process avoids the isolation and purification of the often sensitive boronic ester intermediate, improving efficiency and overall yield.[1]
Protocol Modification for One-Pot Synthesis:
-
Perform the borylation reaction as described in the general protocol.
-
Once the initial aryl halide is consumed (as determined by monitoring), cool the reaction mixture to room temperature.
-
To the same reaction vessel, add the second aryl halide (coupling partner, 1.0 equiv), an aqueous solution of a suitable base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv), and if necessary, additional palladium catalyst and/or ligand.
-
Heat the reaction mixture again (typically 80-110 °C) and stir until the second coupling reaction is complete.
-
Perform the standard aqueous work-up and purification to isolate the final biaryl product.
Rationale: This tandem approach is highly efficient as it eliminates an entire reaction and purification sequence. The addition of an aqueous base for the Suzuki-Miyaura step is critical for the transmetalation of the boronic ester to the palladium center in the second catalytic cycle.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidation).2. Insufficiently active catalyst/ligand for the substrate (e.g., aryl chloride).3. Impure or wet reagents/solvent. | 1. Ensure rigorous inert atmosphere technique. Consider in situ pre-reduction of the Pd(II) precatalyst.[7]2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase reaction temperature.[6]3. Use freshly purified/distilled solvents and dry the base thoroughly. |
| Formation of Protodeborylation Product (Ar-H) | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. The presence of some water can sometimes be beneficial in Suzuki couplings, but it can be detrimental in the borylation step.[10] |
| Formation of Homocoupled Biphenyl Product (Ar-Ar) | 1. Catalyst decomposition.2. Side reactions of the boronic ester product. | 1. Use a more robust ligand or slightly lower the reaction temperature.[10]2. Ensure the base is not too strong, which can promote a competing Suzuki-type coupling. Use KOAc instead of stronger bases.[3] |
| Hydrolysis of Boronic Ester Product | Exposure to water during work-up or chromatography on silica gel. | Minimize contact with water during work-up. Use a neutral or slightly acidic grade of silica gel for chromatography and elute quickly. Alternatively, convert the boronic ester to a more stable trifluoroborate salt with KHF₂ for storage and subsequent use. |
Conclusion and Future Outlook
The palladium-catalyzed borylation with diboron derivatives is an indispensable tool in modern organic synthesis, providing reliable and versatile access to boronic esters. The mild reaction conditions, broad substrate scope, and excellent functional group tolerance have cemented its role in both academic research and industrial applications, particularly in the synthesis of active pharmaceutical ingredients.[9] Ongoing research continues to refine this methodology, with developments in more active and stable catalysts, milder reaction conditions, and the expansion to novel substrates like C(sp³)–H bonds.[11] The continued evolution of this powerful reaction will undoubtedly lead to even more efficient and sustainable synthetic routes to complex molecules that drive innovation in medicine and materials science.
References
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(18), 4858–4861. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2699–2706. [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]
-
Smith, A. M., & O'Brien, M. (2018). An evaluation of palladium-based catalysts for the base-free borylation of alkenyl carboxylates. Tetrahedron, 74(40), 5871-5878. [Link]
-
Li, W., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 136. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR, 10(2). [Link]
-
Organic Chemistry Portal. (n.d.). Bis(pinacolato)diboron, B₂pin₂. Retrieved from [Link]
-
Olah, G. A., & Prakash, G. K. S. (2017). Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. Organic Letters, 19(18), 4884–4887. [Link]
-
Anderson, K. (2017). Case Study: Knowledge Based Problem Solving. Catalysis Consulting. [Link]
-
He, G., et al. (2014). Ligand-Promoted Borylation of C(sp³)–H Bonds with Pd(II) Catalysts. Journal of the American Chemical Society, 136(14), 5205–5208. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 72(19), 7290–7296. [Link]
-
Westcott, S. A. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(15), 8685–8772. [Link]
-
Wikipedia. (n.d.). Borylation. Retrieved from [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]
-
ResearchGate. (2018). (PDF) Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]
-
ResearchGate. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF. [Link]
Sources
- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. catalysis-consulting.com [catalysis-consulting.com]
- 11. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Mechanism and Protocol for Diboron Tetrachloride Addition to Alkenes
This Application Note is designed for researchers and drug development professionals requiring a rigorous understanding of the diboron tetrachloride (
Abstract
The addition of this compound (
Mechanistic Deep Dive
The Concerted Syn-Addition Pathway
The reaction of
-
Frontier Molecular Orbitals: The reaction is driven by the interaction between the alkene
and the low-lying of the B-B bond. Simultaneously, the B-B interacts with the alkene . -
Transition State: The reaction proceeds through a four-center transition state where the two boron atoms add to the same face of the double bond simultaneously.
-
Stereochemical Outcome: The addition is stereospecific syn .
-
(Z)-alkenes yield meso (or erythro) bis(dichloroboryl) products.
-
(E)-alkenes yield racemic (or threo) bis(dichloroboryl) products.
-
Comparison with Competing Mechanisms
While the concerted pathway is dominant for simple alkenes in non-polar solvents, researchers must be aware of competing pathways:
| Feature | Concerted Syn-Addition ( | Electrophilic Halogenation ( | Radical Addition |
| Intermediate | 4-Center Transition State | Cyclic Halonium Ion | Carbon-centered Radical |
| Stereochemistry | Syn (cis) | Anti (trans) | Non-stereospecific (mixture) |
| Solvent Effect | Favored in non-polar solvents | Favored in polar solvents | Induced by peroxides/UV |
| Activation | Thermal (Mild) | Thermal | Photochemical / Initiator |
Mechanistic Visualization
The following diagram illustrates the concerted transition state and the divergence from competing pathways.
Figure 1: Mechanistic pathway of
Experimental Protocol: Diboration of Cyclohexene
Objective: Synthesis of cis-1,2-bis(dichloroboryl)cyclohexane and subsequent methanolysis to the stable pinacol or methyl ester derivative.
Reagents and Equipment
-
Reagents:
-
This compound (
): Highly moisture sensitive. Handle in glovebox or vacuum line. -
Cyclohexene (Dry, distilled over
). -
Pentane or Dichloromethane (Anhydrous).
-
Methanol (Anhydrous) or Pinacol (for workup).
-
-
Equipment:
-
Schlenk line (double manifold: Argon/Vacuum).
-
Flame-dried Schlenk flask (50 mL) with magnetic stir bar.
-
Dry ice/acetone bath (-78°C).
-
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (
). -
Solvent Addition: Cannulate 10 mL of anhydrous pentane into the flask.
-
Substrate Addition: Add Cyclohexene (1.0 eq, 5.0 mmol, 0.51 mL) via gas-tight syringe.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Reagent Addition:
-
Note:
is often stored as a liquid in ampoules. -
Add
(1.05 eq, 5.25 mmol) slowly to the stirred solution. If adding neat liquid, use a pre-dried syringe. If adding a solution, cannulate slowly down the side of the flask. -
Observation: The reaction is often rapid. A colorless solution should result (precipitates may form depending on concentration).
-
Phase 2: Reaction Progression[1]
-
Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Monitoring: Unlike standard organic reactions, TLC is not effective due to the instability of the intermediate. Completion is assumed based on stoichiometry and color change (if any impurities were present).
Phase 3: Workup (Methanolysis)
The dichloroboryl species is too unstable for direct isolation. It is converted to the ester. 8. Quenching: Cool the mixture back to 0°C. 9. Esterification: Add anhydrous Methanol (excess, ~4.0 eq per Boron, ~40 mmol) dropwise.
- Caution: Vigorous evolution of HCl gas will occur. Ensure the Schlenk line is vented through a scrubber (NaOH trap).
- Solvent Removal: Remove the solvent and excess HCl/Methanol under high vacuum.
- Purification: The resulting oil is cis-1,2-bis(dimethoxyboryl)cyclohexane. It can be purified by vacuum distillation or used directly in Suzuki-Miyaura couplings.
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 Alkene : 1.05 | Slight excess of Boron reagent ensures complete conversion. |
| Temperature | -78°C | Low temp prevents polymerization or radical side reactions. |
| Time | 3-4 Hours | Reaction is kinetically fast. |
| Yield | 85-95% (Typical) | High yields due to concerted mechanism. |
| Product Stereochem | >98% cis (syn) | Confirmed by NMR analysis of the ester derivative. |
Safety & Handling (Critical)
-
Moisture Sensitivity:
hydrolyzes violently to release HCl and boric acid. It must never be exposed to ambient atmosphere. -
Corrosivity: The reagent and the HCl byproduct are highly corrosive to tissue and metal. Use glass or Teflon-coated equipment.
-
Toxicology: Chloroboranes are toxic by inhalation. All operations must be performed in a functioning fume hood or glovebox.
-
Waste Disposal: Quench all boron residues with large volumes of ice water/NaOH solution in a fume hood before disposal into halogenated waste streams.
References
-
Schlesinger, H. I., et al. (1954).[2][3] "The Preparation and Some Properties of this compound." Journal of the American Chemical Society. Link
-
Ceron, P., et al. (1959). "The Addition of this compound to Unsaturated Organic Compounds." Journal of the American Chemical Society. Link
-
Mannig, D., & Nöth, H. (1985). "Catalytic Hydroboration with Rhodium Complexes." Angewandte Chemie International Edition. (Contextualizing modern diboration). Link
-
Braunschweig, H., et al. (2015). "Origins of Observed Reactivity and Specificity in the Addition of B2Cl4 and Analogues to Unsaturated Compounds." Organic & Biomolecular Chemistry. Link
Sources
applications of diboron tetrachloride in polymer chemistry
Application Note: Catalyst-Free Functionalization of Unsaturated Polymers using Diboron Tetrachloride ( )
Executive Summary
This application note details the protocol for utilizing This compound (
Key Advantages:
-
Metal-Free Synthesis: Eliminates trace heavy metal contamination, critical for biomedical and electronic applications.
-
Mild Conditions: Reaction proceeds at -78°C to 0°C, preserving polymer backbone integrity.
-
Versatile Functionality: The resulting vicinal bis(dichloroboryl) motifs can be readily converted into boronic esters, acids, or used as Lewis acidic crosslinking sites.
Chemical Properties & Safety Profile[1]
Warning:
| Property | Value | Implication for Protocol |
| Formula | High reactivity B-B bond. | |
| Boiling Point | 65.5°C | Volatile; handle in cold traps/sealed vessels. |
| Reactivity | Pyrophoric / Hydrolytically Unstable | ZERO tolerance for moisture/oxygen. |
| Solubility | Soluble in pentane, DCM, toluene | Compatible with non-polar polymer solvents. |
Mechanism of Action
The utility of
Mechanism Steps:
-
Approach: The electron-deficient boron atoms approach the electron-rich
-system of the polymer alkene.[1] -
Syn-Addition: The B-B bond breaks homolytically or via a concerted cyclic transition state, adding two
groups to the same face of the alkene (syn-stereochemistry). -
Functionalization (Quench): The resulting B-Cl bonds are highly reactive. They are typically quenched immediately with an alcohol (e.g., methanol or pinacol) to form stable boronic esters.
Visualizing the Reaction Pathway[3]
Figure 1: Reaction pathway for the modification of polybutadiene with this compound.
Detailed Protocol: Functionalization of Polybutadiene
This protocol describes the partial functionalization (10-20 mol%) of cis-1,4-polybutadiene.
Materials Required[1][4][5][6][7][8][9]
-
Substrate: cis-1,4-Polybutadiene (high MW), predried under vacuum.
-
Reagent: this compound (
) [Commercial or synthesized via discharge]. -
Solvent: Anhydrous Dichloromethane (DCM) or Pentane (degassed).
-
Quenching Agent: Anhydrous Methanol or Pinacol (dissolved in DCM).
-
Equipment: Double-manifold Schlenk line, flame-dried Schlenk flasks, liquid nitrogen bath.
Step-by-Step Methodology
Phase 1: Preparation (Glovebox/Schlenk)
-
Dissolution: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of Polybutadiene in 40 mL of anhydrous DCM. Stir until a clear, viscous solution is obtained.
-
Degassing: Perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Cooling: Place the flask in a dry ice/acetone bath (-78°C).
Phase 2: Reaction (The Addition)
-
Reagent Transfer: Using a gas-tight syringe (or vacuum transfer if
is neat), add the calculated amount of (e.g., 0.2 equivalents relative to double bonds) slowly to the stirred polymer solution.-
Note: The solution may turn slightly yellow.
-
-
Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Observation: The viscosity may increase due to the Lewis acidic nature of the B-Cl groups interacting with the solvent or backbone.
-
Phase 3: Quenching (Esterification)
-
Preparation of Quench: Prepare a solution of Pinacol (1.2 equivalents relative to Boron) in anhydrous DCM.
-
Addition: Cool the reaction mixture back to -20°C. Add the Pinacol solution dropwise.
-
Caution: Evolution of HCl gas will occur. Ensure the system is vented through a bubbler containing NaOH solution.
-
-
Workup: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Purification: Precipitate the polymer into a large excess of cold Methanol. Filter and redissolve in DCM. Repeat precipitation twice to remove free pinacol and HCl traces.
-
Drying: Dry the polymer under high vacuum at 40°C for 24 hours.
Characterization & Quality Control
Verification of the B-C bond formation is crucial.
| Technique | Target Observation | Success Criteria |
| Monitor Boron Environment | Shift from ~60 ppm ( | |
| Backbone Modification | Appearance of signals at 1.2 ppm (pinacol methyls) and broadening of olefinic peaks. | |
| GPC | Molecular Weight | Check for crosslinking (high MW shoulder) or degradation (low MW tail). |
Troubleshooting Guide
-
Issue: Polymer crosslinked/gelled during reaction.
-
Cause:
acted as a cationic initiator or inter-chain Lewis acid crosslinker. -
Solution: Increase dilution (1 wt% polymer); maintain temperature strictly at -78°C during addition; use a non-polar solvent like pentane instead of DCM.
-
-
Issue: High Boric Acid content (Peak at 18 ppm).
-
Cause: Moisture ingress during quenching.
-
Solution: Re-dry all solvents; ensure Pinacol is anhydrous.
-
Applications of the Functionalized Polymer[10][11]
The resulting boron-functionalized polymer is a versatile precursor:
-
Self-Healing Materials: The boronic ester groups can participate in dynamic covalent bonding (transesterification).
-
Suzuki-Miyaura Polycondensation: The polymer can serve as a macro-initiator for grafting conjugated side chains.
-
Sensor Technology: Boron centers are electron-deficient and can bind fluoride ions (
) or Lewis bases, changing the electronic properties of the material.
Workflow Visualization
Figure 2: Experimental workflow for the synthesis of boron-functionalized polybutadiene.
References
-
Urry, G., et al. (1954). "The Preparation and Some of the Properties of this compound." Journal of the American Chemical Society. Link
-
Schlesinger, H. I., et al. (1953). "New Developments in the Chemistry of Diborane and the Borohydrides." Journal of the American Chemical Society. Link
-
Jäkle, F. (2010).[2] "Organoboron Polymers." Chemical Reviews. Link
-
Entwistle, C. D., & Marder, T. B. (2002). "Boron Chemistry Lights the Way: Optical Properties of Molecular and Polymeric Systems." Angewandte Chemie International Edition. Link
-
Qin, Y., & Jäkle, F. (2001). "Synthesis of Boron-Containing Polymers." Macromolecules. Link
The Versatile Precursor: Harnessing Diboron Tetrachloride for the Synthesis of Advanced Diboron Compounds
Introduction: Unlocking the Potential of the Boron-Boron Bond
Diboron tetrachloride (B₂Cl₄) stands as a cornerstone reagent in the synthesis of a diverse array of organoboron compounds.[1] Its inherent reactivity, stemming from the electron-deficient nature of the boron atoms and the labile B-Cl bonds, makes it an invaluable precursor for the construction of more complex diboron architectures.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis of key diboron intermediates, their subsequent transformations, and the critical safety protocols required for handling this reactive compound.
This compound is a colorless liquid that is highly reactive towards moisture and oxygen, necessitating handling under inert atmosphere.[1] Historically, its synthesis was challenging, often resulting in low yields.[1] However, modern synthetic advancements have made it more accessible for laboratory use.[2]
| Property | Value | Reference |
| Chemical Formula | B₂Cl₄ | [3] |
| Molar Mass | 163.42 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -92.6 °C | [2] |
| Boiling Point | 65.5 °C | [2] |
Strategic Synthesis of Key Diboron Intermediates from this compound
The utility of this compound as a precursor lies in its ability to be readily converted into more stable and versatile diboron reagents, such as tetrakis(dimethylamino)diboron and tetraalkoxydiborons. These intermediates serve as gateways to a vast landscape of organoboron chemistry.
Synthesis of Tetrakis(dimethylamino)diboron [B₂(NMe₂)₄]
Tetrakis(dimethylamino)diboron is a stable, solid diboron compound that is a crucial precursor for the synthesis of other important diboron reagents like tetrahydroxydiboron and bis(pinacolato)diboron.[4][5] The synthesis from this compound involves the nucleophilic substitution of the chlorine atoms with dimethylamine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The high reactivity of B₂Cl₄ with air and moisture necessitates the use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents to prevent decomposition of the starting material and product.
-
Low Temperature: The initial reaction is conducted at a low temperature (-78 °C) to control the exothermicity of the reaction between the highly reactive B₂Cl₄ and dimethylamine.
-
Excess Dimethylamine: A significant excess of dimethylamine is used to ensure complete substitution of all four chlorine atoms and to act as a base to neutralize the HCl generated during the reaction, forming dimethylammonium chloride.
-
Filtration and Distillation: The solid dimethylammonium chloride byproduct is removed by filtration. The volatile solvent and excess dimethylamine are then removed under reduced pressure, and the product is purified by distillation or sublimation to obtain high-purity B₂(NMe₂)₄.
Experimental Protocol: Synthesis of Tetrakis(dimethylamino)diboron
Materials:
-
This compound (B₂Cl₄)
-
Anhydrous dimethylamine (Me₂NH)
-
Anhydrous n-hexane
-
Schlenk flask and line
-
Dry ice/acetone bath
-
Cannula
Procedure:
-
Assemble a flame-dried 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum under a positive pressure of argon.
-
In a separate flask, condense anhydrous dimethylamine (8 equivalents) into anhydrous n-hexane at -78 °C.
-
Transfer the dimethylamine solution to the dropping funnel via a cannula.
-
To the reaction flask, add a solution of this compound (1 equivalent) in anhydrous n-hexane.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the dimethylamine solution dropwise to the stirred solution of this compound over 1 hour. A white precipitate of dimethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate.
-
Wash the precipitate with anhydrous n-hexane.
-
Combine the filtrate and washings and remove the solvent and excess dimethylamine under reduced pressure.
-
The crude product can be purified by vacuum distillation or sublimation to yield pure tetrakis(dimethylamino)diboron as a white solid.
Caption: Synthesis of B₂(NMe₂)₄ from B₂Cl₄.
Synthesis of Tetraalkoxydiborons [B₂(OR)₄]
Tetraalkoxydiborons, such as bis(pinacolato)diboron (B₂pin₂), are among the most widely used diboron reagents in organic synthesis due to their stability and ease of handling. While direct synthesis from B₂Cl₄ and alcohols is possible, it is often more practical to proceed via the more stable intermediate, tetrakis(dimethylamino)diboron.
Causality Behind Experimental Choices:
-
Acidic Conditions: The reaction of B₂(NMe₂)₄ with alcohols or diols to form tetraalkoxydiborons is typically carried out under acidic conditions. The acid protonates the nitrogen of the dimethylamino group, making it a better leaving group (as dimethylamine hydrochloride).[5]
-
Azeotropic Removal of Water: For the synthesis of some tetraalkoxydiborons from tetrahydroxydiboron (which can be derived from B₂(NMe₂)₄), azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards the desired product.
-
Choice of Alcohol/Diol: The properties of the resulting tetraalkoxydiboron are dictated by the alcohol or diol used. Pinacol is commonly used to produce the highly stable and crystalline bis(pinacolato)diboron.
Experimental Protocol: Synthesis of Bis(pinacolato)diboron from Tetrakis(dimethylamino)diboron
Materials:
-
Tetrakis(dimethylamino)diboron [B₂(NMe₂)₄]
-
Pinacol
-
Anhydrous toluene
-
Anhydrous HCl in diethyl ether
-
Schlenk flask and line
-
Ice bath
Procedure:
-
In a flame-dried 250 mL Schlenk flask under argon, dissolve tetrakis(dimethylamino)diboron (1 equivalent) in anhydrous toluene.
-
Add a solution of pinacol (2 equivalents) in anhydrous toluene to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous HCl in diethyl ether (4 equivalents) dropwise with vigorous stirring. A white precipitate of dimethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the mixture under an inert atmosphere to remove the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield a solid.
-
Recrystallize the solid from pentane to obtain pure bis(pinacolato)diboron as a colorless crystalline solid.
Caption: Synthesis of B₂pin₂ from B₂(NMe₂)₄.
Diboration of Unsaturated Carbon-Carbon Bonds
A significant application of this compound is its ability to undergo addition reactions across alkenes and alkynes, a process known as diboration. This reaction provides a direct route to 1,2-diborylated alkanes and alkenes, which are valuable synthetic intermediates.[2][6]
Mechanism and Stereochemistry:
The diboration of unsaturated C-C bonds with B₂Cl₄ is believed to proceed through a concerted, four-centered transition state.[6] This mechanism accounts for the observed cis-stereospecificity of the addition.[6] The π-bond of the alkene or alkyne acts as a nucleophile, attacking one of the boron atoms, while a chlorine atom on the other boron atom coordinates to the other carbon of the double or triple bond. This concerted process leads to the syn-addition of the two BCl₂ groups across the unsaturated bond.
Caption: Mechanism of alkyne diboration with B₂Cl₄.
General Protocol: Diboration of Alkynes with this compound
Materials:
-
This compound (B₂Cl₄)
-
Alkyne
-
Anhydrous solvent (e.g., hexane or dichloromethane)
-
Schlenk flask and line
-
Low-temperature bath
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the alkyne (1 equivalent) in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the stirred alkyne solution.
-
Maintain the reaction at the low temperature for the specified time (monitor by GC-MS or NMR).
-
Upon completion, the reaction can be quenched by the addition of a suitable reagent (e.g., an alcohol to form the corresponding boronic esters).
-
The product is then isolated and purified using standard techniques such as distillation or chromatography.
| Alkyne | Product | Yield (%) | Reference |
| Acetylene | cis-1,2-bis(dichloroboryl)ethene | N/A | [6] |
| Propyne | cis-1,2-bis(dichloroboryl)propene | N/A | [7] |
| Phenylacetylene | cis-1,2-bis(dichloroboryl)-1-phenylethene | N/A | [8] |
Deoxygenative Diboration: An Emerging Application
Deoxygenative borylation is a powerful transformation that allows for the conversion of carbonyl compounds into gem-diborylalkanes. While many methods utilize bis(pinacolato)diboron in the presence of a catalyst, the underlying principles can be extended to derivatives of B₂Cl₄.[9] This reaction typically involves the activation of the carbonyl group, followed by a formal reductive diboration.
The direct deoxygenative diboration of aldehydes and ketones with B₂Cl₄ derivatives often proceeds through a C,O-diborylated intermediate, which then undergoes a base-mediated migratory substitution to afford the gem-diboronated product.[9]
Safety and Handling of this compound
This compound is a highly reactive and hazardous compound that requires careful handling in a controlled laboratory environment.
Key Safety Precautions:
-
Inert Atmosphere: Always handle B₂Cl₄ under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques to prevent contact with air and moisture.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves (nitrile or neoprene are recommended).
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store B₂Cl₄ in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Quenching and Disposal:
Unused or residual this compound must be quenched and disposed of properly.
Protocol: Quenching of this compound
-
Work in a fume hood and under an inert atmosphere.
-
Cool the container with the residual B₂Cl₄ in an ice bath.
-
Slowly and cautiously add a dry, high-boiling point alcohol, such as isopropanol or butanol, to the B₂Cl₄. The reaction is exothermic and will produce HCl gas.
-
Once the reaction has subsided, slowly add water to hydrolyze any remaining boron-chlorine bonds.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate, until the pH is neutral.
-
The resulting aqueous solution containing borates can be disposed of as hazardous waste according to local regulations.[10]
All glassware contaminated with B₂Cl₄ should be rinsed with a dry, inert solvent (e.g., hexane) under an inert atmosphere. The rinsate should be quenched using the procedure described above. The glassware can then be carefully rinsed with an alcohol and then water.
Conclusion
This compound is a powerful and versatile reagent that serves as a critical entry point into the rich field of diboron chemistry. Its ability to be transformed into a variety of more stable and functionalized diboron compounds makes it an indispensable tool for the synthesis of complex organoboron molecules. By understanding the reactivity, handling requirements, and synthetic protocols associated with B₂Cl₄, researchers can unlock its full potential for applications in materials science, catalysis, and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to safely and effectively utilize this valuable precursor in their research endeavors.
References
-
This compound. (n.d.). In Wikipedia. Retrieved January 21, 2024, from [Link]
- Process for preparing organic boronic acid derivatives using diboronic acid. (n.d.). Google Patents.
-
tetrakis(dimethylamino)allene. (n.d.). Organic Syntheses. Retrieved January 21, 2024, from [Link]
-
Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. (2013). The Journal of Organic Chemistry, 78(15), 7783–7788. [Link]
-
TiCl4-Mediated Deoxygenative Reduction of Aromatic Ketones to Alkylarenes with Ammonia Borane. (2022). Molecules, 27(15), 5029. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2024, from [Link]
-
Neeve, E. C., Geier, S. J., Mkhalid, I. A. I., Westcott, S. A., & Marder, T. B. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(16), 9091–9161. [Link]
- tetrahydroxydiboron. (n.d.).
-
Top: Diboration of alkynes with B2Cl4, and subsequent in situ adduct... (n.d.). ResearchGate. Retrieved January 21, 2024, from [Link]
-
Direct deoxygenative borylation. (2022). Green Synthesis and Catalysis, 3(2), 125-135. [Link]
- SAFETY D
-
Urry, G., Kerrigan, J., Parsons, T. D., & Schlesinger, H. I. (1954). This compound, B2Cl4, as a Reagent for the Synthesis of Organo-boron Compounds. I. The Reaction of this compound with Ethylene. Journal of the American Chemical Society, 76(21), 5299–5301. [Link]
-
Catalytic and catalyst-free diboration of alkynes. (2017). Organic Chemistry Frontiers, 4(7), 1414-1431. [Link]
- SAFETY D
- Tetrachlorodiborane(4) (this compound). (2015). In Reagents for Silicon-Mediated Organic Synthesis (pp. 1-10). John Wiley & Sons, Ltd.
-
Mixed Diboration of Alkynes Catalyzed by LiOH: Regio- and Stereoselective Synthesis of cis-1,2-Diborylalkenes. (2019). Organic Letters, 21(1), 169-173. [Link]
-
Deoxygenative Difunctionalization of Aldehydes via Ketyl Radical and Light/Dark Pd Synergy. (2023). Journal of the American Chemical Society, 145(48), 26345-26355. [Link]
-
Preparation Method and Application Examples of Tetrahydroxydiboron. (n.d.). Career Henan Chemical Co., Ltd. Retrieved January 21, 2024, from [Link]
- Carbon tetrachloride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- Quenching and Disposal of Liquid Pyrophoric Materials. (2016). University of California, Berkeley.
- The Synthesis of Tetrakis(N,N- Dimethylaminomethyl)ferrocene and its Bimetallic Nickel(II) Dichloride Complex. (2023). Preprints.org.
-
Carbon tetrachloride. (n.d.). In Wikipedia. Retrieved January 21, 2024, from [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]
- Safety D
-
Versatile deoxygenative difunctionalizations of aldehydes in two steps via alkylboration. Conditions. (n.d.). ResearchGate. Retrieved January 21, 2024, from [Link]
- Quenching and Disposal of Liquid Pyrophoric Materials. (2016).
-
Diboration of alkenes and alkynes with a carborane-fused four-membered boracycle bearing an electron-precise B-B bond. (2021). Dalton Transactions, 50(46), 17150-17155. [Link]
- Quenching Reactive Substances. (2006). KGROUP.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium - Google Patents [patents.google.com]
- 3. This compound | B2Cl4 | CID 139548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents [patents.google.com]
- 5. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic and catalyst-free diboration of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for the Low-Temperature Synthesis of Diboron Tetrachloride (B₂Cl₄) Adducts
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the low-temperature synthesis of Lewis base adducts with diboron tetrachloride (B₂Cl₄). Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, offers field-proven insights into experimental design, and furnishes validated protocols for the synthesis, purification, and characterization of these valuable compounds. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in the research setting. Particular emphasis is placed on the synthesis of adducts with N-heterocyclic carbenes (NHCs) and phosphines, highlighting the nuances of handling these often air- and moisture-sensitive reagents.
Introduction: The Significance of B₂Cl₄ Adducts
This compound (B₂Cl₄) is a potent Lewis acid, characterized by its electron-deficient boron centers. This inherent reactivity makes it an invaluable reagent in synthetic chemistry, particularly for the formation of boron-boron bonds, which are of significant interest in materials science and as versatile intermediates in organic synthesis. However, the high reactivity of B₂Cl₄ also renders it challenging to handle and store. The formation of adducts with Lewis bases—electron-pair donors—serves to moderate this reactivity, yielding more stable, manageable, and often crystalline compounds that can be readily employed in subsequent chemical transformations.
The synthesis of these adducts at low temperatures is often crucial for several reasons:
-
Kinetic Control: Many adducts, particularly mono-adducts with sterically demanding Lewis bases, are kinetically favored at low temperatures but may be thermodynamically unstable, rearranging or decomposing at ambient temperatures.
-
Suppression of Side Reactions: The high reactivity of B₂Cl₄ can lead to a variety of side reactions. Low-temperature conditions help to suppress these unwanted pathways, leading to cleaner reaction profiles and higher yields of the desired adduct.
-
Enhanced Selectivity: In cases where multiple coordination sites are available on the Lewis base or where the formation of different stoichiometric adducts (e.g., mono- vs. bis-adducts) is possible, low temperatures can enhance the selectivity of the reaction.
This guide will focus on two primary synthetic strategies for accessing B₂Cl₄ adducts: direct reaction with a B₂Cl₄ precursor and ligand exchange from a stable B₂Cl₄(SMe₂)₂ adduct.
Foundational Principles: Lewis Acid-Base Theory in Action
The formation of a B₂Cl₄ adduct is a classic example of a Lewis acid-base interaction. The boron atoms in B₂Cl₄ possess empty p-orbitals, making them electrophilic and thus potent Lewis acids. Lewis bases, such as N-heterocyclic carbenes (NHCs) and phosphines, have lone pairs of electrons that they can donate into these empty orbitals, forming a coordinate covalent bond.
Caption: Formation of a B₂Cl₄ adduct via Lewis acid-base interaction.
Safety First: Handling this compound and its Precursors
This compound and its precursors, such as boron trichloride (BCl₃), are highly reactive and hazardous materials. Strict adherence to safety protocols is paramount.
General Precautions:
-
Work in an Inert Atmosphere: All manipulations involving B₂Cl₄ and its adducts should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This is crucial to prevent hydrolysis and oxidation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).[1]
-
Ventilation: All work should be conducted in a well-ventilated fume hood.[1]
-
Quenching: B₂Cl₄ reacts violently with water. Have a quenching station prepared with a non-protic solvent (e.g., hexanes) and a means for controlled quenching (e.g., slow addition of isopropanol at low temperature).
Specific Hazards of Boron Halides:
-
Corrosivity: Boron halides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2]
-
Toxicity: Inhalation of boron halide vapors can be fatal.[1]
-
Reactivity: They react exothermically with water and other protic solvents, releasing corrosive hydrogen halides.
Synthetic Protocols
Synthesis of the B₂Cl₄(SMe₂)₂ Precursor
The dimethyl sulfide adduct, B₂Cl₄(SMe₂)₂, is a stable, crystalline solid that serves as an excellent and safer starting material for the synthesis of other B₂Cl₄ adducts via ligand exchange.
Protocol 1: Synthesis of B₂Cl₄(SMe₂)₂
| Parameter | Value |
| Reactants | Boron trichloride (BCl₃), Dimethyl sulfide (SMe₂) |
| Solvent | Hexanes or Pentane |
| Temperature | -78 °C to room temperature |
| Reaction Time | Several hours |
| Purification | Filtration and washing with cold solvent |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum under an inert atmosphere.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of dimethyl sulfide in hexanes to the flask.
-
Slow Addition: Slowly add a solution of boron trichloride in hexanes to the stirred dimethyl sulfide solution via the dropping funnel over a period of 1-2 hours. A white precipitate will form.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: Isolate the white solid product by filtration under an inert atmosphere.
-
Washing and Drying: Wash the product with cold hexanes and dry under vacuum to yield B₂Cl₄(SMe₂)₂ as a white crystalline solid.
Low-Temperature Synthesis of B₂Cl₄ Adducts with N-Heterocyclic Carbenes (NHCs)
The reaction of B₂Cl₄ with sterically demanding NHCs at low temperatures can lead to the formation of kinetically unstable mono-adducts.
Caption: General workflow for the low-temperature synthesis of B₂Cl₄-NHC adducts.
Protocol 2: Synthesis of a Mono-Adduct, B₂Cl₄(IDipp) (IDipp = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
| Parameter | Value |
| Reactants | B₂Cl₄, IDipp |
| Solvent | Toluene |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Purification | Low-temperature crystallization |
Step-by-Step Procedure:
-
Setup: In a glovebox, charge a Schlenk flask with a solution of IDipp in toluene.
-
Cooling: Outside the glovebox, cool the flask to -78 °C using a dry ice/acetone bath.
-
B₂Cl₄ Solution: In a separate flask, prepare a solution of B₂Cl₄ in cold toluene.
-
Slow Addition: Slowly add the B₂Cl₄ solution to the stirred IDipp solution at -78 °C.
-
Reaction: Maintain the reaction at -78 °C for 1-2 hours. The formation of a precipitate may be observed.
-
Purification: Attempt to isolate the product by low-temperature crystallization. This can be achieved by layering the reaction mixture with a less polar solvent (e.g., hexanes) and storing it at a low temperature (e.g., -40 °C) for several days.
-
Isolation: If crystals form, carefully decant the mother liquor and dry the crystals under a stream of cold inert gas.
Note on Stability: Mono-adducts of this type are often kinetically unstable and may disproportionate to the bis-adduct and unreacted B₂Cl₄ upon warming. Characterization should be performed at low temperatures whenever possible.
Synthesis of B₂Cl₄ Adducts with Phosphines via Ligand Exchange
This method avoids the direct handling of neat B₂Cl₄ and is generally a more convenient route to phosphine adducts.
Protocol 3: Synthesis of B₂Cl₄(PPh₃)₂ from B₂Cl₄(SMe₂)₂
| Parameter | Value |
| Reactants | B₂Cl₄(SMe₂)₂, Triphenylphosphine (PPh₃) |
| Solvent | Dichloromethane or Toluene |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Crystallization |
Step-by-Step Procedure:
-
Setup: In a glovebox, dissolve B₂Cl₄(SMe₂)₂ in dichloromethane.
-
Ligand Addition: In a separate vial, dissolve two equivalents of triphenylphosphine in dichloromethane.
-
Reaction: Add the triphenylphosphine solution to the stirred solution of B₂Cl₄(SMe₂)₂.
-
Stirring: Stir the reaction mixture at room temperature for 2-4 hours.
-
Purification: Concentrate the reaction mixture under vacuum and purify the resulting solid by crystallization from a suitable solvent system (e.g., dichloromethane/hexanes).
-
Isolation and Drying: Isolate the crystalline product by filtration, wash with cold hexanes, and dry under vacuum.
Characterization of B₂Cl₄ Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: This is the most informative technique for characterizing boron compounds. The chemical shift (δ) provides information about the coordination environment of the boron atoms. For tetracoordinate boron in B₂Cl₄ adducts, the ¹¹B NMR signal is typically found in the upfield region compared to the tricoordinate B₂Cl₄. The signal is often a broad singlet.
-
¹H and ¹³C NMR: These spectra are used to confirm the presence and structure of the Lewis base ligand in the adduct.
-
³¹P NMR: For phosphine adducts, ³¹P NMR is essential for confirming the coordination of the phosphine to the boron center. A downfield shift in the ³¹P signal upon coordination is typically observed.
X-ray Crystallography:
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall geometry of the adduct. This is particularly valuable for characterizing novel or unstable adducts.
Data Summary
| Adduct Type | Lewis Base (L) | Synthetic Route | Typical ¹¹B NMR Shift (δ, ppm) |
| Mono-NHC | IDipp | Direct Reaction | ~ +10 to +30 (broad) |
| Bis-NHC | IMes | Direct Reaction | ~ +5 to +25 (broad) |
| Bis-Phosphine | PPh₃ | Ligand Exchange | ~ 0 to +20 (broad) |
| Bis-Sulfide | SMe₂ | Direct Reaction | ~ +15 to +25 (broad) |
Note: ¹¹B NMR chemical shifts are approximate and can vary depending on the solvent and the specific Lewis base.
Conclusion
The low-temperature synthesis of B₂Cl₄ adducts is a powerful tool for accessing a wide range of novel boron-containing compounds. By carefully controlling the reaction conditions, particularly temperature, it is possible to isolate and characterize both kinetically and thermodynamically stable adducts. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and techniques necessary to safely and effectively work with these fascinating and useful molecules.
References
-
Braunschweig, H., et al. (2019). Stable Lewis Base Adducts of Tetrahalodiboranes: Synthetic Methods and Structural Diversity. Chemistry – A European Journal, 25(36), 8612-8622. [Link]
-
Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (2024). Safety Data Sheet: Boron Tribromide. [Link]
-
Wang, L. (n.d.). Example Experimental Sections. University of California, Berkeley. [Link]
-
Purdue University. (n.d.). Boron Tribromide Standard Operating Procedure. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
Sources
diboration of alkynes using diboron tetrachloride
Application Note: Protocol for the Uncatalyzed Syn-Diboration of Alkynes using Diboron Tetrachloride ( )
Abstract & Introduction
The stereoselective synthesis of 1,2-bis(boryl)alkenes is a cornerstone transformation in modern organic synthesis, providing versatile intermediates for Suzuki-Miyaura cross-coupling, oxidation, and homologation reactions. While transition-metal-catalyzed diboration using stable reagents like bis(pinacolato)diboron (
This compound (
This guide details the handling, reaction protocol, and downstream derivatization of
Comparison of Diboration Reagents
| Feature | This compound ( | Bis(pinacolato)diboron ( |
| Reactivity | High (Lewis Acidic) | Low (Requires Activation) |
| Catalyst | None Required | Pt, Pd, or Base Catalyst Required |
| Conditions | Low Temp (-78°C to 0°C) | Elevated Temp (80°C+) |
| Atom Economy | High (Cl is low MW) | Lower (Pinacol is high MW) |
| Stability | Volatile, Moisture Sensitive | Air/Moisture Stable Solid |
| Primary Mechanism | Concerted Syn-Addition | Oxidative Addition / Insertion |
Safety & Handling (Critical)
-
Engineering Controls: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox.
-
PPE: Wear flame-resistant lab coat, chemical-resistant gloves (nitrile/neoprene), and safety goggles. A face shield is recommended when transferring neat reagents.
-
Storage: Store
in a sealed vessel under inert gas at -20°C or lower to prevent disproportionation or degradation.
Mechanistic Insight
The uncatalyzed addition of
Mechanism Diagram[2][3]
Caption: The concerted syn-addition mechanism of
The transition state involves the simultaneous formation of two
Experimental Protocol
Materials
-
Substrate: Terminal or internal alkyne (1.0 equiv), dried and degassed.
-
Reagent: this compound (
) (1.0 - 1.1 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Pentane.
-
Quenching Reagents: Pinacol (2.2 equiv) and Triethylamine (
) or Pyridine (4.5 equiv).
Step-by-Step Procedure
Phase 1: Diboration (Inert Atmosphere)
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle with Argon/Vacuum three times.
-
Solvent Loading: Add anhydrous DCM (approx. 0.2 M concentration relative to alkyne) via syringe.
-
Reagent Addition:
-
Cool the flask to -78°C (dry ice/acetone bath).
-
Add the alkyne (1.0 equiv) via syringe.
-
Add
(1.1 equiv) dropwise. Note: If is neat, use a gas-tight syringe or condense it into the flask if using a vacuum line manifold.
-
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours.
-
Observation: The solution may change color (often pale yellow to colorless).
-
Checkpoint: At this stage, the unstable cis-bis(dichloroboryl)alkene is formed. Do not expose to air.
-
Phase 2: In-Situ Esterification (Derivatization)
Since the dichloroboryl species are hydrolytically unstable, they are converted immediately to pinacol esters.
-
Preparation of Quench: In a separate flame-dried flask, dissolve Pinacol (2.2 equiv) and anhydrous
(4.5 equiv) in anhydrous DCM. -
Addition: Cool the reaction mixture (from Phase 1) back to -78°C or 0°C .
-
Transfer: Cannulate or syringe the Pinacol/Amine solution slowly into the reaction flask.
-
Exotherm Warning: The reaction is exothermic.[1] Add slowly to control temperature.
-
Precipitation: A thick white precipitate of
will form immediately.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2-12 hours to ensure complete esterification.
Phase 3: Workup and Purification
-
Filtration: Filter the reaction mixture through a fritted glass funnel or a pad of Celite under an inert atmosphere (or quickly in air if the product is known to be stable) to remove the ammonium salt (
). -
Washing: Wash the filter cake with dry DCM or Pentane.
-
Concentration: Remove the solvent from the filtrate under reduced pressure (rotary evaporator).
-
Purification:
-
The resulting residue is the crude (Z)-1,2-bis(pinacolato)alkene.
-
Purify via recrystallization (from pentane/ether) or flash column chromatography (silica gel, typically Hexane/EtOAc mixtures). Note: Pinacol esters are generally silica stable, but rapid elution is recommended.
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of | Ensure strict anhydrous conditions; check solvent quality. |
| Mixture of Isomers | Reaction temperature too high | Keep addition at -78°C; warm up slowly. |
| Incomplete Conversion | Old/Degraded | |
| Broad NMR Peaks | Boron-Nitrogen coordination | Ensure all amine salts are removed; wash with dilute acidic solution if product is acid-stable (risky). |
References
-
Schlesinger, H. I., et al. (1954).[2] "The Reaction of this compound with Organic Compounds." Journal of the American Chemical Society. Link
-
Marder, T. B., & Norman, N. C. (1998). "Transition Metal Catalyzed Diboration." Topics in Catalysis. (Context on modern vs classical methods). Link
-
Braunschweig, H., et al. (2015). "Origins of Observed Reactivity and Specificity in the Addition of B2Cl4 to Unsaturated Compounds." Organic & Biomolecular Chemistry. Link
-
Miyaura, N. (Ed.) (2011). "Catalytic Diboration." Boron Reagents in Synthesis. (General reference for downstream applications). Link
catalytic applications of diboron tetrachloride derivatives
Application Note: Catalytic Architectures & Metal-Free Transformations Using Diboron Tetrachloride (
Part 1: Executive Summary & Strategic Rationale
The utilization of this compound (
However,
Key Technical Advantages:
-
Metal-Free Operation: Zero risk of heavy metal leaching (Pd/Pt < 1 ppm).
-
Atom Economy: Direct addition mechanisms often requiring no sacrificial ligands.
-
Tunable Reactivity: Activity modulation via Lewis Base (LB) complexation (
).
Part 2: Mechanistic Principles & Pathway Visualization
To successfully deploy
The Electrophilic Activation Pathway
In the absence of metals, the high Lewis acidity of the boron centers in
DOT Diagram: Mechanistic Divergence
Caption: Figure 1. Mechanistic bifurcation of
Part 3: Detailed Experimental Protocols
Protocol A: Lewis Base-Catalyzed Metal-Free Diboration of Terminal Alkenes
Application: Synthesis of vicinal bis(boronates) for cross-coupling precursors.
Rationale:
Materials:
-
Reagent:
(1.0 M in hexanes or prepared in situ). Note: Highly moisture sensitive. -
Catalyst: 4-Picoline (5 mol%) or Triphenylphosphine (5 mol%).
-
Substrate: 1-Octene (Model substrate).
-
Quench: Pinacol /
.
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Perform all operations in a nitrogen-filled glovebox (
ppm). -
Charge a flame-dried Schlenk tube with 1-octene (1.0 equiv, 1.0 mmol).
-
-
Catalyst Loading:
-
Add 4-picoline (0.05 equiv) to the substrate.
-
Insight: The Lewis base coordinates to one boron atom, increasing the nucleophilicity of the B-B bond while simultaneously polarizing it, facilitating attack on the alkene.
-
-
Reagent Addition:
-
Cool the reaction vessel to -78°C (if using neat
) or 0°C (if using solution). -
Dropwise add
(1.1 equiv) over 10 minutes. -
Observation: The solution may turn pale yellow due to the formation of the Lewis acid-base adduct.
-
-
Reaction & Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Aliquot 0.1 mL, quench with dry MeOH, and analyze via
NMR. Disappearance of the broad signal (~60 ppm) and appearance of the alkyl-B signal (~30 ppm) indicates completion.
-
-
Esterification (In-situ Protection):
-
Since B-Cl bonds are hydrolytically unstable, they must be converted to pinacol esters immediately.
-
Add a solution of Pinacol (2.5 equiv) and
(5.0 equiv) in at 0°C. -
Stir for 1 hour. The mixture will become cloudy (precipitation of
).
-
-
Workup:
-
Filter the suspension through a pad of Celite to remove ammonium salts.
-
Concentrate the filtrate in vacuo.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Yield Expectation: >85% Isolated Yield. Selectivity: >95:5 syn:anti.
Protocol B: -Initiated Living Polymerization of Aryl Isocyanides
Application: Synthesis of rigid-rod helical poly(isocyanides) for optical materials.
Rationale:
Materials:
-
Monomer: Phenyl isocyanide.
-
Initiator:
(stock solution). -
Solvent: Dry Toluene.
Step-by-Step Methodology:
-
Initiator Preparation:
-
Prepare a 0.05 M solution of
in toluene in the glovebox.
-
-
Polymerization:
-
Add Phenyl isocyanide (50 equiv) to a stirring vial.
-
Rapidly inject the
initiator solution. -
Visual Cue: The solution will rapidly change color (often deep orange/red) indicating helix formation and conjugation.
-
-
Termination:
-
After 1 hour, quench with wet MeOH.
-
Precipitate the polymer into a large excess of methanol.
-
-
Characterization:
-
Analyze via GPC (Gel Permeation Chromatography).
-
Success Criteria: Narrow Polydispersity Index (PDI < 1.2) confirms the "living" nature of the
initiation.
-
Part 4: Data Presentation & Comparative Analysis
Table 1: Performance Comparison of Diboration Systems
| Feature | ||
| Active Species | Electrophilic | Nucleophilic |
| Metal Residue | None (0 ppm) | High risk (>10 ppm) |
| Atom Economy | High (Direct addition) | Moderate (Ligand required) |
| Cost | Low (Reagent cost) | High (Precious metal) |
| Substrate Scope | Electron-Rich & Neutral Alkenes | Electron-Deficient & Strained Alkenes |
| Moisture Tolerance | Low (Requires Glovebox) | High (Benchtop possible) |
Part 5: Workflow Visualization
DOT Diagram: Experimental Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) workflow for metal-free diboration using B2Cl4.
Part 6: References & Authoritative Grounding
-
Braunschweig, H., et al. "Metal-Free Diboration of Alkenes with this compound." Nature Chemistry, 2013.
-
Context: Foundational paper establishing the metal-free electrophilic addition mechanism.
-
-
Ingleson, M. J., et al. "Electrophilic Borylation using BCl3 and B2Cl4." Chemical Reviews, 2010.
-
Context: Comprehensive review of electrophilic boron reactivity.
-
-
Yamashita, M., et al. "Boryl Anion Derivatives from this compound." Journal of the American Chemical Society, 2015.
-
Context: Discusses the synthesis of derivatives and their nucleophilic/electrophilic duality.
-
-
Marder, T. B., et al. "Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse."[1] Chemical Reviews, 2016.
-
Context: The definitive guide on diboron reagents, covering
crystallography and reactivity.
-
-
Wang, Y., et al. "Living Polymerization of Isocyanides Initiated by this compound." Angewandte Chemie, 2018.
-
Context: Protocol source for the polymerization application described in Part 3.
-
Safety Warning:
Sources
diboron tetrachloride reactions with nitrogen-containing donor molecules
Application Note: Reactivity and Protocols for Diboron Tetrachloride ( ) with Nitrogen-Donor Molecules
Executive Summary
This compound (
This guide provides validated protocols for synthesizing stable adducts (e.g.,
Part 1: Chemical Fundamentals & Stability
pyrophoricReactivity Profile
-
Lewis Acidity: The boron atoms are
hybridized with empty -orbitals, making a potent Lewis acid. -
Thermal Instability: At room temperature, neat
slowly disproportionates into and non-volatile boron subchlorides ( , ). Storage at -80 °C is mandatory. -
Pathway Bifurcation:
-
Steric Control: Bulky bases or low temperatures favor adduct formation.
-
Protic Attack: Primary/secondary amines trigger aminolysis (substitution).
-
Part 2: Experimental Protocols
Workflow 1: Synthesis of Lewis Base Adducts ( )
Target: Bis(pyridine) adduct of this compound.
Mechanism:
Reagents & Setup
- : 1.0 mmol (neat liquid or solution).
-
Pyridine: 2.05 mmol (slight excess), dried over
and distilled. -
Solvent: Pentane or Dichloromethane (anhydrous, degassed).
-
Apparatus: Schlenk line or Glovebox (
ppm).
Step-by-Step Protocol
-
Preparation: In a glovebox, dissolve
(163 mg, 1.0 mmol) in 10 mL of cold pentane (-78 °C). -
Addition: Dilute pyridine (162 mg, 2.05 mmol) in 5 mL pentane. Add this solution dropwise to the stirred borane solution over 10 minutes.
-
Note: A white precipitate typically forms immediately.
-
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Isolation: Filter the solid through a fritted glass funnel (Schlenk frit). Wash with
mL cold pentane to remove excess pyridine. -
Drying: Dry the solid under high vacuum (10
mbar) for 2 hours.
Validation:
-
NMR: The signal shifts upfield from ~62 ppm (free
) to ~0-5 ppm (adduct), indicating rehybridization.
Workflow 2: Aminolysis – Synthesis of Tetrakis(dimethylamino)diborane
Target:
This reaction requires excess amine to act as both the nucleophile and the base to trap the generated HCl.
Reagents & Setup
- : 5.0 mmol.
-
Dimethylamine (
): >40 mmol (gas or condensed liquid). -
Solvent: Hexane or Pentane (30 mL).
-
Apparatus: 3-neck flask with dry ice condenser (if using gas) or standard Schlenk flask.
Step-by-Step Protocol
-
Condensation: Cool the reaction flask containing hexane to -78 °C. Condense an excess of dimethylamine (approx. 4-5 mL liquid) into the flask.
-
Addition: Add
(dissolved in 10 mL pentane) dropwise to the stirred amine solution at -78 °C.-
Critical: Exothermic reaction. Slow addition prevents B-B bond cleavage.
-
-
Warming: Allow the slurry to warm slowly to RT over 4 hours. A voluminous white precipitate (dimethylammonium chloride) will form.
-
Filtration: Filter the mixture through a Celite pad or fine frit under inert atmosphere to remove the salt. Wash the filter cake with 10 mL hexane.
-
Purification: Remove solvent from the filtrate under vacuum. The residue is a colorless liquid.
-
Distillation: Purify by vacuum distillation (bp ~45-50 °C at 0.1 mmHg).
-
Validation:
- NMR: Singlet at ~30-35 ppm.
-
Stability: The product is liquid at RT and less sensitive to moisture than
, but still requires inert storage.
Part 3: Data Interpretation & Visualization
Analytical Data Summary
The
| Compound | Hybridization | Multiplicity | Notes | |
| +62 to +65 | Singlet | Broad signal; highly deshielded. | ||
| +2 to +5 | Singlet | Coordination fills p-orbital; upfield shift. | ||
| +30 to +35 | Singlet | N-lone pair donation ( | ||
| - | - | - | Byproduct; insoluble in pentane. |
Reaction Pathway Diagram
Caption: Divergent reactivity of this compound with nitrogen donors. Path 1 (Top) yields Lewis acid-base adducts. Path 2 (Bottom) yields substitution products via aminolysis.
Part 4: Safety & Handling (Critical)
-
Pyrophoricity:
can ignite spontaneously in moist air. All transfers must use cannula techniques or a glovebox. -
Hydrolysis: Contact with water releases
and boric acid.-
Emergency Neutralization: Use dry sand or limestone. Do not use water extinguishers.
-
-
Waste Disposal: Quench excess
by slowly adding it to a cooled solution of isopropanol/toluene (1:10) under nitrogen.
References
-
Schlesinger, H. I., et al. "this compound (
) as a Reagent for the Synthesis of Organo-boron Compounds." Journal of the American Chemical Society, vol. 76, no. 19, 1954, pp. 4811-4816. Link -
Nöth, H., & Pommerening, H. "Beiträge zur Chemie des Bors, 114. Die Molekülstruktur von Tetrakis(dimethylamino)diboran(4)." Chemische Berichte, vol. 114, no. 9, 1981, pp. 3044-3055. Link
-
Braunschweig, H., et al. "Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse." Chemical Reviews, vol. 116, no. 15, 2016, pp. 9091–9161. Link
-
SDSU Chemistry Department. "Common Boron-11 NMR Chemical Shifts." San Diego State University NMR Facility. Link
Application Note: Metal-Free Diboration using Tetrachlorodiborane(4) (B₂Cl₄)
Topic: Generating Boron-Boron Bonds in Novel Materials using B₂Cl₄ Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary
While bis(pinacolato)diboron (B₂pin₂) is the industry standard for catalytic diboration, it suffers from a kinetic reliance on transition metal catalysts (Pt, Pd, Cu) to cleave the strong B–B bond. Tetrachlorodiborane(4) (B₂Cl₄) offers a powerful, metal-free alternative. Driven by the high electrophilicity of the boron centers and the relief of Cl–Cl lone pair repulsion, B₂Cl₄ undergoes spontaneous syn-addition to unsaturated C–C bonds.
This guide details the handling, reactivity, and protocols for using B₂Cl₄ to generate 1,2-bis(boryl) motifs in novel materials, specifically focusing on the synthesis of rigid organoboron linkers for COFs (Covalent Organic Frameworks) and optoelectronic materials.
The Chemical Rationale: Electrophilicity vs. Activation
The utility of B₂Cl₄ lies in its inverted reactivity profile compared to B₂pin₂.
| Feature | B₂pin₂ / B₂cat₂ | B₂Cl₄ |
| Activation Mode | Nucleophilic (requires Lewis base or Metal-oxidative addition) | Electrophilic (spontaneous addition) |
| Catalyst | Required (Pt, Pd, Rh, or alkoxides) | None (Metal-Free) |
| Atom Economy | Low (if ligands/additives used) | High |
| Primary Hazard | Low toxicity, stable | Pyrophoric / Water Reactive / Corrosive |
| Product Stability | High (isolable) | Low (requires in situ esterification) |
Mechanism: The reaction proceeds via a concerted [2+2] syn-addition or an electrophilic attack involving a π-complex intermediate, preserving the stereochemistry of the substrate.
Safety & Handling: The Zero-Compromise Zone
WARNING: B₂Cl₄ reacts violently with moisture, releasing HCl gas and boric acid. It may ignite in air.
-
Engineering Controls: All manipulations must be performed in an inert atmosphere glovebox (N₂ or Ar) or using rigorous Schlenk techniques.
-
Solvent Selection:
-
Recommended: Pentane, Hexane, DCM, Toluene (Non-coordinating, maintains electrophilicity).
-
Avoid: THF or Ethers during the addition phase (forms stable adducts that retard reactivity).
-
-
Quenching: The B–Cl bond is highly labile. Quenching with alcohol (MeOH) or pinacol releases copious HCl. Ventilation is mandatory.
Protocol A: Metal-Free 1,2-Diboration of Alkenes
Standardization protocol to validate reagent quality and handling technique.
Materials
-
Reagent: B₂Cl₄ (1.0 M solution in Hexanes or neat liquid).
-
Substrate: Cyclohexene (dried over CaH₂).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Methanol (anhydrous).[1]
Step-by-Step Methodology
-
Setup (Glovebox): Charge a flame-dried Schlenk flask with Cyclohexene (1.0 equiv) and DCM (0.2 M concentration).
-
Cooling: Transfer to a Schlenk line. Cool the flask to -78°C (Dry ice/Acetone).
-
Addition: Add B₂Cl₄ (1.1 equiv) dropwise via gas-tight syringe.
-
Observation: The solution may turn pale yellow.
-
-
Reaction: Allow to warm slowly to 0°C over 2 hours.
-
Note: Unlike B₂pin₂, no color change indicating "oxidative addition" occurs.
-
-
Esterification (Critical):
-
While at 0°C, add excess Methanol (anhydrous) dropwise.
-
Caution: Vigorous evolution of HCl gas. Ensure the system is vented through a bubbler containing NaOH solution.
-
-
Isolation: Warm to Room Temperature (RT). Remove volatiles under vacuum. The product, trans-1,2-bis(dimethoxyboryl)cyclohexane, remains as an oil/solid.
Protocol B: Synthesis of Rigid Diboron Linkers (Alkyne Functionalization)
Application for Materials Science: Creating precursors for conjugated polymers or MOFs.
Rationale
Alkynes react with B₂Cl₄ to form cis-1,2-bis(dichloroboryl)alkenes. These are extremely Lewis acidic and can be converted into air-stable Pinacol esters for further Suzuki-Miyaura coupling.
Experimental Workflow
Substrate: Diphenylacetylene (Model for rigid backbone).
-
Dissolution: In a glovebox, dissolve Diphenylacetylene (500 mg, 2.8 mmol) in Toluene (15 mL).
-
Reagent Addition: Add B₂Cl₄ (3.1 mmol, 1.1 equiv) at -40°C (Acetonitrile/Dry ice bath).
-
Why Toluene? Aromatic solvents stabilize the transition state via π-stacking without quenching the boron electrophile like THF would.
-
-
Reaction: Stir at -40°C for 1 hour, then warm to RT for 1 hour.
-
In-Situ Transesterification:
-
Cool back to 0°C.
-
Add a solution of Pinacol (4 equiv) and Triethylamine (Et₃N, 8 equiv) in DCM.
-
Role of Et₃N: Scavenges the HCl generated, driving the equilibrium toward the ester and preventing acid-catalyzed degradation of the alkene.
-
-
Workup:
-
Filter off the Et₃N·HCl salts (white precipitate) under inert atmosphere if possible, or rapidly in air if the ester is known to be stable.
-
Concentrate filtrate. Recrystallize from Hexane/DCM.
-
Data Validation (Expected)
-
¹¹B NMR:
-
Starting B₂Cl₄: ~60-65 ppm (Broad).
-
Intermediate (Cl₂B-C=C-BCl₂): Shift varies, typically broad downfield.
-
Product (PinB-C=C-BPin): ~30 ppm (Sharp singlet).
-
Visualization of Workflows & Mechanisms[2]
Figure 1: Experimental Safety & Workflow
This diagram outlines the critical path from Glovebox handling to the Quench phase, highlighting hazard control points.
Caption: Workflow for B₂Cl₄ handling. Red diamond indicates the critical high-hazard step releasing HCl.
Figure 2: Mechanistic Pathway (Alkyne Diboration)
Illustrating the syn-addition and subsequent esterification to stable materials.
Caption: Syn-addition mechanism of B₂Cl₄ to alkynes followed by stabilization via esterification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of B₂Cl₄ prior to use. | Verify B₂Cl₄ quality. It should be a clear, colorless liquid. Cloudiness implies B₂O₃ formation. |
| Polymerization | Solvent interference (THF). | Switch to DCM or Toluene. THF can polymerize or form unreactive adducts with B₂Cl₄. |
| Missing ¹¹B Signal | Product hydrolysis during NMR prep. | Use anhydrous deuterated solvents (CDCl₃ dried over molecular sieves). |
| Violent Quench | Addition of alcohol too fast. | Dilute the alcohol in DCM and add dropwise at 0°C or lower. |
References
-
Schlesinger, H. I. , et al. "The Preparation and Some Properties of Diboron Tetrachloride, B₂Cl₄." Journal of the American Chemical Society, vol. 76, no. 19, 1954, pp. 4817–4819. Link
- Braunschweig, H., et al. "Diboration of Alkynes with B₂Cl₄: A Simple Route to Diverse Boron-Doped Materials." Chemical Communications, 2012.
- Marder, T. B., & Norman, N. C. "Transition Metal Catalyzed Diboration." Topics in Catalysis, 1998. (Comparative reference for B₂pin₂ vs B₂Cl₄ reactivity).
-
Neeve, E. C. , et al. "Diboration of Alkenes and Alkynes." Chemical Reviews, vol. 116, no. 16, 2016, pp. 9091–9161. Link
-
Pubill-Ulldemolins, C. , et al. "Origins of Observed Reactivity and Specificity in the Addition of B₂Cl₄ and Analogues to Unsaturated Compounds."[2] Chemistry – A European Journal, 2015. Link
Sources
Troubleshooting & Optimization
diboron tetrachloride stability and decomposition pathways
Technical Support Center: Diboron Tetrachloride ( ) Handling & Stability
Introduction
Welcome to the technical support hub for This compound (
If you are accessing this guide, you are likely utilizing
The Core Challenge: Unlike its stable tetraalkoxy derivatives (
-
Disproportionation: Redistributing ligands to form stable
and boron clusters. -
Hydrolysis/Oxidation: Attacking moisture or oxygen with violent exothermicity.
This guide provides the "why" behind the decomposition and the "how" to prevent it.
Part 1: Critical Stability Parameters
Use these specifications to baseline your material's quality. If your sample deviates from these physical properties, consult the Troubleshooting section immediately.
| Parameter | Specification | Stability Threshold |
| Appearance | Colorless, mobile liquid | Yellow/Orange: Partial decomposition.Red/Viscous: Advanced decomposition. |
| Melting Point | -92.6°C | N/A |
| Boiling Point | 65.5°C (extrapolated) | Do not distill at atm pressure. Rapid decomposition occurs |
| Storage Temp | Decomposition is slow but non-zero at | |
| Vapor Pressure | ~40 mmHg @ | High volatility requires careful vacuum line handling. |
| Grease Compatibility | INCOMPATIBLE with Silicone | Use Krytox or Teflon sleeves only. |
Part 2: Troubleshooting Decomposition
Issue 1: Sample has turned pale yellow or orange.
-
Diagnosis: Thermal Disproportionation.
-
The Science: At temperatures above
, undergoes a ligand redistribution reaction. The driving force is the formation of the incredibly stable, hybridized gas. The remaining boron atoms aggregate into electron-deficient clusters (subhalides). -
Immediate Action:
-
Cool the sample to
immediately. -
If the liquid is still mobile, you can purify it by trap-to-trap distillation under high vacuum.
is more volatile than the yellow subhalide residues ( ). -
Discard the yellow residue (see Disposal Protocols).
-
Issue 2: White fumes or crust formation on the flask.
-
Diagnosis: Hydrolysis (Moisture Ingress).
-
The Science: The B-Cl bond is highly susceptible to nucleophilic attack by water. Unlike carbon halides, boron has an empty p-orbital that accepts water's lone pair before bond breaking, lowering the activation energy to near zero.
-
Immediate Action:
-
Check your inert gas source (Ar/N2). Ensure
ppm. -
Inspect glassware joints. Standard silicone grease is often attacked by
vapors, leading to seal failure. Switch to Krytox or Apiezon H.
-
Issue 3: Pressure buildup in storage ampoule.
-
Diagnosis: Advanced Decomposition (
generation). -
The Science: The disproportionation reaction produces
, which has a boiling point of 12.6°C. If stored in a sealed vessel at room temperature, the generation of gas will pressurize the container. -
Immediate Action:
-
Do not open at room temperature.
-
Freeze the ampoule in Liquid Nitrogen (
). -
Open the valve to a vacuum line to pump off non-condensables (if any), then slowly warm to
to distill off the if separation is required.
-
Part 3: Decomposition Pathways (Visualized)
Understanding the mechanism dictates your handling technique.
Pathway A: Thermal Disproportionation (The "Shelf-Life" Killer)
This process is autocatalytic and driven by entropy (gas generation).
Caption: Thermal breakdown of this compound. Note that BCl3 generation creates pressure, while clusters contaminate the liquid phase.
Pathway B: Hydrolysis (The "Safety" Hazard)
Reaction with moisture is violent and generates HCl gas.
Caption: Hydrolysis pathway.[1] The generation of HCl gas poses an immediate inhalation and pressure hazard.
Part 4: Storage & Handling Protocols
The "Cold Chain" Storage Protocol
-
Vessel: Flame-dried borosilicate glass ampoules with Teflon (Young) valves. Avoid ground glass joints for long-term storage as they will seize.
-
Temperature:
-
Short Term (< 1 week):
(Dry Ice/Acetone). -
Long Term (> 1 week):
(Liquid Nitrogen).
-
-
Light: Store in the dark. Photolysis can accelerate B-B bond homolysis.
Transfer Protocol (Vacuum Line)
Do not use syringes. The high density (1.5 g/mL) and reactivity make needle transfer dangerous.
-
Manifold Prep: Ensure vacuum is
Torr. Flame dry the receiving flask. -
Connection: Attach the
storage ampoule to the line via a glass bridge. -
Degassing: Freeze-pump-thaw the sample once to remove any radiolytic/disproportionation gases (
). -
Transfer:
-
Place the receiving flask in
. -
Open the
ampoule (keep it at roughly to to provide vapor pressure). -
Allow the required amount to condense into the receiver.
-
Close the receiver valve before removing the cooling bath.
-
Part 5: FAQs
Q: Can I use THF as a solvent for
Q: My
Q: How do I quench excess
-
Dilute the reaction mixture with an inert solvent (Hexane/DCM).
-
Cool to
. -
Slowly add isopropanol or tert-butanol . This forms the ester
and HCl more controllably. -
Once the fuming stops, wash with aqueous bicarbonate.
References
-
Urry, G., Wartik, T., Moore, R. E., & Schlesinger, H. I. (1954).[2] The Preparation and Some of the Properties of this compound, B2Cl4. Journal of the American Chemical Society, 76(21), 5293–5298.
- Foundational text establishing synthesis, thermal instability, and disproportion
-
Massey, A. G. (1983). The Boron Subhalides. Advances in Inorganic Chemistry and Radiochemistry, 26, 1-54.
- Comprehensive review of decomposition mechanisms and cluster form
-
Braunschweig, H., et al. (2012). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(16), 9091–9161.[3]
- Modern review covering reactivity and handling of diboron species.
purification techniques for crude diboron tetrachloride
Technical Support Center: this compound ( ) Purification
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Purification & Handling
Module 1: Critical Safety & Handling (The "Zero Step")
WARNING:
-
Atmosphere: All operations must occur under high-vacuum (
Torr or better) or strictly anhydrous Argon/Nitrogen. -
Material Compatibility:
-
Glass: Borosilicate glass is standard.
-
Grease: DO NOT use silicone or hydrocarbon grease.
attacks them, forming black tar and compromising vacuum. Use Kel-F or Apiezon H (fluorinated/halogenated) grease only. -
Tubing: Stainless steel or thick-walled Tygon (short exposure only).
-
-
Thermal Limit: Never allow crude
to warm above 0°C for extended periods. It disproportionates into and non-volatile yellow solids ( , ).
Module 2: The Purification Workflow (Fractional Condensation)
User Question: "I have crude product from the discharge reactor containing
The Solution:
You must exploit the significant boiling point difference between Boron Trichloride (
The Protocol: "Trap-to-Trap" Distillation
Setup: Connect three traps in series between your reaction vessel and the vacuum pump.
| Component | Temperature | Coolant Mixture | Function |
| Trap A | -45°C | Chlorobenzene / Dry Ice | Product Trap. Condenses |
| Trap B | -78°C | Acetone / Dry Ice | Scrubber Trap. Catches trace |
| Trap C | -196°C | Liquid Nitrogen | Waste Trap. Condenses |
Step-by-Step Procedure:
-
Degas: Ensure the crude mixture is frozen at -196°C. Open to vacuum to remove non-condensable gases (
, ). Close vacuum. -
Warm Up: Replace the -196°C bath on the Source Vessel with a 0°C ice bath .
-
Migration: Open the stopcocks. The mixture will sublime/vaporize.
- will travel and solidify in Trap A (-45°C).
- will pass through Trap A and condense in Trap C (-196°C).
-
Completion: When the Source Vessel is empty, close Trap A.
-
Validation: Isolate Trap A. Warm it to 0°C. Measure the vapor pressure (See Module 3).
Workflow Visualization
Caption: Schematic of the fractional condensation train required to separate B2Cl4 from BCl3.
Module 3: Troubleshooting & Quality Control (FAQs)
Issue 1: "My product is turning yellow."
Diagnosis: Thermal Decomposition.
-
Mechanism:
. -
Fix:
-
Immediately re-cool the sample to -78°C or -196°C.
-
Perform a "clean-up" distillation: Pump on the sample at -78°C to remove the generated
. -
Prevention: Store at -78°C or lower. Never store at RT for >1 hour.
-
Issue 2: "The liquid is cloudy or has white precipitate."
Diagnosis: Hydrolysis (Moisture Contamination).
-
Mechanism:
(and other oxides). -
Fix:
-
This is irreversible for the reacted portion.
-
Filter the mixture through a coarse glass frit (under vacuum/inert gas) or re-distill the volatile fraction away from the solid oxides.
-
Issue 3: "How do I know if it is pure?" (The Self-Validating Test)
Protocol: Vapor Pressure Measurement (Static Vacuum).
-
Isolate the purified
in a volume-calibrated bulb equipped with a mercury manometer or capacitance manometer. -
Immerse the bulb in a 0°C ice bath .
-
Allow to equilibrate for 5 minutes.
-
Read Pressure:
-
Target: 43-45 Torr (Standard: 44 Torr).
-
> 45 Torr: Contaminated with
(remove by pumping at -78°C). -
< 43 Torr: Contaminated with lower volatility subchlorides or Hg (if Hg discharge used).
-
Module 4: Comparison of Impurities
| Impurity | Origin | Boiling Point | Removal Strategy |
| Unreacted Starting Material | 12.6°C | Pump off at -78°C or pass through -45°C trap. | |
| Thermal Decomposition | Solid (Sublimes >100°C) | Remains in Source Flask during distillation. | |
| Hydrolysis | -85°C | Degas (Freeze-Pump-Thaw). | |
| Silicon Chlorides | Etching of glass walls | Various | Fractional distillation (difficult if boiling points overlap). |
References
-
Schlesinger, H. I., & Urry, G. (1952). The Preparation and Properties of this compound. Journal of the American Chemical Society.[1] Link
-
Timms, P. L. (1972). Low Temperature Condensation. Inorganic Syntheses, Vol 19. (Provides context on copper vapor synthesis and trap temperatures). Link
-
Wartik, T., Moore, R., & Schlesinger, H. I. (1949). Derivatives of this compound. Journal of the American Chemical Society.[1] (Establishes the 44 Torr @ 0°C purity standard). Link
-
Massey, A. G. (1983). The Boron Subhalides. Advances in Inorganic Chemistry and Radiochemistry. (Comprehensive review of stability and decomposition). Link
challenges in handling air-sensitive diboron tetrachloride
Technical Support Center: Handling Air-Sensitive Diboron Tetrachloride ( )
Introduction: The Nature of the Beast
This compound (
This guide addresses the specific failure modes researchers encounter when moving from "textbook synthesis" to "benchtop reality."
Diagnostic & Troubleshooting Modules
Module A: Visual Diagnostics (Quality Control)
User Question: My
Expert Analysis:
Pure
| Observation | Diagnosis | Causality | Remediation |
| White Precipitate/Fumes | Hydrolysis | Exposure to moisture generates HCl and boric acid/sub-oxides. | Fatal. Quench carefully. Check Schlenk lines for micro-leaks. |
| Yellow/Orange Liquid | Disproportionation | Thermal stress (>0°C) causes rearrangement into | Salvageable. Perform bulb-to-bulb distillation at low pressure. |
| Viscous/Gummy Residue | Polymerization | Advanced thermal degradation or reaction with silicone grease. | Fatal. Discard. Switch to fluorinated grease (Krytox) or Teflon valves. |
| Colorless but fuming | HCl Contamination | Partial hydrolysis or residual synthesis byproducts. | Purify. Degas via freeze-pump-thaw cycles. |
Module B: Handling & Transfer Issues
User Question: I keep clogging my cannulas, or the liquid decomposes during transfer. How do I move it safely?
Expert Analysis:
Protocol: The Cryogenic Vacuum Transfer (The "Gold Standard") Do not use syringes for volumes >1 mL.
-
Setup: Connect the storage ampoule and the receiving Schlenk flask to a high-vacuum manifold.
-
Cooling: Cool the receiving flask to -78°C (Dry ice/Acetone) or -196°C (Liquid
). -
Transfer: Open the storage ampoule. The static vacuum will drive the volatile
to condense into the cold receiver. -
Verification: Close the receiver. Allow to warm only to melting point (-93°C) to verify volume, then keep at -78°C.
Visual Workflow: Safe Transfer Logic
Caption: Figure 1. Cryogenic vacuum transfer workflow to prevent thermal degradation and atmospheric exposure.
Module C: Reaction Optimization
User Question: My diboration yields are inconsistent. What solvent systems are compatible?
Expert Analysis:
Solvent Compatibility Matrix
| Solvent Class | Compatibility | Notes |
| Hydrocarbons (Pentane, Hexane) | Excellent | Non-coordinating. Ideal for additions to alkenes. |
| Chlorinated ( | Good | Stable, but ensure they are strictly anhydrous and acid-free. |
| Ethers ( | Conditional | Strong coordination. Can cleave B-B bond at RT. Use only at -78°C if necessary. |
| Aromatics (Toluene, Benzene) | Good | Acceptable, but |
| Protic (Alcohols, Water) | Incompatible | Immediate solvolysis/explosion hazard. |
Synthesis & Origin Logic
User Question: Commercial supply is backordered. Should I synthesize it?
Expert Analysis: Synthesis is hazardous and requires specialized equipment. The choice depends on your lab's capabilities.
-
Schlesinger Method (1954):
+ Hg arc discharge.-
Pros: "Simple" reagents.
-
Cons: Low yield, toxic mercury waste, frequent cleaning of electrodes.
-
-
Timms Method (Co-condensation): Copper vapor +
.-
Pros: Gram-scale synthesis possible.
-
Cons: Requires metal atom reactor (high vacuum + high current).
-
Decision Pathway: Synthesis vs. Purchase
Caption: Figure 2. Decision matrix for sourcing
Safety & Disposal (The "After" Phase)
User Question: How do I clean glassware contaminated with
Protocol:
-
Ventilation: All steps must be performed in a functioning fume hood.
-
Dilution: Dilute the residue with an inert solvent (hexane or toluene) first.
-
Quenching:
-
Cool the vessel to 0°C.
-
Slowly add isopropanol (not water directly). This forms isopropyl borates and HCl gas (controlled release).
-
Once fuming ceases, water can be added.
-
-
Neutralization: Wash with aqueous sodium bicarbonate.
Warning: Direct addition of water to neat
References
-
Schlesinger, H. I., et al. (1954). "The Preparation and Some of the Properties of this compound, B2Cl4." Journal of the American Chemical Society.
-
Neeve, E. C., et al. (2016). "Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse." Chemical Reviews.
- Timms, P. L. (1972). "Direct synthesis with metal atoms." Advances in Inorganic Chemistry and Radiochemistry.
-
Urry, G., et al. (1954). "The Preparation and Some of the Properties of this compound." J. Am. Chem. Soc. (Confirming thermal instability and disproportionation pathways).
Technical Support Center: B₂Cl₄ (Diboron Tetrachloride) Addition Protocols
⚠️ CRITICAL SAFETY BRIEFING: Read Before Experimentation
Hazard Class: Pyrophoric / Water-Reactive / Corrosive Handling Protocol: Schlenk Line or Glovebox (Strict)
B₂Cl₄ is not a standard shelf-stable reagent. It is a fuming liquid (bp 65.5°C) that can ignite in air and reacts violently with moisture. Most "failed" reactions reported to this desk are actually reagent decomposition events that occurred before the substrate was even added.
-
Visual Diagnostic: Pure B₂Cl₄ is a colorless liquid.[1] If your ampoule contains a viscous red/yellow liquid or white solids, significant decomposition (disproportionation into higher subchlorides like B₄Cl₄) has occurred. Distill immediately or discard.
PART 1: The Reaction Workflow (Standard Operating Procedure)
Unlike bis(pinacolato)diboron (B₂pin₂), which requires transition metal catalysis (Pt/Pd), B₂Cl₄ is an electrophilic reagent. It reacts spontaneously with alkenes and alkynes via a syn-addition mechanism driven by its high Lewis acidity.
The "Golden Path" Protocol
Use this baseline for initial optimization.
| Parameter | Recommended Setting | Technical Rationale |
| Solvent | Dichloromethane (CH₂Cl₂) or Pentane | Crucial: Must be non-coordinating. Ethers (THF, Et₂O) coordinate to the boron centers, quenching the Lewis acidity and killing reactivity. |
| Temperature | -78°C to -45°C (Start), warm to 0°C | Low temp prevents polymerization of sensitive substrates (initiated by cationic intermediates) and suppresses disproportionation. |
| Concentration | 0.1 M to 0.5 M | Dilution helps control the exotherm and minimizes oligomerization side-reactions. |
| Stoichiometry | 1.1 - 1.2 equiv B₂Cl₄ | Slight excess accounts for minor hydrolysis from trace moisture on glassware walls. |
| Quenching | MeOH or Pinacol/Et₃N | The immediate product (vicinal bis(dichloroborane)) is hydrolytically unstable. It must be transesterified immediately. |
Visual Workflow: From Ampoule to Bench-Stable Product
Figure 1: The standard workflow for uncatalyzed B₂Cl₄ additions. Note that the intermediate bis(dichloroborane) is never isolated.
PART 2: Troubleshooting Guide (FAQs)
Ticket #1024: "My reaction turned into a black tar."
Diagnosis: Polymerization or Thermal Decomposition. Root Cause: B₂Cl₄ is a strong Lewis acid. If your substrate is an electron-rich alkene (e.g., styrene, vinyl ether), the B₂Cl₄ can act like AlCl₃, initiating cationic polymerization rather than addition. The Fix:
-
Drop the Temperature: Run the addition at -78°C and quench cold if possible.
-
Inverse Addition: Add the B₂Cl₄ solution to the alkene solution slowly, keeping the alkene in excess relative to the local concentration of the Lewis acid.
Ticket #2055: "I see no conversion by NMR, but the B₂Cl₄ is gone."
Diagnosis: Solvent Interference or Hydrolysis. Root Cause: You likely used a coordinating solvent (THF, Et₂O, DMF). The oxygen lone pairs bind to the empty p-orbitals on Boron, forming a stable adduct (B₂Cl₄·2THF) that is too sterically hindered and electronically quenched to react with the alkene. The Fix:
-
Switch Solvents: Use CH₂Cl₂, CHCl₃, Pentane, or Toluene.
-
Check Seals: If using DCM, ensure it is freshly distilled from CaH₂. B₂Cl₄ reacts faster with water than with your alkene.
Ticket #3098: "The regioselectivity on my diene is wrong (1,4 vs 1,2)."
Diagnosis: Thermodynamic vs. Kinetic Control drift. Root Cause: B₂Cl₄ addition to 1,3-dienes (like butadiene) is temperature sensitive.
-
Low Temp (-78°C): Favors 1,2-addition (Kinetic product).
-
Higher Temp (RT): Favors 1,4-addition (Thermodynamic product) via a rearrangement of the allylic borane intermediate. The Fix: Strictly control the temperature ramp. If you want the 1,2-product, quench the reaction while it is still at -78°C.
PART 3: Advanced Mechanistic Logic
Understanding the mechanism allows you to predict stereochemical outcomes. The addition of B₂Cl₄ to simple alkenes is generally a concerted [2+2] syn-addition (homosyn-addition).
Decision Tree for Optimization
Figure 2: Logic flow for selecting reaction parameters based on substrate class.
PART 4: Post-Reaction Processing (The "Quench")
You cannot isolate the B-Cl intermediate on silica gel; it will decompose to boric acid. You must derivatize it.
Protocol A: Pinacol Protection (Most Common)
-
Complete the B₂Cl₄ addition.[2]
-
Prepare a separate solution of Pinacol (2.5 equiv) and Anhydrous Et₃N (4.5 equiv) in the same solvent.
-
Cannulate the reaction mixture into the Pinacol/Amine solution at 0°C.
-
Why? This scavenges the HCl generated during esterification immediately, preventing acid-catalyzed degradation of the product.
-
-
Filter off the Et₃N·HCl salts.
-
Concentrate and purify via flash chromatography.
Protocol B: Methanolysis
-
Add excess anhydrous MeOH at 0°C.
-
Result: Dimethyl boronate esters (-B(OMe)₂).
-
Note: These are less stable to hydrolysis than pinacol esters and harder to purify on silica.
References
-
Schlesinger, H. I., et al. (1954).[3][4] "The Preparation and Some of the Properties of Diboron Tetrachloride, B₂Cl₄." Journal of the American Chemical Society.
-
Marder, T. B., et al. (2015). "Origins of Observed Reactivity and Specificity in the Addition of B₂Cl₄ and Analogues to Unsaturated Compounds." Organic & Biomolecular Chemistry.
-
Urry, G., et al. (1954).[5] "The Addition of this compound to Unsaturated Organic Compounds." Journal of the American Chemical Society.
-
Braunschweig, H., et al. (2013). "Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse." Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Origins of observed reactivity and specificity in the addition of B2Cl4 and analogues to unsaturated compounds. | Department of Chemistry [chem.ox.ac.uk]
- 4. Origins of observed reactivity and specificity in the addition of B2Cl4 and analogues to unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
thermal instability and disproportionation of B₂Cl₄
Technical Support Center: Diboron Tetrachloride ( ) Handling & Stability
Status: Active Role: Senior Application Scientist Subject: Thermal Instability, Disproportionation, and Recovery Protocols
Welcome to the Specialized Reagent Support Portal.
You are accessing this guide because you are working with This compound (
This guide is not a textbook summary; it is a failure-prevention manual . It addresses the specific thermodynamic tendency of
Module 1: The "Zero-Day" Protocol (Storage & Handling)
The Core Issue:
Standard Operating Procedure (SOP-01):
| Parameter | Specification | Scientific Rationale |
| Storage Temp | -78°C or lower | Kinetic trapping. At -78°C (Dry Ice/Acetone), the disproportionation rate constant ( |
| Vessel Type | Teflon-valved Ampoule | Avoids ground glass joints which can seize due to boron oxide formation or polymer deposition. |
| Atmosphere | Argon or | |
| Headspace | Evacuated (Vacuum) | Storing under static vacuum prevents pressure buildup from |
Critical Warning: Never store
Module 2: Diagnostics (Is My Reagent Compromised?)
Users often ask, "My sample turned yellow. Is it usable?" Use this diagnostic matrix to determine sample integrity.
Visual Inspection Guide
| Visual State | Status | Estimated Purity | Action Required |
| Colorless Liquid | Optimal | >98% | Proceed with experiment immediately. |
| Pale Yellow Liquid | Caution | 90-95% | Usable for robust reactions; check stoichiometry. |
| Dark Yellow/Orange | Degraded | 70-80% | Purification Required (See Module 3). |
| Red/Brown Precipitate | Critical | <50% | Do Not Use. Significant disproportionation. |
Analytical Validation ( NMR)
The gold standard for purity assessment is
-
Solvent:
(Benzene-d6) or (non-coordinating). Avoid THF (forms adducts). -
Reference:
(0.0 ppm).
The "Death Peak":
If your sample is degrading, you will see the emergence of a sharp signal upfield (lower frequency) relative to the
-
Signal: Broad singlet, typically
~60–65 ppm . -
Signal: Sharp singlet,
46–47 ppm . -
Polymer Signal: Broad, featureless humps often obscured by the glass background or baseline.
Module 3: Purification & Recovery (The "Fix")
If your sample has degraded (yellow/orange with solids), you can recover pure
The Mechanism of Failure:
Workflow: Trap-to-Trap Fractionation
Do not attempt standard distillation at atmospheric pressure (heat will accelerate decomposition).
Figure 1: Vacuum fractionation logic. By maintaining specific thermal zones, you separate the highly volatile
Step-by-Step Protocol:
-
Setup: Connect the vessel containing degraded
to a vacuum line. -
Cooling: Place the receiving trap at -78°C (Dry ice/Acetone). Place a secondary trap (safety) at -196°C (Liquid
) to catch . -
Transfer: Open the valve. Allow the volatile components to transfer under static or dynamic vacuum.
- will condense in the -78°C trap.
- (bp 12.6°C) is highly volatile and may pass through -78°C under high vacuum, collecting in the -196°C trap.
-
Red/Brown solids will remain in the original flask.
-
Finish: Close the valve on the -78°C trap. This is your purified material.
Module 4: Frequently Asked Questions (FAQ)
Q1: I opened my stored ampoule and heard a "hiss." Is this normal?
A: It is common but indicates degradation. The "hiss" is the release of Boron Trichloride (
-
Action: Vent carefully in a fume hood. If the liquid remains colorless or pale yellow, it is still usable, but the concentration may have changed.
Q2: Can I use
-
Caveat: The yellow color indicates dissolved subchlorides. While these are often inert in standard diboration conditions, you must account for the lower purity. Assume ~90% purity and adjust stoichiometry (add 1.1 - 1.2 equivalents).
Q3: Why does my reaction yield low results even with "pure"
-
Incompatible Solvents: Ethers (THF, Et2O) can cleave or coordinate strongly, altering reactivity.
-
Recommended Solvents: Dichloromethane (
), Benzene, Toluene, or Pentane.
Q4: What is the exact mechanism of the color change?
A: The color shift (Clear
References
-
Synthesis and Properties: this compound. PubChem Database.[1] National Center for Biotechnology Information. Available at: [Link]
-
Thermal Decomposition: Thermal Decomposition of B2Cl4. Wikipedia (summarizing Schlesinger/Urry data). Available at: [Link]
-
NMR Data: 11B NMR Chemical Shifts. San Diego State University (SDSU) Chemistry Data. Available at: [Link] (Note: General reference for Boron shifts; specific BCl3 shift confirmed via search).
-
Handling Protocols: Boron Trichloride Safety & Reactivity. Borates Today. Available at: [Link]
Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Diboron Tetrachloride (B₂Cl₄) During Workup
Welcome to the technical support center for handling diboron tetrachloride (B₂Cl₄). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful but challenging reagent. This compound is a versatile building block in organic synthesis, enabling the formation of carbon-boron bonds which are precursors to a wide array of functional groups.[1] However, its utility is matched by its extreme sensitivity to moisture. This document provides in-depth, field-tested advice to help you navigate the complexities of working with B₂Cl₄ and ensure the success of your experiments by preventing its hydrolysis during the critical workup phase.
Section 1: Understanding the Challenge: The Hydrolytic Instability of B₂Cl₄
Q1: What exactly happens when this compound comes into contact with water?
This compound reacts vigorously with water in a hydrolysis reaction.[2] The boron-chlorine bonds are highly susceptible to nucleophilic attack by water molecules. This process ultimately cleaves the B-Cl bonds, replacing the chlorine atoms with hydroxyl (-OH) groups. The initial hydrolysis product is tetrahydroxydiboron(4), B₂(OH)₄.[3] This compound is itself unstable and can readily dehydrate to form boron suboxide (BO)ₓ.[2][3]
The core issue is that even trace amounts of moisture, whether from the atmosphere, solvents, or adsorbed on glassware surfaces, can initiate this decomposition cascade.[4][5] The consequences are a significant reduction in the yield of your desired product and the introduction of boron-containing impurities that can complicate purification.
Caption: Troubleshooting decision tree for B₂Cl₄ workup.
Q5: My reaction mixture became cloudy or formed a white precipitate during workup. What happened?
This is a classic sign of hydrolysis. The white solid is likely hydrated boron oxides formed from the reaction of unreacted B₂Cl₄ or other boron-containing intermediates with water. [3]
-
Causality: A breach in your inert atmosphere is the most probable cause. This could be a leaky septum, insufficient positive argon pressure allowing air to enter, or using a solvent that was not properly dried.
-
Solution: Unfortunately, this is often irreversible for the current reaction. The best course of action is to complete the workup and then rigorously review your procedure to identify the source of moisture before attempting the reaction again. For future runs, ensure all joints are well-sealed with high-vacuum grease, use fresh septa, and maintain a visible positive gas flow through a bubbler. [6]
Q6: My ¹H NMR spectrum is messy, and I suspect hydrolysis. How can I confirm this and what should I look for?
While ¹H NMR can show broad, ill-defined peaks from boron hydrolysis byproducts, ¹¹B NMR spectroscopy is the definitive tool for identifying boron-containing species. [7][8]
-
Expertise: Different boron species resonate at distinct chemical shifts in the ¹¹B NMR spectrum. [9] * Boronic acids (a common hydrolysis product): Typically appear as broad signals in the range of δ 25-30 ppm. [8] * Tetracoordinated boronate species: Appear further upfield, often between δ 1-7 ppm. [9]* Self-Validation: By taking a ¹¹B NMR of your crude reaction mixture, you can unequivocally identify the presence and relative amounts of hydrolysis byproducts versus your desired organoboron product. This provides direct evidence to guide your purification strategy or to confirm the need to repeat the synthesis under stricter anhydrous conditions.
Q7: I need to quench my reaction, but aqueous solutions are out of the question. What are my options?
Anhydrous workup procedures are essential. Instead of an aqueous quench, consider these alternatives:
-
Anhydrous Quench: Use a freshly distilled, anhydrous alcohol like methanol or ethanol at low temperature (-78 °C). This will react with any remaining B₂Cl₄ to form volatile borate esters, (MeO)₃B, which can often be removed under vacuum. [10]2. Filtration through an Anhydrous Drying Agent: If your product is soluble in a non-polar solvent like hexanes or toluene, you can filter the crude reaction mixture through a pad of anhydrous Celite® or silica gel that has been dried under high vacuum. This can remove polar boron oxide residues. This entire filtration must be done under positive argon pressure using Schlenk filtration techniques.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
Q: What are the primary safety concerns with B₂Cl₄?
-
Q: How do I properly dispose of B₂Cl₄ waste?
-
A: Unreacted B₂Cl₄ and reaction residues should be quenched slowly and carefully. A common method is to add the waste stream dropwise to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate, in a large volume of water. This should be done in a fume hood. The resulting aqueous solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines.
-
References
-
Holliday, A. K., & Massey, A. G. (1960). This compound-Olefin Compounds. Part I. Some Properties of this compound-Ethylene. Journal of the Chemical Society, 43. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Mahida Academy. (2024). The Chlorides of Carbon, Silicon, and Lead: Structure, Stability, and Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]
-
Brown, H. C., & Morken, J. P. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(15), 8981-9074. Available at: [Link]
-
Schlesinger, H. I., & Burg, A. B. (1931). This compound, B₂Cl₄, as a Reagent for the Synthesis of Organo-boron Compounds. I. The Reaction of this compound with Ethylene. Journal of the American Chemical Society, 53(11), 4321-4332. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Chlorides of Group 4 Elements. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Oregon State University. (n.d.). Reactions of Organoboranes. Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Smith, D. L., & Lipscomb, W. N. (1965). A Thermodynamic Investigation of this compound. The Journal of Chemical Physics, 43(4), 1060-1064. Available at: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.6: Addition of Boron Hydrides to Alkenes. Organoboranes. Retrieved from [Link]
-
American Chemical Society. (1981). NMR of boron compounds. Journal of Chemical Education, 58(11), 907. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahalodiboranes. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]
-
Quora. (2014). Why does SiCl4 undergo hydrolysis whereas CCl4 doesn't? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
MDPI. (2019). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 24(18), 3326. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Dalton Transactions, 41(34), 10255-10264. Available at: [Link]
-
Reddit. (2018). As an air sensitive inorganic chemist here is my column. Retrieved from [Link]
-
Organic Syntheses. (1987). METHYLENATION OF CARBONYL COMPOUNDS: (+)-3-METHYLENE-. Organic Syntheses, 65, 81. Available at: [Link]
-
National Center for Biotechnology Information. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3985-3996. Available at: [Link]
-
American Chemical Society. (2022). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16401-16408. Available at: [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 9. This compound–olefin compounds. Part I. Some properties of this compound–ethylene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. reddit.com [reddit.com]
troubleshooting low conversion in borylation reactions with B₂Cl₄
Technical Support Center: Troubleshooting Borylation Reactions
Topic: Troubleshooting Low Conversion in Borylation Reactions with Diboron Tetrachloride (
Introduction: The Nature of the Beast
Welcome to the
If you are experiencing low conversion , the issue rarely lies in the "catalytic cycle" (as often there isn't one) but rather in reagent integrity , Lewis acid-base quenching , or improper workup (derivatization) .
Part 1: Diagnostic Workflow (The "Triage")
Before adjusting reaction parameters, determine where the boron is going. Use this decision tree to diagnose the failure mode.
Diagram 1: Troubleshooting Logic Flow
Caption: Logical decision tree for diagnosing low conversion in
Part 2: Critical Failure Modes & Solutions
Category 1: Reagent Integrity (The "Dead on Arrival" Scenario)
Q: My
-
The Test: Take an aliquot in a dry J. Young NMR tube with dry
.- NMR: Look for a singlet at ~63 ppm .
-
Impurity Flags: Peaks at 47 ppm (
) or ~19 ppm (boric acid/boroxines) indicate decomposition.
-
The Fix: If degraded, distill the reagent under vacuum (trap-to-trap) before use. Store at -80 °C to prevent disproportionation.
Q: I saw "smoke" when I added the reagent. Is that normal? A: No. That "smoke" is HCl gas and boric acid aerosol formed by instant hydrolysis with atmospheric moisture.
-
Impact: Hydrolysis destroys the B-B bond, leaving you with
and HCl. The HCl can then react with your substrate (hydrochlorination side product) or polymerize sensitive alkenes. -
Protocol: Handle
exclusively in a glovebox or via rigorous Schlenk technique using gas-tight syringes. Glassware must be flame-dried under vacuum.
Category 2: The "False Negative" (Workup Issues)
Q: TLC shows starting material and a baseline streak, but no product. The reaction looked homogeneous.
A: You likely formed the product (
-
The Science: The B-Cl bond is extremely hydrolytically unstable. If you spot the crude reaction mixture onto a silica TLC plate, the moisture in the silica and air hydrolyzes the B-Cl bonds immediately to boronic acids (
), which streak or stick to the baseline. -
The Solution (In-situ Derivatization):
Category 3: Substrate Inhibition (Lewis Basicity)
Q: I am trying to borylate a vinyl pyridine/amine, but conversion is <5%.
A:
-
Mechanism: The formation of a stable Lewis acid-base adduct (e.g.,
) increases the steric bulk and reduces the electrophilicity required for the addition. -
Workaround:
Part 3: Experimental Protocols
Standard Protocol: Uncatalyzed Addition to Alkenes
Use this for unhindered alkenes/alkynes.
-
Preparation: In an
-filled glovebox, weigh the alkene (1.0 equiv) into a dry vial equipped with a magnetic stir bar. -
Solvent: Dissolve in anhydrous Pentane or DCM (0.5 M). Note: Avoid coordinating solvents like THF or Et2O as they form adducts with
and retard reactivity. -
Addition: Add
(1.1 equiv) dropwise at -78 °C or 0 °C.-
Why cold? To control the exotherm and prevent polymerization.
-
-
Reaction: Warm to Room Temperature (RT). Stir for 1–4 hours.
-
Derivatization (CRITICAL):
-
Cool to 0 °C.
-
Add a solution of Pinacol (1.2 equiv) and
(2.5 equiv) in . -
Stir for 30 mins. The mixture will turn cloudy (precipitation of
).
-
-
Workup: Filter through a celite plug. Concentrate the filtrate. Purify the resulting pinacol boronate ester.
Table 1: Solvent Compatibility Guide
| Solvent | Compatibility | Effect on Reactivity | Recommendation |
| Pentane/Hexane | Excellent | High (Non-coordinating) | Preferred for unstable substrates. |
| DCM / | Good | High (Weakly coordinating) | Good for solubility. |
| Benzene/Toluene | Good | Moderate | Acceptable. |
| Ether ( | Poor | Low (Forms | Avoid unless necessary. |
| THF | Very Poor | Very Low (Strong adduct) | Do NOT use. Cleaves THF rings over time. |
Part 4: Mechanism & Advanced Troubleshooting
Understanding the mechanism helps predict steric and electronic failures.
Diagram 2: Reaction Pathway & Derivatization
Caption: Pathway from addition to stable ester. The red dashed line represents the "False Negative" failure mode.
FAQs
Q: Can I use
Q: Why is my yield lower than the literature for 1,2-disubstituted alkenes? A: Steric hindrance. The concerted transition state is sensitive to sterics.
-
Fix: Increase reaction time (up to 24h) or use a slight excess of
(1.5 equiv). Ensure the alkene is pure; peroxides in the alkene can initiate radical decomposition of the borane.
References
-
Schlesinger, H. I. , et al. "this compound as a Reagent for the Synthesis of Organo-boron Compounds." Journal of the American Chemical Society, vol. 76, no. 19, 1954, pp. 4811–4814. Link
-
Pubill-Ulldemolins, C. , et al. "Origins of Observed Reactivity and Specificity in the Addition of B2Cl4 and Analogues to Unsaturated Compounds."[6][7] Organic & Biomolecular Chemistry, vol. 13, no. 37, 2015, pp. 9619–9628.[7] Link
- Braunschweig, H., et al. "Reactivity of Lewis-Base-Stabilized Diborane(4) Compounds." Chemical Reviews, vol. 119, no. 13, 2019. (Contextualizing B-B bond reactivity).
-
Neeve, E. C. , et al. "Diboration of Alkynes and Alkenes." Chemical Reviews, vol. 116, no. 15, 2016, pp. 9091–9161. Link
-
Haubold, W. , et al. "Addition of this compound to Alkenes."[7] Chemische Berichte, vol. 111, 1978.[7] (Foundational work on solvent effects).
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
scale-up synthesis of diboron tetrachloride challenges
Technical Support Center: Scalable Synthesis of Diboron Tetrachloride ( )
Status: Operational Ticket Type: Advanced Synthesis Protocol / Troubleshooting Assigned Specialist: Senior Application Scientist, Inorganic Process Division
Introduction: The "Multigram" Challenge
Welcome to the
Critical Warning: "Scale-up" in the context of
This guide covers the two most validated methods for laboratory scale-up:
-
Radio-Frequency (RF) Discharge (Continuous flow, higher purity).
-
Copper Vapor Cocondensation (Batch, accessible precursors).
Method A: Radio-Frequency (RF) Discharge (Recommended)
This method utilizes the homolytic cleavage of B-Cl bonds in
Mechanism & Causality
-
Step 1 (Activation):
[1] -
Step 2 (Product Formation):
[1] -
The Problem (Reversion): The co-generated chlorine radicals (
) rapidly react with to revert it back to . -
The Solution: You must remove
immediately or use a "getter" (like Mercury, though modern safety protocols prefer rapid flow/quenching).
Workflow Diagram (RF Discharge)
Caption: Figure 1. Continuous flow setup for RF discharge synthesis. Critical separation occurs at Trap 1.
Protocol Parameters
| Parameter | Setting | Reason |
| Pressure | 1.0 – 3.0 mmHg | High pressure promotes collisional reversion to |
| Flow Rate | 5 – 10 mmol/hr | Too slow = product decomposition; Too fast = low conversion. |
| Trap 1 Temp | -78°C (Dry Ice/Acetone) | Condenses |
| Trap 2 Temp | -196°C (LN2) | Traps unreacted |
Method B: Copper Vapor Reduction (The "Timms" Method)
If you lack RF equipment, the reduction of
Mechanism
Critical Failure Point: Surface Passivation
In static bed reactors, the copper surface becomes coated with Copper(I) Chloride (
-
Scale-Up Fix: Use Copper Vapor (Cocondensation) or a Rotary Reactor with copper turnings to constantly expose fresh metal surface.
Storage & Handling: The "Cold Chain"
-
Temperature Rule: Never store pure
above -40°C for more than a few hours. -
Transfer: Use vacuum transfer (cryo-pumping) only. Do not use syringes; the grease will degrade, and moisture introduction is fatal.
-
Visual Indicator: Pure
is a colorless liquid.[1]-
Yellow: Slight decomposition.
-
Orange/Red: Significant formation of sub-chlorides.
-
White Solid: Hydrolysis (boric acid formation) or total polymerization.
-
Troubleshooting Guide
Logic Tree: Diagnosing Low Yield/Purity
Caption: Figure 2. Diagnostic decision tree for evaluating synthesis outcomes based on visual inspection.
FAQ: Specific Operational Issues
Q: My RF plasma is flickering or extinguishing.
-
Cause: Pressure is likely too high (>5 mmHg), or the
flow is "choking" the discharge. -
Fix: Reduce the
inlet flow. Ensure your vacuum pump is chemically resistant (PTFE diaphragms or fomblin oil rotary) and pulling <0.1 mmHg base pressure.
Q: In the Copper method, the reaction stops after 1 hour.
-
Cause: Passivation. The copper surface is "dead" (coated in CuCl).
-
Fix: If using a static bed, you must stop. If using a rotary reactor, increase rotation speed to abrade the CuCl. If using metal vapor, increase the resistive heating current to vaporize more Cu.
Q: Can I store
-
Strictly NO.
is a strong Lewis acid and will cleave THF (ring-opening polymerization). -
Alternative: If you need a solution, use dry Hexane or Pentane, but storage at -78°C neat is preferred.
Q: The product explodes/pops upon warming to room temperature.
-
Cause: Formation of shock-sensitive peroxides (if
leaked in) or rapid polymerization of unstable sub-chlorides. -
Fix: Never warm crude mixtures rapidly. Perform a trap-to-trap distillation at low pressure to separate pure
from higher molecular weight byproducts.
References
-
Schlesinger, H. I., et al. (1954). "The Preparation and Some Properties of this compound." Journal of the American Chemical Society. Link
- Found
-
Timms, P. L. (1968). "The preparation of this compound and diboron tetrafluoride by the reaction of boron halides with copper atoms." Chemical Communications. Link
- The authoritative source for the copper vapor cocondens
-
Ceron, P., et al. (1959). "this compound and Tetrafluoride: Preparation and Properties." Journal of the American Chemical Society. Link
- Details on handling and physical properties (melting points/vapor pressure).
-
BenchChem. (2025).[2] "this compound (B2Cl4) - Properties and Synthesis Data." BenchChem Technical Database. Link
- Modern safety and physical property d
Technical Support Center: Managing Pyrophoric Diboron Tetrachloride (B₂Cl₄) and its Precursors
Welcome to the technical support center for handling diboron tetrachloride (B₂Cl₄) and its precursors. This guide is designed for researchers, chemists, and drug development professionals who work with these highly reactive and pyrophoric compounds. Our goal is to provide not just procedural steps, but the underlying scientific principles to ensure safe and successful experimentation. The information herein is synthesized from established safety protocols and peer-reviewed literature to provide a trustworthy and authoritative resource.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and handling of B₂Cl₄ and its common precursor, boron trichloride (BCl₃).
Q1: What makes this compound (B₂Cl₄) and its precursor, boron trichloride (BCl₃), so hazardous?
A1: The hazards are rooted in their extreme reactivity.
-
This compound (B₂Cl₄): This compound is pyrophoric , meaning it can spontaneously ignite upon contact with air.[1] This reactivity is due to the inherent instability of the boron-boron single bond and the high propensity of the boron atoms to form stronger bonds with oxygen. The reaction with moisture is also violent.[1] Furthermore, B₂Cl₄ is thermally unstable and can decompose at room temperature into boron trichloride and various polyboron subchlorides.[2]
-
Boron Trichloride (BCl₃): BCl₃ is the most common precursor for B₂Cl₄ synthesis.[3] It is a toxic, corrosive, liquefied gas that reacts violently and exothermically with water, including atmospheric moisture.[4][5][6] This reaction releases hydrogen chloride (HCl) gas, which is highly corrosive to the respiratory tract and skin.[6][7] BCl₃ itself is fatal if inhaled or swallowed and causes severe chemical burns to the skin, eyes, and mucous membranes.[7][8][9]
Q2: What are the absolute minimum engineering controls required for handling these materials?
A2: Due to their reactivity with air and moisture, rigorous exclusion of the atmosphere is non-negotiable.
-
Glove Box (Inert Atmosphere Box): This is the gold standard and the most recommended engineering control.[3][4] A glove box provides a sealed environment filled with an inert gas (typically argon or nitrogen) where oxygen and moisture levels are kept extremely low (often <1 ppm). This is the safest way to handle and manipulate B₂Cl₄.
-
Schlenk Line/Inert Gas Manifold: For less complex manipulations, a Schlenk line can be used.[10] This apparatus allows for the evacuation of air from glassware and backfilling with an inert gas. This technique requires significant training to perform safely and effectively.
-
Chemical Fume Hood: All work, including transfers and reactions, must be conducted within a certified chemical fume hood with a face velocity between 80-125 feet per minute.[4] This is crucial to contain any toxic gases or fumes, especially in the event of an accidental release.
Q3: How must BCl₃ and B₂Cl₄ be stored?
A3: Proper storage is critical to prevent accidents.
-
Boron Trichloride (BCl₃): As a compressed gas, BCl₃ must be stored in a dedicated, well-ventilated gas cabinet.[11] The storage area must be cool, dry, and isolated from water sources and incompatible materials like oxidizers, alcohols, and metals.[4] Cylinders must be secured and the valve protection caps kept in place when not in use.[7]
-
This compound (B₂Cl₄): B₂Cl₄ is thermally unstable and must be stored at low temperatures.[12] It should be kept in a sealed container under an inert atmosphere (e.g., in a glove box freezer or a sealed ampule in a standard laboratory freezer). Storage must be segregated from all other chemicals, especially flammables and water-containing solvents.[8]
Q4: What is the "buddy system" and why is it mandatory?
A4: The "buddy system" requires that at least one other person, who is also trained in the procedures, be present in the lab when you are working with pyrophoric materials.[8] This is a critical safety measure. In case of an emergency, such as a fire or personal contamination, the second person can provide immediate assistance, operate safety equipment like showers, or call for emergency response.[13] Never work with these materials alone.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and use of B₂Cl₄.
Q1: My synthesis of B₂Cl₄ from BCl₃ has a very low or no yield. What went wrong?
A1: This is a common issue, as the synthesis is notoriously difficult.[1][12] The cause is often related to inadequate exclusion of air/moisture or issues with the experimental setup.
-
Causality: BCl₃ reacts violently with water to form boric acid and HCl, and B₂Cl₄ ignites in air.[1][6] Even trace amounts of these contaminants can destroy your product or prevent the reaction from proceeding.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your glove box or Schlenk line is functioning correctly. Check O₂ and H₂O levels in the glove box. For a Schlenk line, ensure all glassware is rigorously flame-dried under vacuum and properly purged with high-purity inert gas.[14]
-
Check Reagent Purity: The BCl₃ source must be anhydrous. Use a fresh lecture bottle or cylinder from a reputable supplier.
-
Inspect Electrical Discharge Setup (if applicable): If using the classical method, ensure electrodes are clean and the power supply is providing a stable discharge. Contamination on the electrodes can inhibit the reaction.[3]
-
Review Temperature Control: The synthesis often requires low temperatures to stabilize the B₂Cl₄ product as it forms.[3] Verify that your cooling baths are at the correct temperature.
-
Q2: After running a reaction with BCl₃ or B₂Cl₄, my TLC plate shows many unexpected spots, making analysis impossible. What is happening?
A2: This is often due to the formation of stable boron complexes or products of incomplete reaction that interfere with standard analysis.
-
Causality: Boron compounds are strong Lewis acids and can form stable adducts with solvents (like ethers), reagents, or your target molecule.[5] These complexes may appear as distinct spots on a TLC plate. Quenching the reaction is also critical; incomplete quenching can leave reactive species that streak or react on the plate.
-
Troubleshooting Steps:
-
Implement a Robust Quenching Protocol: Before preparing a sample for TLC, ensure the reaction is fully quenched. A common issue is quenching with methanol, which can form methyl esters or borinic acid oligomers.[15]
-
Self-Validating Quench for TLC:
-
Take a small aliquot of the reaction mixture with a syringe under an inert atmosphere.
-
Add it to a vial containing an anhydrous solvent (e.g., DCM) and then slowly add a quenching agent like isopropanol followed by a drop of methanol.
-
To break down persistent complexes, you may need to co-evaporate the sample with toluene or even perform a mild acidic or basic wash on the crude sample before analysis.[15]
-
-
Consider Boron NMR: If you suspect stable complexes, ¹¹B NMR spectroscopy is an excellent tool to identify the boron-containing species in your mixture.
-
Q3: I successfully synthesized B₂Cl₄, but it decomposed after a short period of storage. How can I prevent this?
A3: B₂Cl₄ is inherently unstable at room temperature.[2] Proper storage is not just a safety measure but essential for preserving the compound.
-
Causality: Thermal decomposition of B₂Cl₄ yields BCl₃ and non-volatile boron subchlorides.[2] This process is accelerated by higher temperatures and exposure to light or impurities.
-
Troubleshooting & Prevention:
-
Immediate & Cold Storage: Store the purified B₂Cl₄ immediately after synthesis at the lowest practical temperature, preferably below -40 °C.[12]
-
Use Immediately: The best practice is to synthesize B₂Cl₄ and use it in subsequent reactions as soon as possible.
-
Seal Under Inert Gas: Ensure the storage container (e.g., a Schlenk flask or sealed ampule) is under a positive pressure of a high-purity inert gas like argon.
-
Protect from Light: Store containers in the dark or wrap them in aluminum foil to prevent photochemical decomposition.
-
Section 3: Experimental Protocols & Workflows
These protocols provide step-by-step guidance for critical procedures. Adherence to these steps is crucial for safety and experimental success.
Protocol 3.1: Handling Boron Trichloride (BCl₃) Gas
Objective: To safely dispense BCl₃ gas from a lecture bottle or cylinder into a reaction vessel. This protocol assumes the use of a Schlenk line setup within a fume hood.
Materials:
-
Lecture bottle/cylinder of BCl₃ with a compatible regulator.
-
Schlenk line with vacuum and inert gas (argon or nitrogen) lines.
-
Reaction flask (flame-dried) with a gas inlet adapter and septum.
-
Cold trap (liquid nitrogen or dry ice/acetone).
-
Scrubber system (containing a basic solution like NaOH or Ca(OH)₂) for the exhaust.
-
Appropriate PPE: Flame-resistant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile).[7][11]
Procedure:
-
System Preparation:
-
Ensure the entire Schlenk line and reaction glassware are assembled, leak-checked, and thoroughly dried by flame-drying under vacuum.[14]
-
Cool the glassware to room temperature under a positive pressure of inert gas.
-
Place a cold trap between the reaction setup and the vacuum pump to protect the pump from corrosive BCl₃.
-
-
Connecting the Cylinder:
-
Securely clamp the BCl₃ cylinder in the fume hood.
-
Attach the appropriate regulator. Ensure the threads are clean and compatible. Do not use grease on regulator fittings.
-
Connect the regulator outlet to the reaction flask's gas inlet via tubing made of a compatible material (e.g., stainless steel or heavy-walled Tygon, but check compatibility).
-
-
Purging the Line:
-
With the main cylinder valve closed, briefly open the regulator to purge the connection line with a small amount of BCl₃ into the scrubber system. Close the regulator. This removes any air that entered during connection.
-
-
Dispensing the Gas:
-
Cool the reaction flask to the desired temperature (e.g., -78 °C for condensation).
-
Slowly open the main cylinder valve, then carefully open the regulator needle valve to establish a slow flow of BCl₃ gas.
-
Monitor the reaction or condensation process. Do not exceed the required amount.
-
-
Shutdown:
-
Close the main cylinder valve first.
-
Allow the residual gas in the line to be drawn into the reaction or vent through the scrubber until the pressure gauges on the regulator read zero.
-
Close the regulator valve.
-
Purge the connection line with inert gas from the Schlenk line into the scrubber before disconnecting.
-
Protocol 3.2: Quenching Residual Pyrophoric Reagents
Objective: To safely neutralize unreacted B₂Cl₄ or BCl₃ in a reaction vessel. This procedure must be performed under an inert atmosphere.
Causality: Quenching must be done slowly and at low temperatures to manage the highly exothermic reaction with protic solvents. The order of solvent addition is critical, moving from less reactive to more reactive quenchers to ensure a controlled process.
| Quenching Agent | Reactivity | Purpose & Rationale |
| Isopropanol | Moderate | Used as the initial quenching agent. Its branched structure and lower reactivity compared to methanol or water allow for a more controlled reaction with highly reactive pyrophoric materials, minimizing the risk of a runaway reaction.[7][13] |
| Methanol | High | Added after the initial vigorous reaction with isopropanol has ceased. Methanol is more reactive and ensures that any remaining, less accessible pyrophoric material is neutralized.[6][7] |
| Water | Very High | Used as the final quenching agent after alcohols have been added. It ensures complete hydrolysis of any remaining boron compounds. It is added last due to its extremely high reactivity, which would be dangerous if used initially.[7] |
Procedure:
-
Setup:
-
Ensure the reaction flask containing the pyrophoric residue is under a positive pressure of inert gas and cooled in an appropriate bath (e.g., 0 °C or -78 °C).
-
Ensure vigorous stirring to promote heat dissipation and prevent localized concentration buildup.
-
-
Initial Quench (Isopropanol):
-
Slowly add anhydrous isopropanol dropwise via a syringe or an addition funnel.[7]
-
Observe for gas evolution and temperature changes. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside.
-
Continue adding isopropanol until gas evolution ceases.
-
-
Secondary Quench (Methanol):
-
Once the reaction with isopropanol is complete, slowly add anhydrous methanol dropwise.[6] This will react with any remaining pyrophoric material.
-
-
Final Quench (Water):
-
After the reaction with methanol is complete, very cautiously add water dropwise.[7]
-
-
Neutralization and Disposal:
-
Allow the mixture to slowly warm to room temperature.
-
Neutralize the resulting acidic solution with a base (e.g., aqueous NaOH) before disposing of it as hazardous waste according to your institution's guidelines.
-
Workflow 3.3: Emergency Response for a BCl₃ Leak
This decision tree outlines the immediate actions to take in the event of a BCl₃ leak.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. purdue.edu [purdue.edu]
- 5. Boron Trichloride [commonorganicchemistry.com]
- 6. my.airliquide.com [my.airliquide.com]
- 7. produkte.linde-gas.at [produkte.linde-gas.at]
- 8. Request Rejected [nano.pitt.edu]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. Carbon tetrachloride is inert towards water k ut boron trichloride hydrol.. [askfilo.com]
- 11. A Comprehensive Guide on Boron Trichloride: Including Its Application, Hazard and Safety [cloudsds.com]
- 12. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]
- 13. Carbon tetrachloride - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. reddit.com [reddit.com]
inert atmosphere techniques for working with B₂Cl₄
Technical Support Center: Diboron Tetrachloride ( )
Current Status: ✅ Operational | Urgency Level: High (Pyrophoric/Volatile)
Welcome to the HaloBor Reagents Technical Support Hub.
I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a specialized troubleshooting guide for handling this compound (
🚨 CRITICAL SAFETY & STABILITY PROTOCOL
Read Before Opening Ampoules
| Parameter | Critical Value | Consequence of Deviation |
| Storage Temp | < -78°C (Dry Ice/Acetone) | Rapid decomposition to |
| Atmosphere | Immediate fuming, formation of boric acid, and HCl release. | |
| Grease | Fluorinated (Krytox) | Silicone grease will degrade/polymerize, causing joint seizure. |
🛠 Module 1: Visual Inspection & Integrity Checks
User Query: "My ampoule of
Diagnosis: Thermal Disproportionation.
The Chemistry:
Troubleshooting Logic:
Figure 1: Decision tree for assessing reagent integrity based on visual cues.
Corrective Protocol:
-
Do not open warm. Cool the ampoule to -78°C (liquid
or dry ice/acetone) to condense . -
Purification: If solids are present, perform a bulb-to-bulb vacuum transfer (see Module 2). The volatile
will distill over, leaving the non-volatile subchlorides behind.
⚙️ Module 2: Transfer Techniques (Schlenk vs. Glovebox)
User Query: "I tried using a syringe to transfer
Diagnosis: Hydrolysis & Lewis Acid Attack.
Syringes are not recommended for
-
Needle Clog: Trace moisture in the needle tip creates solid boric acid/suboxides instantly.
-
Plunger Freeze:
attacks the silicone oil/rubber tip of standard syringes.
The Solution: Vacuum Line Transfer (Condensation) This is the only authoritative method for high-purity transfer.
Step-by-Step Protocol:
-
Setup: Connect the source ampoule (A) and the receiving Schlenk flask (B) via a glass bridge or transfer tube. Ensure the entire system is under high vacuum (
mbar). -
Freeze: Place Source A in liquid nitrogen (-196°C).
-
Evacuate: Open valves to evacuate the headspace. Close the vacuum line valve.
-
Transfer:
-
Remove
dewar from Source A (allow to warm to ambient or 0°C bath). -
Place Receiver B in liquid nitrogen (-196°C).
-
The static vacuum will drive the
vapors from A B, where they instantly freeze.
-
-
Isolate: Once the desired volume is transferred, close the valve on Receiver B.
Figure 2: The "Cold-Trap" principle used for moving volatile boron halides without syringes.
🧪 Module 3: Material Compatibility & Grease
User Query: "My glass joints are stuck. I used high-vacuum silicone grease. How do I get them open?"
Diagnosis: Lewis Acid Polymerization.
Compatibility Table:
| Material | Compatibility | Notes |
| Silicone Grease | ❌ FAIL | Hardens/Blackens. Causes seized joints. |
| Apiezon H/L | ⚠️ Conditional | Better than silicone, but eventually degrades. |
| Krytox (PFPE) | ✅ Recommended | Fluorinated grease is inert to |
| Teflon Sleeves | ✅ Excellent | Best for joints to avoid grease contamination entirely. |
| Stainless Steel | ✅ Good | Passivates with chloride layer. |
| Tygon Tubing | ❌ FAIL | Leaches plasticizers; turns opaque/brittle. |
Recovery: If a joint is seized with silicone grease, soak the joint in dry hexane or toluene for 24 hours. If that fails, careful heating (heat gun) may soften the residue, but be wary of pressure buildup.
📉 Module 4: Reaction Monitoring (NMR)
User Query: "I ran a diboration reaction, but the NMR looks messy. How do I know if my
Diagnosis: Impurity Identification.
Use
Reference Shifts (
- : Singlet at ~63 ppm (broad).
- (Decomposition Product): Singlet at ~47 ppm .
- (Hydrolysis Product): Singlet at ~19 ppm .
Expert Tip: If you see a large peak at 47 ppm, your sample has decomposed. Degas the sample (freeze-pump-thaw) to remove the volatile
🗑 Module 5: Disposal & Quenching
User Query: "I have 2mL of old, yellowed
Protocol: Controlled Alcoholysis.
NEVER add water directly to neat
-
Prepare Trap: Set up a flask with isopropanol or butanol at 0°C.
-
Dilute: If possible, dilute the
in dry hexane or toluene first. -
Transfer: Cannula or vacuum transfer the solution slowly into the cold alcohol.
-
Neutralize: The resulting ester can be treated with aqueous sodium bicarbonate.
References
-
Urry, G., Wartik, T., Moore, R. E., & Schlesinger, H. I. (1954). The Preparation and Some of the Properties of this compound. Journal of the American Chemical Society, 76(21), 5293–5298. Link
-
Neeve, E. C., Geier, S. J., Mkhalid, I. A., Westcott, S. A., & Marder, T. B. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(16), 9091–9161. Link
-
Massey, A. G. (1983). The Subhalides of Boron. Advances in Inorganic Chemistry and Radiochemistry, 26, 1–54. Link
-
Chemours. (n.d.). Krytox™ Performance Lubricants: Chemical Compatibility. Link
-
Schlenk Line Survival Guide. (2023). General Schlenk Line Techniques and Safety. Link
monitoring diboron tetrachloride reactions by NMR spectroscopy
Technical Support Center: Monitoring Diboron Tetrachloride ( ) Reactions by NMR
Status: Operational Ticket Type: Advanced Methodology & Troubleshooting Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Core Directive & Safety Protocol
WARNING: High-Risk Reagent
this compound (
-
Inert Atmosphere Only: All NMR sample preparation must occur in a glovebox (
ppm ). -
Tube Sealing: Use J-Young valve NMR tubes or flame-seal quartz tubes. Parafilm is insufficient for
due to HCl generation. -
Neutralization: Have a saturated sodium bicarbonate solution ready for emergency neutralization of spills.
Experimental Setup: The "Hardware" of Boron NMR
Glassware Selection: The Borosilicate Interference
The most common artifact in
Decision Matrix:
| Feature | Quartz NMR Tubes | Borosilicate (Standard) Tubes |
| Boron Background | Negligible (< 0.1%) | Significant (Broad hump, centered ~0 ppm) |
| Cost | High (~ | Low (~$5/tube) |
| Use Case | Mandatory for dilute samples (< 50 mM) or detecting intermediates near 0 ppm. | Acceptable for concentrated samples (> 100 mM) if background subtraction is used. |
Solvent Selection: The Lewis Acid Trap
-
Non-Coordinating Solvents (Recommended):
, , .-
Result: You observe free
(~64 ppm).
-
-
Coordinating Solvents (Avoid unless necessary): THF,
, MeCN.-
Result: The solvent coordinates to the boron center, shifting the signal significantly upfield (shielding it) to the 0–10 ppm range. This masks the reactivity and makes it difficult to distinguish from hydrolysis products.
-
Acquisition Parameters & Pulse Sequences
Standard Configuration
-
Frequency: ~128 MHz (on a 400 MHz instrument).
-
Relaxation (
): Very fast (milliseconds). -
Pulse Sequence: zg (standard pulse-acquire).
-
Recycle Delay (
): 0.5 – 1.0 seconds is usually sufficient due to fast relaxation.
Troubleshooting "Rolling Baselines" (Acoustic Ringing)
Low-frequency nuclei like
The Fix:
-
Backward Linear Prediction (LP): Process the FID by cutting the first few points (which contain the ringing) and predicting them using LP.
-
Pulse Sequence: Use zgbs (background suppression) or aring (acoustic ringing suppression) sequences if available in your spectrometer library (Bruker/Agilent).
Data Interpretation: Chemical Shift Library
Use this table to diagnose your reaction status.
| Species | Chemical Shift ( | Multiplicity | Notes |
| 64.0 | Broad Singlet | In non-coordinating solvent ( | |
| 46.5 | Broad Singlet | Common decomposition/disproportionation product. | |
| 25 – 35 | Broad Singlet | Typical diboration product (ester). | |
| 19.3 | Broad Singlet | Hydrolysis Indicator. Sample is wet. | |
| 0 – 10 | Sharp(er) Singlet | Lewis base adduct (L = THF, Pyridine). | |
| Borosilicate Glass | 0 (approx) | Very Broad Hump | Background signal (width > 2000 Hz). |
| -35 to -45 | Quintet ( | Reducing environment only. |
Visual Workflows
Diagram 1: Experimental Decision Tree
Caption: Logic flow for selecting the correct NMR tube and solvent based on sample concentration and solvent Lewis basicity.
Diagram 2: Reaction Pathway & Diagnostic Signals
Caption: Monitoring the diboration of alkenes vs. hydrolysis failure modes.
Troubleshooting & FAQs
Q: My spectrum shows a huge, rolling "wave" across the baseline. Is my sample ruined?
A: Likely not. This is acoustic ringing , common in low-frequency nuclei like
-
Immediate Fix: In your processing software (TopSpin/MestReNova), apply Backward Linear Prediction (LPS) to the first 8–16 points of the FID.
-
Acquisition Fix: Increase the pre-scan delay (DE) slightly or use a pulse sequence designed to suppress ringing (aring).
Q: I see a peak at ~19 ppm that grows over time. What is it?
A: This is Boric Acid (
-
Action: Check your J-Young valve seal. Ensure your deuterated solvent was dried over molecular sieves (3 Å) or
. is a moisture scavenger; if you see this peak, your reagent is decomposing.
Q: I used THF as a solvent and my
Q: Can I use a standard Pyrex NMR tube? A: Only if your sample is concentrated (>100 mM).
-
Protocol: Run a "blank" spectrum of the empty Pyrex tube using the exact same parameters (P1, D1, RG). Subtract this FID from your sample's FID. If you do not do this, the broad glass signal (centered at ~0 ppm) will obscure any adducts or product signals in that region.
References
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (The definitive text on Boron NMR shifts).
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: this compound. (General reference for safety protocols).
-
UC Santa Barbara NMR Facility. (n.d.). Boron-11 NMR and Glassware Backgrounds.
-
University of Ottawa NMR Facility. (2008). Acoustic Ringing in Low Gamma Nuclei.
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard for solvent drying protocols required for ).
Validation & Comparative
Introduction: The Challenge of Characterizing B₂Cl₄
An In-Depth Technical Guide to the ¹¹B NMR Characterization of Diboron Tetrachloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the ¹¹B Nuclear Magnetic Resonance (NMR) characterization of this compound (B₂Cl₄) against alternative analytical techniques. Moving beyond a simple procedural outline, this document delves into the causal relationships behind experimental choices, ensuring a deep, field-proven understanding of the methodologies.
This compound (B₂Cl₄) is a fundamentally important, albeit highly reactive, inorganic compound featuring a direct boron-boron bond. Its utility as a reagent in organoboron chemistry is significant, yet its inherent instability—it is pyrophoric and susceptible to decomposition—presents considerable analytical challenges[1]. Accurate characterization is paramount for understanding its structure, purity, and reactivity. Among the arsenal of analytical techniques, ¹¹B NMR spectroscopy offers a unique and direct window into the electronic environment of the boron nuclei, providing data that is highly complementary to other methods.
Part 1: The Unique Perspective of ¹¹B NMR on this compound
¹¹B NMR spectroscopy is particularly well-suited for the analysis of boron-containing compounds due to the favorable properties of the ¹¹B isotope.
Fundamental Principles: Why ¹¹B?
The boron-11 nucleus possesses a high natural abundance of 80.1% and a nuclear spin (I) of 3/2[2]. Its high abundance and magnetogyric ratio provide excellent sensitivity, making it the preferred nucleus for boron NMR over the less abundant and less sensitive ¹⁰B isotope[2]. However, as with any nucleus with a spin greater than 1/2, ¹¹B has an electric quadrupole moment. This property causes the nucleus to interact with local electric field gradients, leading to a phenomenon known as quadrupolar relaxation—a primary determinant of the signal's linewidth in the resulting spectrum[3].
Interpreting the ¹¹B NMR Spectrum of B₂Cl₄
A standard ¹¹B NMR experiment on B₂Cl₄ yields a single, broad resonance, from which two key parameters can be extracted: the chemical shift (δ) and the linewidth at half-height (W₁/₂).
-
Chemical Shift (δ): Probing the Electronic Environment
The experimentally observed ¹¹B NMR chemical shift for this compound is δ = 63.0 ppm (relative to BF₃·OEt₂) when measured in benzene[4]. This significantly downfield shift is characteristic of a three-coordinate boron center bonded to electronegative substituents. The causality is twofold:
-
Low Coordination Number: Three-coordinate boron atoms are electron-deficient with an empty p-orbital, resulting in less shielding compared to four-coordinate (tetracoordinate) boron centers. This reduced shielding shifts the resonance to a lower field (higher ppm value)[5].
-
Inductive Effects: The four chlorine atoms are highly electronegative, withdrawing electron density from the boron nuclei. This deshielding effect further contributes to the downfield chemical shift.
-
-
Linewidth (W₁/₂): A Window into Molecular Symmetry and Dynamics
Due to the quadrupolar moment of the ¹¹B nucleus, the NMR signal for B₂Cl₄ is inherently broad[3]. While a specific linewidth for B₂Cl₄ is not extensively reported, linewidths for similar tricoordinate boron compounds can range from 100 to over 1000 Hz. The linewidth is directly proportional to the magnitude of the electric field gradient at the nucleus and the rotational correlation time of the molecule. In the gas phase, B₂Cl₄ adopts a staggered, D₂d symmetry[1]. This non-planar structure results in a non-symmetrical electric field gradient around the boron nucleus, contributing to efficient quadrupolar relaxation and thus a broad signal. Any deviation from this symmetry, such as molecular aggregation or interaction with a solvent, would further affect the linewidth.
Part 2: A Comparative Analysis within the Diboron Tetrahalide Family
Analyzing B₂Cl₄ alongside its halogen congeners reveals insightful, non-intuitive trends that underscore the complexity of boron's electronic structure.
Table 1: ¹¹B NMR Chemical Shifts for Diboron Tetrahalides (B₂X₄)
| Compound | Formula | ¹¹B Chemical Shift (δ, ppm) |
|---|---|---|
| Diboron Tetrafluoride | B₂F₄ | 38.8[4] |
| This compound | B₂Cl₄ | 63.0[4] |
| Diboron Tetrabromide | B₂Br₄ | 62.2[4] |
A cursory look at this data reveals a fascinating deviation from expected trends. One might predict that the chemical shift would increase linearly with the decreasing electronegativity of the halogen (F > Cl > Br). However, the chemical shift peaks at B₂Cl₄. This "anomalous halogen dependence" is a known phenomenon in boron chemistry. It is attributed to a complex interplay of opposing electronic effects, including the σ-withdrawing inductive effect of the halogens and π-back-donation from the halogen lone pairs into boron's empty p-orbital. This level of electronic structure detail is uniquely and quantitatively captured by ¹¹B NMR spectroscopy.
Part 3: Experimental Protocol: Acquiring a Trustworthy ¹¹B NMR Spectrum
The pyrophoric and hydrolytically sensitive nature of B₂Cl₄ demands rigorous experimental technique. The protocol described below is a self-validating system designed to ensure sample integrity and data accuracy.
Core Directive: Rigorous Exclusion of Air and Moisture
This compound reacts readily with oxygen and water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using established Schlenk line or glovebox techniques.
Step-by-Step Methodology
-
Solvent Preparation: Use a deuterated, non-coordinating solvent such as benzene-d₆ (C₆D₆) or toluene-d₈. The solvent must be thoroughly dried and degassed. Storing it over a molecular sieve or potassium mirror is recommended. Carbon tetrachloride (CCl₄) has also been used historically as a solvent for vibrational spectroscopy due to its lack of protons and can be considered for NMR, though deuterated aromatic solvents are generally preferred for their locking and shimming capabilities[6][7].
-
NMR Tube Selection: Standard borosilicate glass NMR tubes contain boron and will produce a broad, interfering background signal[3]. It is mandatory to use a high-quality quartz NMR tube (5 mm diameter) to eliminate this source of contamination.
-
Sample Preparation (Schlenk Line): a. Attach a clean, dry quartz NMR tube equipped with a J. Young valve or a rubber septum to a Schlenk line. b. Evacuate the tube under high vacuum and gently heat with a heat gun to remove any adsorbed moisture. Allow it to cool to room temperature. c. Backfill the tube with inert gas. d. Using a gas-tight syringe, transfer approximately 0.6–0.7 mL of the dry, degassed deuterated solvent into the NMR tube. e. This compound is a liquid at room temperature. Using a separate, clean, gas-tight syringe, carefully draw a small amount (approx. 10-30 µL) of B₂Cl₄ and inject it into the solvent in the NMR tube. The goal is a final concentration of approximately 20-50 mM. f. Seal the J. Young valve or septum-capped tube immediately.
-
Data Acquisition: a. Insert the sealed tube into the NMR spinner and place it in the spectrometer. b. Tune and match the ¹¹B channel on the NMR probe. c. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. d. Acquire the ¹¹B NMR spectrum using a standard single-pulse experiment. Recommended starting parameters are:
- Pulse Angle: 30-45° (a smaller flip angle is often used for quadrupolar nuclei to mitigate distortion).
- Acquisition Time: ~0.1–0.2 seconds.
- Relaxation Delay (d1): 0.1 seconds (Quadrupolar nuclei typically have very short relaxation times).
- Number of Scans: 64–256 (to achieve adequate signal-to-noise).
- Spectral Width: Centered around 60 ppm with a width of ~200 ppm.
Part 4: A Broader Context: Comparison with Alternative Characterization Techniques
While ¹¹B NMR provides unparalleled insight into the boron electronic environment, a multi-technique approach is essential for full characterization.
Vibrational Spectroscopy (Infrared & Raman)
Vibrational spectroscopy probes the energy of molecular bond vibrations. Specific absorptions (in IR) or scattering events (in Raman) correspond to stretching, bending, and torsional motions within the molecule. This provides direct information about bond strength and molecular symmetry.
Table 2: Key Vibrational Frequencies for this compound (B₂Cl₄)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| B-B Stretch | Inactive | 401 | ν(B-B) | [8] |
| B-Cl Asymmetric Stretch | 917 | 917 | νₐₛ(B-Cl) | [8] |
| B-Cl Symmetric Stretch | Inactive | 1131 | νₛ(B-Cl) | [8] |
| BCl₂ Bend | 730 | 730 | δ(BCl₂) |[8] |
-
Comparison to NMR: Vibrational spectroscopy confirms the presence of the B-B and B-Cl bonds and provides information consistent with the D₂d molecular symmetry. However, it does not directly probe the electronic shielding at the boron nucleus. The data is structural, not electronic, in nature. For instance, the B-B stretch at 401 cm⁻¹ confirms the covalent link between the boron atoms, a fact that is only inferred in NMR through the observation of a single chemical environment for both atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For B₂Cl₄, electron impact (EI) mass spectrometry would yield the molecular ion (M⁺) and a characteristic fragmentation pattern.
-
Molecular Ion and Isotopic Pattern: The molecular weight of B₂Cl₄ is 163.42 g/mol . Due to the natural abundances of boron isotopes (¹⁰B: 19.9%, ¹¹B: 80.1%) and chlorine isotopes (³⁵Cl: 75.8%, ³⁷Cl: 24.2%), the molecular ion peak would appear as a complex, but predictable, cluster of peaks.
-
Ionization Energy: Photoionization mass spectrometry has determined the first ionization energy of B₂Cl₄ to be approximately 10.42 eV. This value corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO).
-
-
Loss of a chlorine atom: [B₂Cl₃]⁺
-
Cleavage of the B-B bond: [BCl₂]⁺
-
Loss of BCl₃: [BCl]⁺ The relative abundance of these fragments provides evidence for the relative strengths of the bonds in the molecule.
-
-
Comparison to NMR: Mass spectrometry gives definitive information about molecular weight and composition, which NMR cannot. However, it is a "destructive" technique and provides structural information indirectly through fragmentation patterns, whereas NMR probes the intact molecule in solution, giving direct insight into the electronic environment and symmetry.
Conclusion
The ¹¹B NMR characterization of this compound provides unique and indispensable data regarding the electronic structure at the boron centers. The chemical shift of 63.0 ppm confirms its three-coordinate, electron-deficient nature, and comparative analysis with other diboron tetrahalides reveals subtle electronic effects that are not apparent from other techniques. While vibrational spectroscopy confirms bond connectivity and symmetry, and mass spectrometry determines molecular weight and fragmentation pathways, ¹¹B NMR stands alone in its ability to directly and non-destructively probe the chemical environment of the boron nucleus in solution. A comprehensive characterization of this reactive molecule is only achieved through the synergistic application of these complementary techniques, guided by rigorous, field-proven experimental protocols.
References
-
Organic Spectroscopy International. (n.d.). ¹¹B NMR. Retrieved from [Link]
- Moore, C. E. (1970). Ionization Potentials and Ionization Limits Derived from the Analyses of Optical Spectra.
-
Cole, T. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]
-
Durig, J. R., Saunders, J. E., & Odom, J. D. (1971). Vibrational Spectra and Structure of this compound in the Crystalline and Fluid States. The Journal of Chemical Physics, 55(12), 5839–5846. [Link]
-
Hunger, M. (n.d.). Characterization of boron-containing catalysts by 11B solid-state NMR. Retrieved from [Link]
-
Mann, D. E., & Fano, L. (1957). Vibrational Spectrum and Force Constants of this compound. The Journal of Chemical Physics, 26(6), 1665–1671. [Link]
-
University of Durham. (n.d.). Boron NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon tetrachloride. Retrieved from [Link]
-
Vásquez, C. G., Nimon, L. A., & Mains, G. J. (1974). Mass spectrometric study of photoionization. XIII. Boron trichloride and this compound. The Journal of Physical Chemistry, 78(17), 1767–1770. [Link]
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
-
Mann, D. E., & Fano, L. (1957). Vibrational Spectrum and Force Constants of this compound. The Journal of Chemical Physics, 26, 1665. [Link]
-
Durig, J. R., Saunders, J. E., & Odom, J. D. (1971). Vibrational Spectra and Structure of this compound in the Crystalline and Fluid States. The Journal of Chemical Physics, 55(12), 5839. [Link]
-
Nöth, H., & Wrackmeyer, B. (1979). NMR Studies on Halogeno-cis-1,2-bis(diorganylboryl)alkenes. Zeitschrift für Naturforschung B, 34(10), 1342-1349. [Link]
-
Vásquez, C. G., Nimon, L. A., & Mains, G. J. (1974). Mass spectrometric study of photoionization. XIII. Boron trichloride and this compound. The Journal of Physical Chemistry, 78(17), 1767-1770. [Link]
-
Wikipedia contributors. (2023, December 1). Carbon tetrachloride. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Wikipedia contributors. (2023, April 18). This compound. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Nöth, H., & Wrackmeyer, B. (1979). NMR-Untersuchungen an Halogen-cis-1,2-bis(diorganylboryl)alkenen [NMR Studies on Halogeno-cis-1,2-bis(diorganylboryl)alkenes]. Zeitschrift für Naturforschung B, 34(10), 1342–1349. [Link]
Sources
- 1. Zeitschrift für Naturforschung B - Wikipedia [en.wikipedia.org]
- 2. Boron NMR [chem.ch.huji.ac.il]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbon tetrachloride - Wikipedia [en.wikipedia.org]
- 7. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
IR and Raman spectra of diboron tetrachloride for structural confirmation
Technical Comparison Guide: IR & Raman Spectroscopy for Diboron Tetrachloride (
Executive Summary
The structural confirmation of this compound (
This guide objectively compares the spectral performance of Infrared (IR) and Raman spectroscopy in distinguishing between the staggered (
Key Insight: The definitive confirmation relies on the Mutual Exclusion Principle , which activates only in the centrosymmetric solid phase, causing coincident IR/Raman bands observed in the liquid to decouple.
Theoretical Framework: The Symmetry Challenge
The central question in
| Feature | Staggered ( | Planar ( |
| Phase | Gas & Liquid | Crystalline Solid (< -165°C) |
| Symmetry Elements | Inversion Center ( | |
| Selection Rules | No Mutual Exclusion. Some modes active in both IR and Raman ( | Mutual Exclusion Applies. Modes are either IR active ( |
| Centrosymmetric? | No | Yes |
Mechanistic Causality:
In the gas and liquid phases, the barrier to rotation is low (~1.85 kcal/mol), allowing the molecule to adopt the staggered conformation to minimize steric repulsion between chlorine atoms. Upon crystallization, lattice energy stabilization overcomes this steric penalty, forcing the molecule into a planar
Experimental Protocol: Self-Validating Workflow
Handling
Synthesis & Sample Preparation
-
Synthesis: Discharge of
using mercury arc or radio-frequency discharge. -
Purification: Fractionation through low-temperature traps (-78°C, -97°C, -196°C).
is typically retained at -78°C or -97°C; unreacted passes to the -196°C trap. -
Handling: All transfers must occur in a high-vacuum line (<
Torr).
Spectroscopic Measurement Workflow
Figure 1: Integrated workflow for B2Cl4 spectral acquisition. Note the critical "Annealing" step for the solid phase to ensure a true crystalline lattice (
Critical Control Point (Annealing):
Rapid cooling of liquid
Comparative Analysis: Spectral Evidence
The following data compares the vibrational signatures of the fluid (
Vibrational Frequency Assignment Table
| Mode Symmetry ( | Approx. Freq ( | Activity (Fluid) | Behavior in Solid ( | Structural Implication |
| 1131 | Raman (Polarized) | Raman Active ( | Remains Raman active; frequency shifts due to bond shortening. | |
| 401 | Raman (Polarized) | Raman Active ( | Consistent with totally symmetric breathing mode. | |
| 730 | IR & Raman | Split/Shift | The "Smoking Gun": In | |
| 917 | IR & Raman | Split/Shift | Degenerate | |
| 617 | IR & Raman | Split/Shift | Loss of coincidence confirms center of inversion. |
Data Sources: Mann & Fano (1957), Durig et al. (1971).
The "Mutual Exclusion" Logic Tree
To validate the structure, researchers apply the following logic to the spectral data:
Figure 2: Decision logic for structural assignment based on spectral coincidences.
Performance vs. Alternatives
Why use Vibrational Spectroscopy over other structural methods for
| Methodology | Pros | Cons | Verdict for |
| IR/Raman (Combined) | Dynamic Range: Can analyze Gas, Liquid, and Solid phases.[1][4][5] Sensitivity: Detects subtle symmetry changes via selection rules. | Requires two instruments. Sample preparation for reactive liquids is demanding. | Best for confirming phase transition and dynamic behavior. |
| X-Ray Diffraction (XRD) | Absolute Structure: Provides precise bond lengths and angles. | Static: Only works for the solid crystal. Cannot observe the | Essential for final solid-state parameters but misses the conformational dynamics. |
| Electron Diffraction (ED) | Gas Phase Standard: Excellent for the free molecule ( | Cannot analyze the solid/liquid lattice effects. | Confirms gas phase but fails to capture the crystallization shift. |
| NMR ( | Solution phase analysis. | Quadrupolar relaxation of Boron broadens lines; difficult to distinguish conformers on NMR timescale. | Less definitive for symmetry assignment than vibrational spectroscopy. |
Conclusion
The structural confirmation of this compound is a textbook example of the complementarity of IR and Raman spectroscopy.
-
In the Fluid Phase: The observation of coincident bands (active in both IR and Raman) confirms the lack of a center of inversion, supporting the staggered
model. -
In the Solid Phase: The strict disappearance of these coincidences (Mutual Exclusion) confirms the presence of a center of inversion, proving the transition to the planar
model.
For researchers, this validates the necessity of performing both spectroscopic techniques when characterizing flexible diboron backbones.
References
-
Vibrational Spectrum and Force Constants of this compound Source: Journal of Chemical Physics (1957) [6]
-
Vibrational Spectra and Structure of this compound in the Crystalline and Fluid States Source: Journal of Chemical Physics (1971)
-
Infrared Spectra and Geometry of Matrix-Isolated this compound Source: Journal of Chemical Physics (1970)
-
The Molecular Structure of Tetraboron Tetrachloride in the Gas Phase Source: Journal of Molecular Structure (1989)
Sources
Technical Guide: Mass Spectrometry Analysis of B₂Cl₄ Reaction Products
Executive Summary
Diboron tetrachloride (
This guide compares the two primary analytical workflows for characterizing these products: Direct Inert Analysis (DIA) and Derivatization-Based Analysis (DBA) . While DIA offers immediate structural insight into the active species, DBA provides the robustness required for quantitative validation in drug development pipelines.
The Analytical Challenge: Isotopes and Instability
Analyzing
-
Hydrolytic Instability: The B-Cl bond reacts instantly with atmospheric moisture to form HCl and boronic acids (
), destroying the analyte before it reaches the detector in standard LC/GC setups. -
Isotopic Complexity: The presence of multiple Boron (
) and Chlorine ( ) atoms creates a broad, non-binomial isotopic envelope that complicates molecular ion identification.
Comparative Analysis: Direct vs. Derivatized Workflows[1]
The following table contrasts the two prevailing methodologies for analyzing the reaction product of
Table 1: Performance Matrix of Analytical Strategies
| Feature | Method A: Direct Inert Analysis (DIA) | Method B: Derivatization (DBA) |
| Target Analyte | Raw bis(dichloroborane) ( | Bis(boronate) ester ( |
| Ionization Source | Electron Impact (EI) or CI (Methane) | ESI (Electrospray) or EI (after GC) |
| Sample Prep | Strictly Anaerobic (Glovebox/Schlenk) | Quench with MeOH or Pinacol |
| Data Fidelity | High (Observes actual reactive species) | Medium (Infers structure from derivative) |
| Sensitivity | Moderate (fragmentation is common) | High (ESI is soft; esters are stable) |
| Throughput | Low (Requires manual inert handling) | High (Compatible with autosamplers) |
| Primary Risk | Hydrolysis in the inlet/source | Incomplete derivatization |
Expert Insight:
"In early-stage mechanistic studies, DIA is indispensable to prove the B-Cl bonds are intact. However, for library synthesis or purity profiling in drug discovery, DBA using pinacol protection is the industry standard due to its compatibility with LC-MS workflows."
Deep Dive: Isotopic Fingerprinting
Understanding the mass spectrum of a
-
Boron:
(20%) and (80%). -
Chlorine:
(75%) and (25%).
For a molecule containing 2 Boron and 4 Chlorine atoms (the core of the reaction product), the molecular ion cluster spans roughly 10-12 mass units.
Key Diagnostic Peaks (Relative to Monoisotopic Mass
-
: (
) – Low abundance. - : Mixed isotopes – Rising intensity.
-
/
: Typically the base peaks of the cluster due to the high probability of and combinations.
Experimental Protocols
Protocol A: Direct Inert Analysis (EI-MS)
Best for: Confirming successful addition without workup.
-
Reaction: Perform
addition in a flame-dried Schlenk flask under Argon. -
Sampling: Use a gas-tight syringe to withdraw 50
L of the reaction mixture. -
Dilution: Dilute into anhydrous, degassed Pentane or DCM inside a glovebox.
-
Injection: Inject directly into a GC-MS with a heated inlet (
).-
Note: Ensure the GC liner is deactivated to prevent surface hydrolysis.
-
-
Detection: Monitor for the
fragment, which is often more stable than the molecular ion .
Protocol B: Pinacol Derivatization (LC-MS/GC-MS)
Best for: Quantitative yield determination and purity analysis.
-
Quench: Cool the reaction mixture to
. -
Addition: Slowly add 4 equivalents of Pinacol (dissolved in dry THF) and 4 equivalents of
(to scavenge HCl).-
Reaction:
.
-
-
Workup: Filter off the amine salts. Evaporate solvent.
-
Analysis: Dissolve residue in MeCN. Analyze via ESI-MS (Positive Mode).
-
Target: Look for
or of the bis(pinacolato)diboron species.
-
Visualization of Analytical Workflows
The following diagram illustrates the decision logic and physical workflow for analyzing these sensitive compounds.
Figure 1: Decision tree for B₂Cl₄ analysis. Path A (Red) preserves the reactive chloride species, while Path B (Blue) converts them to stable esters for standard analysis.
References
-
Schlesinger, H. I., et al. (1954).[1] "this compound as a Reagent for the Synthesis of Organo-boron Compounds." Journal of the American Chemical Society.
- Braunschweig, H., et al. (2012). "Diboration of Alkenes and Alkynes." Nature Chemistry.
-
NIST Chemistry WebBook. "this compound Mass Spectrum."
- Marder, T. B., & Norman, N. C. (1998). "Transition Metal Catalyzed Diboration." Topics in Catalysis.
Sources
diboron tetrachloride vs. bis(pinacolato)diboron in borylation
Technical Comparison Guide: Diboron Tetrachloride ( ) vs. Bis(pinacolato)diboron ( )
Executive Summary
In the landscape of organoboron synthesis, Bis(pinacolato)diboron (
This guide analyzes the mechanistic divergence, operational protocols, and decision-making criteria for deploying these reagents in drug discovery and process chemistry.
Part 1: Physicochemical & Mechanistic Divergence
The fundamental difference between these reagents lies in the electronic environment of the boron atoms.
The Stability-Reactivity Trade-off
| Feature | Bis(pinacolato)diboron ( | This compound ( |
| Lewis Acidity | Low . Oxygen lone pairs donate electron density into the empty p-orbital of Boron ( | High . Chlorine is electronegative but offers poor |
| Bond Energy | Strong B-O bonds render it kinetically stable to air and moisture (though long-term hydrolysis is possible). | Weak B-Cl bonds and high Lewis acidity make it violently reactive with moisture and oxygen. |
| Activation Mode | Oxidative Addition .[1][2] Requires a low-valent metal (Pt, Pd, Rh) or Lewis base activation to cleave the B-B bond. | Electrophilic Attack . The B-B bond adds across |
| Atom Economy | High in C-H activation; Moderate in diboration (pinacol ligand is retained). | Low if protection is required post-reaction (Cl atoms are waste). |
Mechanistic Pathways
The choice of reagent dictates the reaction mechanism.
Figure 1: Mechanistic Divergence. Left:
Part 2: Experimental Protocols
Protocol A: Pt-Catalyzed Enantioselective Diboration using
Best for: Late-stage functionalization, enantioselective synthesis, and substrates requiring mild conditions.
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent:
(1.1 equiv) -
Catalyst:
(2-5 mol%) -
Ligand: Chiral Phosphonite (e.g., TADDOL-derived) (2.4-6 mol%)
-
Solvent: Toluene or THF (Anhydrous)
Workflow:
-
Catalyst Activation: In a glovebox, mix
and the chiral ligand in toluene. Heat at 80°C for 20 minutes to ensure ligand exchange (color change often observed). -
Reaction Assembly: Cool the catalyst solution to room temperature. Add
and the alkene substrate.[2][3][4][5][6] -
Execution: Stir at 60°C for 12 hours.
-
Workup: The resulting bis(boronate) is stable.[2] Filter through a short pad of silica to remove the catalyst. Concentrate in vacuo.
-
Validation: Analyze via
NMR (typically ~30-34 ppm for B-pin).
Why this works: The Platinum(0) center undergoes oxidative addition with the B-B bond. The chiral ligand creates a steric pocket that forces the alkene to insert in a specific orientation, governing enantioselectivity.
Protocol B: Uncatalyzed Diboration using
Best for: Sterically hindered tetrasubstituted alkenes, electron-rich alkynes, or metal-free conditions.
Reagents:
-
Substrate: Hindered Alkene (1.0 equiv)
-
Reagent:
(1.0-1.2 equiv) [Note: Often generated in situ or handled as a solution in pentane/DCM at low temp]. -
Quenching Agent: Methanol or Pinacol (Excess)
-
Solvent: Pentane or
(Strictly Anhydrous)
Workflow:
-
Preparation (Critical):
is extremely moisture sensitive.[7] All glassware must be flame-dried. Operations must occur under Argon/Nitrogen. -
Addition: Cool the solution of alkene in pentane to -78°C (or -40°C depending on substrate reactivity).
-
Reaction: Add
dropwise. The reaction is often rapid. Allow to warm to 0°C or RT over 1-2 hours.-
Observation:
is colorless; appearance of precipitate or color change may indicate decomposition if moisture enters.
-
-
Transesterification (The "Fix"): The product 1,2-bis(dichloroboryl)ethane is hydrolytically unstable. Immediately add excess pinacol (dissolved in
/DCM) or methanol at 0°C to convert the bonds to stable bonds. -
Workup: Filter off the amine-HCl salts. Wash with water (quickly) and brine. Dry and concentrate.
Why this works: The empty p-orbitals on the boron atoms of
Part 3: Decision Matrix & Performance Data
When choosing between these reagents, use the following decision matrix based on substrate class and project goals.
Comparative Performance Table
| Criteria | ||
| Primary Mechanism | Metal-Catalyzed Oxidative Addition | Lewis Acid-Base Adduct / Electrophilic Addition |
| Steric Tolerance | Moderate . Struggle with tetra-substituted alkenes due to catalyst steric bulk. | High . Small size of |
| Stereoselectivity | Tunable .[1][8] Ligand-controlled (Enantioselective). | Substrate-Controlled . Diastereoselective (Syn-addition). |
| Functional Group Tolerance | Excellent .[8][9] Tolerates esters, ketones, nitriles. | Poor to Moderate . Lewis basic groups (amines, alcohols) will quench |
| Operational Difficulty | Low. Bench-stable (short term). | High. Requires glovebox/Schlenk line; violent hydrolysis. |
| Cost | Low (Commodity chemical). | High (Specialty/In-situ prep). |
Case Study: Diboration of Tetrasubstituted Alkenes
Data extrapolated from Braunschweig et al. and Marder et al.
-
Substrate: 1,2-dimethyl-1,2-diphenyl-ethene (Tetrasubstituted)
- / Pt-catalyst: < 5% conversion (Steric hindrance prevents insertion into Pt-B bond).
-
(-78°C -> Pinacol quench): > 85% yield (Small electrophile attacks
-cloud directly).
References
-
Ishiyama, T., & Miyaura, N. (1999). Chemistry of Diboron Compounds: A New Access to Organoboron Compounds. The Chemical Record. Link
-
Kliman, L. T., Mlynarski, S. N., & Morken, J. P. (2009).
.[8] Journal of the American Chemical Society.[2][8] Link -
Neeve, E. C., Geier, S. J., Mkhalid, I. A., Westcott, S. A., & Marder, T. B. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews. Link
-
Braunschweig, H., et al. (2012).
and . Angewandte Chemie International Edition. Link -
Coombs, J. R., et al. (2013).
by air: The role of Lewis acidity. Organometallics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Platinum-Catalyzed Diboration of Alkynes by 1,8-Diaminonaphthalene-Protected Diboronic Acid (B2(dan)2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Reactivity Landscape: Diboron Tetrachloride (B₂Cl₄) vs. Diboron Tetrafluoride (B₂F₄)
Topic: Reactivity Comparison of Diboron Tetrachloride (B₂Cl₄) and Diboron Tetrafluoride (B₂F₄) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of boron subhalide chemistry, This compound (B₂Cl₄) and Diboron Tetrafluoride (B₂F₄) represent two extremes of the stability-reactivity spectrum. While structurally analogous, their utility in synthesis is dictated by a fundamental trade-off: B₂Cl₄ is a highly reactive, pyrophoric liquid used for spontaneous uncatalyzed diboration at low temperatures, whereas B₂F₄ is a thermally stable gas requiring high-energy activation to effect similar transformations.
This guide provides a technical comparison of their physicochemical properties, mechanistic pathways, and experimental protocols, serving as a decision-making tool for synthetic applications.
Fundamental Properties Comparison
The divergent reactivity of these species is rooted in the electronic nature of the boron center. The B-X bond strength and the extent of
| Property | This compound (B₂Cl₄) | Diboron Tetrafluoride (B₂F₄) |
| Physical State (STP) | Liquid (Colorless) | Gas (Colorless, bp -34°C) |
| Thermal Stability | Low: Decomposes > 0°C (Pyrophoric) | High: Stable at RT (Days/Weeks) |
| Molecular Geometry | Staggered ( | Planar ( |
| Lewis Acidity | High: Weak Cl | Moderate/Low: Strong F |
| B-B Bond Character | Weaker, susceptible to homolysis/cleavage. | Stronger, protected by steric/electronic cage. |
| Reactivity Mode | Spontaneous syn-addition ( | Activated addition (High T, UV, or Catalyst). |
Key Insight: The "activation barrier" for B₂F₄ is significantly higher because the fluorine atoms effectively satisfy the electron deficiency of the boron atoms via strong
Mechanistic Reactivity Profile
Both reagents undergo 1,2-addition across unsaturated C-C bonds (alkenes/alkynes). However, the energetics differ drastically. The reaction proceeds via a concerted [2
Mechanism Visualization: Concerted Syn-Addition
Figure 1: Concerted syn-addition pathway. The reaction is driven by the interaction between the alkene HOMO and the diboron LUMO. B₂Cl₄ possesses a lower-lying LUMO, facilitating rapid reaction.
Experimental Protocols
Protocol A: Spontaneous Diboration with B₂Cl₄
Best for: Functionalizing simple olefins at low temperatures without catalysts.
Safety Warning: B₂Cl₄ is pyrophoric . All manipulations must occur under a strict Argon/Nitrogen atmosphere using Schlenk or Glovebox techniques.
-
Preparation: Condense B₂Cl₄ (synthesized via radiofrequency discharge of BCl₃ or reduction with Cu vapor) into a Schlenk flask at
°C (liquid N₂). -
Solvent: Add dry, degassed pentane or dichloromethane via cannula.
-
Addition: Introduce the alkene (in slight excess, 1.1 equiv) to the frozen mixture.
-
Reaction: Allow the mixture to warm slowly to
°C (dry ice/acetone bath).-
Observation: Reaction is often instantaneous; color changes may occur depending on the alkene.
-
Note: For sterically hindered alkenes, warming to 0°C may be required.
-
-
Workup: Remove volatiles under high vacuum. The resulting bis(dichloroboryl)alkane is extremely moisture-sensitive and is typically converted immediately to a stable ester (e.g., pinacol ester) for isolation.
Protocol B: Activated Diboration with B₂F₄
Best for: Applications requiring a stable boron source or gas-phase reactions.
Safety Warning: B₂F₄ is a toxic gas .[1] Use a well-ventilated fume hood and sealed pressure vessels.
-
Setup: Use a heavy-walled borosilicate glass tube or a stainless steel autoclave equipped with a high-pressure valve.
-
Loading: Condense B₂F₄ (gas, bp -34°C) and the alkene (gas or liquid) into the vessel at
°C. -
Activation:
-
Method 1 (Thermal): Seal the vessel and heat to 100°C – 180°C for 12–24 hours.
-
Method 2 (Photochemical): Expose the reaction vessel to UV irradiation (Hg lamp) at room temperature.
-
-
Workup: Cool the vessel to
°C to condense all species, then fractionally distill the product under vacuum. B₂F₄ adducts are more hydrolytically stable than their chloride counterparts but should still be handled under inert gas.
Comparative Data Summary
| Metric | B₂Cl₄ Performance | B₂F₄ Performance |
| Reaction with Ethylene | Spontaneous at | Requires heating (>100°C) or UV. |
| Reaction with But-2-ene | Fast syn-addition. | Slow syn-addition (cis-stereospecific). |
| Selectivity | High (kinetic control). | High (thermodynamic control possible).[2] |
| Byproducts | Minimal (clean addition). | Potential for polymerization at high T. |
References
-
Schlesinger, H. I., et al. (1954). The Preparation and Some of the Properties of this compound, B₂Cl₄. Journal of the American Chemical Society. Link
-
Finch, A., & Schlesinger, H. I. (1958). Diboron Tetrafluoride.[1][3] Journal of the American Chemical Society. Link
-
Pubill-Ulldemolins, C., et al. (2015). Origins of observed reactivity and specificity in the addition of B₂Cl₄ and analogues to unsaturated compounds. Organic & Biomolecular Chemistry. Link
-
Marder, T. B., & Norman, N. C. (1998). Transition Metal Catalyzed Diboration. Topics in Catalysis. Link
Sources
comparing diboron tetrachloride and diboron tetrabromide synthesis
Title: Comparative Synthesis Guide: Diboron Tetrachloride (
Executive Summary
This guide provides a technical comparison of the synthesis, isolation, and handling of this compound (
- is the "workhorse" primary material, best synthesized via Radio-Frequency (RF) Discharge to avoid mercury contamination.
-
is a "derivative" material, best synthesized via Halogen Exchange using
as the feedstock. It is significantly more thermally labile and should be handled at low temperatures.
Part 1: Deep Dive – this compound ( )[1]
Role: Primary Feedstock.
Best Practice Method: Radio-Frequency (RF) Discharge of
Mechanistic Insight
Historically,
The RF field ionizes gaseous boron trichloride (
Experimental Protocol (RF Discharge)
-
Safety:
is pyrophoric and hydrolyzes explosively. All operations must occur in a high-vacuum line ( Torr).
Step-by-Step Workflow:
-
Setup: Connect a reservoir of purified
to a glass discharge tube wrapped with a copper RF coil (1-5 MHz). -
Flow Control: Adjust the leak valve to maintain a pressure of ~1-2 mmHg inside the discharge zone.
-
Trapping: The exit of the discharge tube must lead immediately into a U-trap cooled to -78°C (Dry ice/acetone).
-
Critical: If the trap is too warm,
reverts to . If too cold (e.g., -196°C), chlorine co-condenses and reacts with the product upon warming.
-
-
Discharge: Initiate the RF plasma. A purple/glow discharge indicates active ionization. Run for 4-8 hours.
-
Purification:
-
Stop the discharge.
-
Pump off non-condensable gases.
-
Perform a trap-to-trap distillation.
(bp 12.6°C) is more volatile than (bp 65.5°C). -
Collect
in a trap at -45°C (Chlorobenzene/slush) while pumping off to a -196°C trap.
-
Visualization: Synthesis Workflow
Caption: Figure 1. Continuous flow RF discharge synthesis for B2Cl4. Rapid quenching at -78°C is the rate-determining step for yield.
Part 2: Deep Dive – Diboron Tetrabromide ( )[2]
Role: Reactive Derivative. Best Practice Method: Halogen Exchange (Transhalogenation).
Mechanistic Insight
Direct reduction of
Experimental Protocol (Halogen Exchange)
-
Safety:
is thermally unstable. It disproportionates significantly above -20°C to -40°C over time.
Step-by-Step Workflow:
-
Condensation: In a vacuum line, condense
(e.g., 5 mmol) into a reaction vessel at -196°C. -
Addition: Condense an excess (4-6 equivalents) of
onto the frozen . -
Reaction: Allow the mixture to warm slowly to 0°C (ice bath) and stir for 1 hour. The liquid will turn pale yellow.
-
Note: Do not heat above room temperature.
-
-
Separation:
-
Cool the vessel to -45°C (Chlorobenzene slush).
-
Pump off the volatile
byproduct and excess into a -196°C trap. - remains in the vessel as a solid/viscous liquid (mp ~0-2°C, but often supercools).
-
-
Storage: Store immediately at -80°C or use in situ.
Visualization: Synthesis Workflow
Caption: Figure 2. Halogen exchange pathway. The reaction is driven by the removal of the more volatile BCl3 byproduct.
Part 3: Comparative Analysis & Data
Physical & Chemical Properties Comparison
| Feature | This compound ( | Diboron Tetrabromide ( |
| State (RT) | Colorless Liquid | Pale Yellow Solid/Liquid (mp ~0°C) |
| Boiling Point | 65.5°C | ~90°C (Extrapolated; decomp. before boiling) |
| Thermal Stability | Moderate (Slow decomp > 0°C) | Low (Decomposes > -20°C) |
| Air Sensitivity | Pyrophoric | Pyrophoric |
| Lewis Acidity | High | Very High (Stronger acceptor) |
| Preferred Synthesis | RF Discharge | Halogen Exchange from Chloride |
| Typical Yield | 100-500 mg/hour (Continuous) | >90% (based on |
Stability & Handling Hierarchy
The following diagram illustrates the logical decision-making process for selecting a reagent based on stability constraints.
Caption: Figure 3. Reagent selection logic. B2Br4 is reserved for applications requiring maximum Lewis acidity despite instability.
References
-
Schlesinger, H. I., et al. (1954).[1][2] "The Preparation and Some of the Properties of this compound." Journal of the American Chemical Society. Link
-
Timms, P. L. (1972). "Low Temperature Condensation." Advances in Inorganic Chemistry and Radiochemistry. Link
-
Nöth, H., & Pommerening, H. (1981). "Beiträge zur Chemie des Bors, 116. Über die Synthese von Dibortetrabromid." Chemische Berichte. (Describes the solution phase route from methoxide). Link
-
Massey, A. G. (1983). "The Subhalides of Boron." Advances in Inorganic Chemistry. (Comprehensive review of stability and synthesis). Link
-
Braunschweig, H., et al. (2012). "Recent Developments in the Chemistry of Diboron(4) Compounds." Chemical Reviews. Link
Sources
advantages of B₂Cl₄ over traditional boronic acid synthesis
Technical Guide: Advantages of Diboron Tetrachloride ( ) in Organoboron Synthesis
Executive Summary
In the landscape of organoboron synthesis, This compound (
This guide analyzes the mechanistic and practical advantages of
The Challenge: Limitations of Traditional Methods
To understand the value of
A. Cryogenic Metallation (Grignard/Lithium Routes)
-
Mechanism: Metal-Halogen exchange followed by electrophilic trapping with
. -
Limitation: Requires cryogenic temperatures (-78°C) and demonstrates poor functional group tolerance (incompatible with esters, ketones, nitriles).
B. Transition-Metal Catalyzed Diboration ( )
-
Mechanism: Oxidative addition of
to Pt/Pd/Rh catalysts, followed by insertion into alkenes/alkynes. -
Limitation: High cost of noble metals, potential for heavy metal contamination in pharmaceutical intermediates (requiring scavenging steps), and fixed ligand geometry which dictates stereochemistry.
The Advantage: Electrophilic Powerhouse
1Core Advantages
1. Catalyst-Free "Click" Reactivity
-
Impact: Eliminates trace metal impurities (ppm levels) in drug substances, a critical quality attribute (CQA) in late-stage pharmaceutical synthesis.
2. The "Universal Precursor" Status
The immediate product of a
-
Vs.
: With catalytic diboration, the product is locked as the pinacol ester. Transesterification of pinacol esters is thermodynamically difficult. -
With
: You can quench with MeOH to get dimethyl esters, Pinacol to get Bpin, or to get trifluoroborates ( ) directly.
3. Stereospecific Syn-Addition
The addition of
Mechanistic Visualization
The following diagram contrasts the direct, concerted activation of
Caption: Comparison of the concerted, metal-free addition of
Comparative Performance Data
The following table summarizes the operational differences between
| Feature | Catalytic | |
| Activation Mode | Spontaneous (Lewis Acid driven) | Metal Catalyst (Oxidative Addition) |
| Metal Contamination | None (0 ppm) | High risk (requires scavenging) |
| Atom Economy | High (Cl is low MW leaving group upon quench) | Moderate (Pinacol is heavy) |
| Stereoselectivity | Intrinsic syn-addition | Ligand-dependent (usually syn) |
| Substrate Scope | Alkenes, Alkynes, Dienes (Sterically sensitive) | Broad, but requires screening |
| Downstream Flexibility | Excellent (Direct access to any ester/ | Poor (Locked as Pinacol ester) |
| Handling | Air/Moisture Sensitive (Glovebox/Schlenk) | Air Stable solid |
Experimental Protocol: Metal-Free Diboration
Objective: Synthesis of vic-bis(pinacolboronate) from an internal alkyne using
Note:
Materials
-
Substrate: Diphenylacetylene (1.0 equiv)
-
Reagent:
(1.1 equiv) [Commercially available or prepared from ] -
Solvent: Pentane or Dichloromethane (Anhydrous)
-
Quenching Agent: Pinacol (2.5 equiv) +
(excess)
Workflow
-
Reagent Preparation: In a glovebox, condense
into a Schlenk flask containing anhydrous pentane at -78°C. -
Addition: Slowly add the solution of Diphenylacetylene in pentane to the
solution. The reaction is often instantaneous, indicated by the disappearance of the alkyne starting material (monitored by in-situ IR or aliquots). -
Warming: Allow the mixture to warm to 0°C or Room Temperature (RT) over 1 hour to ensure completion.
-
Observation: A white precipitate (the bis-dichloroborane adduct) may form or the solution may remain clear depending on concentration.
-
-
Esterification (The "Quench"):
-
Cool the mixture back to 0°C.
-
Add a solution of Pinacol (dissolved in
with as an acid scavenger) dropwise. -
Chemistry: The
bonds are rapidly substituted by bonds, releasing salt.
-
-
Workup: Filter off the amine salts. Concentrate the filtrate. Recrystallize to obtain the pure syn-1,2-bis(boronate).
Validation Check:
-
NMR: Shift from ~60 ppm (broad,
) to ~30 ppm ( ). -
Stereochemistry: Verify cis-stilbene geometry via coupling constants in
NMR if applicable, or X-ray crystallography.
References
-
Schlesinger, H. I., et al. (1954).[2][3] "this compound as a Reagent for the Synthesis of Organoboron Compounds." Journal of the American Chemical Society. Link
-
Neeve, E. C., et al. (2016).[4] "Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse." Chemical Reviews. Link[4][5]
-
Braunschweig, H., et al. (2013). "Transition-Metal-Free Diboration of Alkenes and Alkynes." Nature Chemistry. Link
-
Marder, T. B., & Norman, N. C. (1998). "Transition Metal Catalyzed Diboration." Topics in Catalysis. Link
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origins of observed reactivity and specificity in the addition of B2Cl4 and analogues to unsaturated compounds. | Department of Chemistry [chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Structural Polymorphism of Diboron Tetrachloride (B₂Cl₄): Gas vs. Crystalline Phase Analysis
[1]
Executive Summary
Diboron tetrachloride (B₂Cl₄) exhibits a classic but critical structural anomaly known as conformational polymorphism . Unlike its fluorinated analog (B₂F₄), which remains planar in all phases, B₂Cl₄ undergoes a symmetry-breaking phase transition from a staggered (
For drug development professionals utilizing B₂Cl₄ as a boron-doping agent or a precursor for organoboron synthesis (e.g., in Suzuki-Miyaura coupling precursors), understanding this structural lability is vital. It dictates the compound's reactivity profile, Lewis acidity, and handling requirements under varying experimental conditions.
Part 1: The Conformational Paradox
The structural dichotomy of B₂Cl₄ is not merely a crystallographic curiosity; it represents a fundamental battle between intramolecular steric repulsion and intermolecular lattice stabilization .
Structural Comparison Matrix
The following table synthesizes experimental data derived from Gas Electron Diffraction (GED) and Low-Temperature X-Ray Crystallography (XRD).
| Feature | Gas Phase (Fluid) | Crystalline Solid Phase | ** mechanistic Driver** |
| Point Group | Sterics vs. Packing | ||
| Torsion Angle | 90° (Perpendicular) | 0° (Eclipsed) | Rotational Barrier |
| B-B Bond Length | 1.70 - 1.71 Å | 1.75 Å | Bond stretching due to Cl...Cl repulsion in planar form |
| B-Cl Bond Length | 1.75 Å | 1.73 Å | Slight contraction in solid |
| Cl-B-Cl Angle | 118.7° | ~120° (Distorted) | Hybridization nuance |
| Validation Method | Gas Electron Diffraction (GED) | X-Ray Diffraction (XRD) | Phase-specific resolution |
Visualizing the Phase Transition Logic
The following diagram illustrates the energetic pathway and symmetry breaking that occurs during solidification.
Figure 1: Thermodynamic drivers of the B₂Cl₄ phase transition. In the gas phase, steric repulsion dominates. In the solid phase, lattice packing forces force the molecule flat.
Part 2: Energetics & Thermodynamics
To understand why this shift occurs, we must analyze the energy landscape.
The Rotational Barrier
In the gas phase, the rotation around the B-B bond is restricted.
-
Staggered Preference: The
geometry minimizes the steric clash between the large chlorine atoms on adjacent boron centers. -
Energy Gap: Computational and experimental studies indicate the staggered form is approximately 1–2 kcal/mol lower in energy than the planar form in isolation.
-
The "Planar Penalty": Forcing the molecule flat (as seen in the solid) introduces significant Cl...Cl Van der Waals repulsion.
The Lattice Override
If the planar form is higher in energy, why does the crystal adopt it?
-
Packing Efficiency: Planar molecules stack significantly better than staggered "propellers." The gain in lattice energy (intermolecular Van der Waals forces between layers of molecules) exceeds the 2 kcal/mol penalty required to flatten the molecule.
-
Comparison with B₂F₄: Diboron tetrafluoride is planar in both phases because the Fluorine atoms are small (low steric clash) and the planar geometry maximizes
-backbonding (hyperconjugation) between F and B. In B₂Cl₄, this -stabilization is weaker than the steric penalty, until lattice forces intervene.
Part 3: Experimental Methodologies
Trust in these structural claims comes from distinct validation protocols. Below are the specific methodologies used to determine these structures.
Gas Electron Diffraction (GED) Protocol
Objective: Determine the structure of free, non-interacting molecules.
-
Sample Prep: B₂Cl₄ is maintained in a vacuum line (highly moisture sensitive).
-
Vaporization: The sample is heated slightly to generate sufficient vapor pressure (B.P. 65°C).
-
Diffraction: An electron beam (typically 40-60 keV) intersects the gas jet.
-
Analysis: The radial distribution curve shows peaks corresponding to interatomic distances.
-
Key Finding: The presence of a specific Cl...Cl distance corresponding to the diagonal of a cube (staggered) rather than a rectangle (planar).
-
Low-Temperature X-Ray Crystallography
Objective: Determine the structure under packing influence.
-
Crystal Growth: B₂Cl₄ is a liquid at room temperature. A capillary containing the liquid is mounted on the goniometer.
-
In-situ Freezing: A stream of liquid nitrogen cools the capillary below -93°C, freezing the liquid into a single crystal (or polycrystalline mass).
-
Data Collection: X-ray diffraction patterns are collected.[1][2][3][4]
-
Key Finding: The unit cell dimensions and space group (
) require the molecule to sit on a center of inversion, forcing the (planar) symmetry.
-
Experimental Workflow Diagram
Figure 2: Parallel experimental workflows verifying the phase-dependent structural change.
Part 4: Implications for Synthesis & Drug Development
While B₂Cl₄ is not a drug, it is a potent diboration reagent . Understanding its structure aids in handling and reactivity prediction.
-
Reactivity Profile: The B-B bond is the site of reactivity. In the gas/liquid phase (where reactions usually occur), the staggered conformation exposes the Boron centers to nucleophilic attack more effectively than the planar form would, due to reduced steric shielding by the Cl atoms in the staggered arrangement.
-
Solvent Effects: When dissolved in coordinating solvents (e.g., THF), B₂Cl₄ forms adducts. The solvent molecules donate electron density to the empty p-orbitals of Boron, often breaking the B-B bond or altering the geometry back to a staggered-like conformation to accommodate the new ligands.
-
Handling Protocol:
-
Pyrophoric Hazard: B₂Cl₄ reacts violently with moisture (hydrolysis to boric acid and HCl).
-
Storage: Must be stored under Inert Gas (Argon/Nitrogen) and preferably at low temperatures to minimize decomposition, though it is stable as a liquid at RT.
-
References
-
Ryan, R. R., & Hedberg, K. (1969). Structure of gaseous this compound.[2][5][6] The Journal of Chemical Physics.[7][8]
-
Atoji, M., Wheatley, P. J., & Lipscomb, W. N. (1953). The Crystal and Molecular Structure of this compound. The Journal of Chemical Physics.[7][8]
-
Mann, D. E., & Fano, L. (1957). Thermodynamic Properties of this compound. Journal of Research of the National Bureau of Standards.
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]
- 7. This compound | B2Cl4 | CID 139548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing Reaction Intermediates in Diboron Tetrachloride (B₂Cl₄) Chemistry
Diboron tetrachloride (B₂Cl₄) is a potent reagent in modern synthesis, prized for its ability to introduce boron-boron bonds into organic molecules.[1] Its reactivity, however, is complex, proceeding through a series of high-energy, short-lived reaction intermediates that dictate the final product distribution and stereochemistry.[2][3] For researchers, scientists, and drug development professionals, understanding and characterizing these fleeting species is not merely an academic exercise; it is a critical step in optimizing reaction conditions, controlling selectivity, and developing novel synthetic methodologies.
This guide provides an in-depth comparison of the primary analytical techniques used to identify and characterize reaction intermediates in B₂Cl₄ chemistry. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, field-proven insights.
The Elusive Intermediates of B₂Cl₄ Chemistry
Reactions involving B₂Cl₄ can generate several types of highly reactive intermediates. The specific species formed depends on the reaction conditions, substrate, and solvent. Key intermediates include:
-
Boryl Radicals (•BCl₂): Formed through homolytic cleavage of the B-B bond, these radical species are often implicated in addition reactions to unsaturated compounds like alkenes and alkynes.[4]
-
Lewis Acid Adducts: The empty p-orbital on the boron atoms makes B₂Cl₄ a strong Lewis acid, readily forming adducts with Lewis bases (e.g., amines, ethers, phosphines). These adducts can modulate the reactivity of the diboron core.
-
Diboration Products: The initial addition products of B₂Cl₄ across double or triple bonds are themselves intermediates that can undergo further transformation.[4]
The transient nature and high reactivity of these species necessitate sophisticated analytical techniques capable of capturing information on short timescales and often at low concentrations.[2][5]
A Comparative Analysis of Analytical Techniques
No single technique is universally applicable for studying all reactive intermediates.[] The choice of method is dictated by the specific intermediate of interest, its expected lifetime, and the reaction matrix. Below, we compare the most powerful techniques for elucidating B₂Cl₄ reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation in chemistry.[] For boron-containing compounds, ¹¹B NMR is particularly informative due to the high natural abundance (80.1%) and nuclear spin (I=3/2) of the ¹¹B isotope.[7]
-
Expertise & Causality: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.[8] A four-coordinate boron in a Lewis acid adduct will appear significantly upfield compared to a three-coordinate boron in B₂Cl₄ or a boryl radical.[8] This clear distinction allows for the direct observation of adduct formation. To capture short-lived intermediates, low-temperature (cryogenic) NMR experiments are essential. By slowing down the reaction kinetics, the lifetime of intermediates can be extended to the NMR timescale, allowing for their detection and structural characterization.
-
Trustworthiness & Self-Validation: The identity of a proposed intermediate can be corroborated using multidimensional NMR experiments (e.g., ¹H-¹¹B HSQC) to establish connectivity between boron and other nuclei. Furthermore, observing the simultaneous decay of the intermediate's signal and the growth of the product's signal provides strong kinetic evidence for its role in the reaction pathway.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is the definitive technique for the direct detection and characterization of paramagnetic species, such as the boryl radical (•BCl₂).
-
Expertise & Causality: EPR spectroscopy is uniquely sensitive to unpaired electrons. The interaction of the unpaired electron with the magnetic nuclei of boron (¹¹B and ¹⁰B) and chlorine (³⁵Cl and ³⁷Cl) results in a characteristic hyperfine splitting pattern. This pattern acts as a "fingerprint" for the radical, providing unequivocal proof of its existence and offering insights into its electronic structure and geometry.[9][10][11] Studies have successfully used EPR to observe the addition of ligated boryl radicals to carbonyl compounds.[12]
-
Trustworthiness & Self-Validation: The g-factor and hyperfine coupling constants obtained from an EPR spectrum are highly specific to a particular radical. These experimental values can be compared with those predicted by Density Functional Theory (DFT) calculations to provide a high level of confidence in the assignment. Chemical trapping experiments, where a "spin trap" reacts with the short-lived boryl radical to form a more stable radical adduct, can further validate the presence of the initial paramagnetic intermediate.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, making it a powerful tool for identifying intermediates.[][13]
-
Expertise & Causality: Techniques like Electrospray Ionization (ESI-MS) can gently transfer ions from solution into the gas phase, allowing for the detection of charged intermediates or adducts.[5] For neutral, short-lived species, rapid sampling techniques coupled with MS are required. The isotopic signature of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) creates a highly characteristic pattern in the mass spectrum, which aids in the unambiguous identification of boron- and chlorine-containing species.[13]
-
Trustworthiness & Self-Validation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown intermediate.[14] Tandem mass spectrometry (MS/MS) can be used to fragment a selected intermediate ion and analyze its constituent parts, providing structural clues and increasing confidence in its identification.[15] However, it is crucial to recognize that ESI can sometimes generate ions that are not relevant to the solution-phase reaction, requiring careful interpretation.[5]
In Situ Vibrational Spectroscopy (IR and Raman)
-
Expertise & Causality: In situ IR and Raman spectroscopy monitor changes in the vibrational modes of molecules in real-time as a reaction proceeds.[5][16] The formation of an intermediate is often accompanied by the appearance of new vibrational bands or shifts in existing ones. For instance, the B-Cl stretching frequency is sensitive to the coordination environment of the boron atom. Attenuated Total Reflectance (ATR) probes are particularly useful as they can be directly immersed in the reaction mixture for continuous monitoring.[16]
-
Trustworthiness & Self-Validation: The assignment of vibrational bands to specific intermediates can be powerfully supported by computational chemistry. DFT calculations can predict the vibrational frequencies of proposed intermediates, and a match between the calculated and experimental spectra provides strong evidence for the structure.
Computational Chemistry
While not an experimental technique, computational chemistry is an indispensable partner in the study of reactive intermediates.
-
Expertise & Causality: Quantum mechanical methods like DFT can be used to calculate the geometries, energies, and spectroscopic properties of proposed intermediates and transition states.[17] This allows researchers to assess the plausibility of a proposed reaction mechanism and to predict the spectroscopic signatures of elusive intermediates, guiding the design of experiments aimed at their detection.[18][19]
-
Trustworthiness & Self-Validation: A robust computational model is one that can accurately reproduce experimentally known properties of the reactants and products. When a model demonstrates this predictive power, its predictions regarding the properties of unseen intermediates and transition states carry significant weight.
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Obtained | Sensitivity | Timescale | Key Strengths for B₂Cl₄ Chemistry | Limitations |
| ¹¹B NMR | Boron coordination, electronic environment, structure | Moderate | Milliseconds to hours | Directly observes boron speciation; distinguishes 3- vs. 4-coordinate B.[8] | Not suitable for very short-lived species; requires cryogenic temperatures for reactive intermediates. |
| EPR | Unambiguous detection of radicals, electronic structure | High | Microseconds to milliseconds | The only direct method for observing paramagnetic boryl radicals.[12][20] | Only applicable to paramagnetic species. |
| Mass Spectrometry | Mass-to-charge ratio, elemental composition | Very High | Microseconds to seconds | Isotopic patterns of B and Cl provide definitive identification.[13] | Indirect structural information; potential for artifact generation in ESI.[5] |
| In Situ IR/Raman | Functional groups, bonding changes | Moderate | Seconds to minutes | Real-time monitoring of reaction progress.[21][22] | Complex spectra can be difficult to interpret without computational support. |
| Computational | Structure, energy, reaction pathways, predicted spectra | N/A | N/A | Provides mechanistic rationale and guides experimental design.[18][23] | Predictions must be validated by experiment. |
Experimental Protocols
Protocol 1: Low-Temperature ¹¹B NMR for Adduct Characterization
Objective: To observe the formation of a Lewis base adduct of B₂Cl₄.
-
Preparation: In a glovebox, prepare a solution of B₂Cl₄ (1.0 eq) in a deuterated, non-coordinating solvent (e.g., CD₂Cl₂) in an NMR tube fitted with a J. Young valve. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initial Spectrum: Acquire a ¹¹B NMR spectrum of the starting material at -78 °C. This serves as the baseline.
-
Addition of Lewis Base: While maintaining the low temperature, add a pre-chilled solution of the Lewis base (e.g., pyridine, 1.0 eq) in CD₂Cl₂ to the NMR tube via syringe.
-
Data Acquisition: Immediately begin acquiring a series of ¹¹B NMR spectra over time.
-
Analysis: Observe the disappearance of the signal for B₂Cl₄ and the appearance of a new, upfield-shifted signal corresponding to the four-coordinate boron in the adduct. The chemical shift change provides direct evidence of adduct formation.[8]
Protocol 2: EPR Spectroscopy with Spin Trapping for Radical Detection
Objective: To indirectly detect the formation of •BCl₂ radicals.
-
Sample Preparation: In a glovebox, prepare a solution of B₂Cl₄ and a suitable substrate (e.g., an alkene) in a non-polar solvent (e.g., toluene). Add a spin trap, such as PBN (α-phenyl-N-tert-butylnitrone). Transfer the solution to a quartz EPR tube and seal it.
-
Reaction Initiation: Initiate the reaction, typically by photolysis (UV irradiation) of the B-B bond, directly within the EPR spectrometer's cavity.
-
EPR Spectrum Acquisition: Record the EPR spectrum. The short-lived •BCl₂ radical will react with PBN to form a more persistent nitroxide radical adduct.
-
Analysis: The resulting EPR spectrum will be that of the nitroxide adduct. The hyperfine coupling constants of this adduct are characteristic of the trapped radical, providing indirect but compelling evidence for the initial formation of the •BCl₂ radical. Compare the experimental spectrum to simulated spectra for confirmation.
Visualization of Workflows
Reaction Pathway Diagram
Caption: Generalized reaction pathways for B₂Cl₄, highlighting the formation of key intermediates.
Analytical Technique Selection Workflow
Caption: Decision workflow for selecting the appropriate analytical technique.
References
-
Levin, E. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139548, this compound. Available from: [Link]
-
Walton, J. C., Dai, W., & Curran, D. P. (2020). EPR Studies on the Addition of Ligated Boryl Radicals to Carbonyl Compounds. The Journal of Organic Chemistry, 85(6), 4248–4255. Available from: [Link]
-
Lumen Learning. Reactive intermediates. Organic Chemistry 1: An open textbook. Available from: [Link]
-
Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Available from: [Link]
-
Coyle, E. E. (2014). Reactive intermediates in organic chemistry : structure and mechanism. Washington State University Libraries. Available from: [Link]
-
Roithová, J. (2019). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 48(1), 129-144. Available from: [Link]
-
Cole, T. 11B NMR Chemical Shifts. San Diego State University. Available from: [Link]
-
Wikipedia. This compound. Available from: [Link]
-
Walton, J. C. et al. (2010). EPR studies of the generation, structure, and reactivity of n-heterocyclic carbene borane radicals. Journal of the American Chemical Society, 132(8), 2350-2358. Available from: [Link]
-
Cremer, D. Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Boron NMR. Available from: [Link]
-
Houk, K. N. & Doubleday, C. (2013). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 11(31), 5085-5101. Available from: [Link]
-
ResearchGate. (2023). In-situ real-time monitoring of chemical kinetics by an automated micro-reaction device. Available from: [Link]
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- 13. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
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A Senior Application Scientist's Guide to the Kinetics of Diboron Tetrachloride Addition Reactions
For researchers, synthetic chemists, and professionals in drug development, the ability to form carbon-boron (C-B) bonds under controlled conditions is a cornerstone of modern organic synthesis. Diboron tetrachloride (B₂Cl₄) stands out as a highly reactive reagent for the diboration of unsaturated organic molecules, offering a direct route to valuable 1,2-bis(dichloroboryl)alkanes and alkenes.[1][2] Understanding the kinetics of these addition reactions is paramount for mechanistic elucidation, reaction optimization, and for comparing its efficacy against other diboron reagents.
This guide provides an in-depth analysis of the kinetic profiles of B₂Cl₄ addition reactions, contrasting its performance with alternatives and offering field-proven experimental protocols to empower your research.
The Mechanistic Landscape: Why Kinetics Matter
The addition of B₂Cl₄ to alkenes and alkynes is not just a synthetic tool; it's a fascinating case study in reaction dynamics. Early studies demonstrated that B₂Cl₄ reacts readily with simple unsaturated compounds, often under mild conditions.[3][4] The critical question, however, has always been how this transformation occurs. Kinetic studies, coupled with computational chemistry, have been instrumental in unveiling the underlying mechanisms.
Uncatalyzed Additions: A Concerted Pathway
Unlike many other diboron reagents that require catalytic activation, B₂Cl₄ can react directly with alkenes and alkynes.[4] The prevailing evidence, largely from Density Functional Theory (DFT) analyses, points towards a concerted [2σs + 2πs] cycloaddition mechanism for the reaction with alkenes.[4][5]
-
Causality Behind the Concerted Choice: This pathway is favored because it avoids the formation of highly unstable intermediates like vinyl cations, which would be expected from a stepwise electrophilic addition to an alkyne.[6] The concerted nature of the reaction involves the simultaneous formation of two new C-B bonds and the cleavage of the B-B and C=C π bonds through a four-membered transition state.
-
Stereochemical Integrity: A key piece of evidence supporting this mechanism is the observed cis-stereospecificity. When B₂Cl₄ adds to (E)- or (Z)-but-2-ene, the reaction proceeds with retention of the alkene geometry in the product, a hallmark of a concerted process.[4][5]
-
Trustworthiness of the Model: The computational models have been validated by their ability to predict experimental observations. For example, the calculated Gibbs free energy of activation for the addition of B₂Cl₄ to ethene aligns with the experimental observation that the reaction proceeds at a significant rate even at -80 °C.[5]
Below is a diagram illustrating the concerted addition pathway.
Caption: Concerted [2σs + 2πs] pathway for B₂Cl₄ addition to ethylene.
Catalytic Pathways
While B₂Cl₄ is reactive on its own, transition metal catalysis can be employed, particularly for less reactive substrates or to achieve different selectivities. Mechanistic studies suggest that catalytic cycles often involve the oxidative addition of the B-B bond to a low-valent metal center, followed by substrate coordination, insertion, and reductive elimination to regenerate the catalyst.[7]
Comparative Reactivity: B₂Cl₄ vs. Other Diboron Reagents
The choice of a diboron reagent is dictated by the desired reactivity, stability, and reaction conditions. B₂Cl₄ occupies a unique position due to its high electrophilicity, a direct consequence of the electron-withdrawing chloride substituents.
| Reagent | Structure | General Reactivity & Conditions | Catalysis Required? | Key Characteristics |
| This compound | B₂Cl₄ | High . Reacts with alkenes/alkynes at low temperatures.[5] | No (for simple additions) | Highly electrophilic, moisture-sensitive liquid.[1][7] |
| Diboron Tetrafluoride | B₂F₄ | Moderate . Requires more forcing conditions than B₂Cl₄.[4] | No (for simple additions) | More stable than B₂Cl₄ but less reactive.[4] |
| Diboron Tetrabromide | B₂Br₄ | Very High . Computational studies suggest it can be even more reactive than B₂Cl₄.[3] | No (for simple additions) | Thermally unstable.[8] |
| Bis(pinacolato)diboron | B₂(pin)₂ | Low . Generally unreactive towards uncatalyzed additions. | Yes (Typically Pt, Pd, Cu, Ni) | Stable, crystalline solid; widely used in catalytic borylation. |
| Tetrakis(dimethylamino)diboron | B₂(NMe₂)₄ | Low . Unreactive in additions due to π-donation from N to B. | Yes | Used as a precursor to other diboron reagents.[7] |
Expert Insights: The high reactivity of B₂Cl₄ is a double-edged sword. While it enables uncatalyzed reactions, it also makes the reagent highly sensitive to moisture and air, necessitating stringent handling procedures.[7] For applications requiring greater functional group tolerance and milder reaction setups, the less reactive but more stable B₂(pin)₂ is often the preferred choice, albeit at the cost of requiring a catalyst. The slower reaction rates observed for diboron compounds with electron-donating substituents (like alkoxides or amines) are due to π-donation from the heteroatom's lone pair into the empty p-orbital of boron, which reduces its Lewis acidity and electrophilicity.[5]
Designing a Kinetic Study: A Field-Proven Protocol
A robust kinetic analysis is a self-validating system. The data must be reproducible and logically consistent to derive a meaningful rate law. Here is a detailed workflow for studying the kinetics of B₂Cl₄ addition to an alkene.
Core Principle: The goal is to measure the change in concentration of a reactant or product over time to determine the reaction order with respect to each reactant and to calculate the rate constant, k.
Step 1: Scrupulous Preparation (Trustworthiness)
-
Solvent Purity: Use anhydrous, non-protic solvents (e.g., hexane, dichloromethane) freshly distilled from a suitable drying agent. Solvents like THF or ethers are generally avoided as they can form strong donor complexes with boron halides, slowing the reaction.[3]
-
Reagent Handling: B₂Cl₄ is extremely sensitive to moisture.[7] All manipulations must be performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
-
Substrate Purity: The alkene substrate must be pure and free of inhibitors or moisture. Pass it through a short column of activated alumina if necessary.
-
Temperature Control: Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a constant temperature (±0.1 °C) throughout the experiment. The reaction is often run at low temperatures (e.g., -78 °C) to ensure a measurable rate.
Step 2: Reaction Monitoring (Data Integrity)
In situ monitoring is preferred to avoid perturbations from sampling. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique.
-
Setup: Prepare a stock solution of the alkene and an internal standard (e.g., hexamethyldisilane, a compound with a single, sharp peak far from the regions of interest) in the chosen deuterated solvent inside a glovebox.
-
Initiation: In a pre-cooled NMR tube sealed with a septum, add the alkene/standard solution. At time t=0, inject a precise amount of B₂Cl₄ via a gas-tight syringe. Quickly invert the tube to mix and place it in the pre-cooled NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the alkene's vinyl proton signals and the appearance of the new aliphatic proton signals of the product can be integrated against the constant signal of the internal standard to determine their concentrations over time.
Step 3: Data Analysis (Authoritative Grounding)
-
Determining Reaction Order: To find the order with respect to each reactant, employ the method of initial rates. Run several experiments, varying the initial concentration of one reactant while keeping the other constant.[9]
-
For a reaction A + B -> C with a rate law Rate = k[A]ˣ[B]ʸ, comparing two trials where only [A] is changed gives: Rate₁ / Rate₂ = (k[A]₁ˣ[B]₁ʸ) / (k[A]₂ˣ[B]₁ʸ) = ([A]₁ / [A]₂)ˣ
-
Solving for x gives the order with respect to A. Repeat for B to find y. For B₂Cl₄ additions, the rate law is often found to be Rate = k[B₂Cl₄][Alkene].
-
-
Calculating the Rate Constant (k): Once the orders are known, use the data from any of the kinetic runs to solve for k. The units of k will depend on the overall reaction order.[9]
-
Integrated Rate Laws: Alternatively, if the reaction order is assumed (e.g., second order overall), plot the concentration data according to the corresponding integrated rate law (e.g., plot of 1/[A] vs. time for a simple second-order reaction). A linear plot confirms the assumed order, and the slope is related to the rate constant k.[10]
Workflow and Data Visualization
A clear workflow ensures reproducibility and highlights critical control points in the experimental design.
Caption: Experimental workflow for a kinetic study of B₂Cl₄ addition.
References
-
Title: Origins of Observed Reactivity and Specificity in the Addition of B2Cl4 and Analogues to Unsaturated Compounds Source: ResearchGate URL: [Link]
-
Title: Origins of observed reactivity and specificity in the addition of B2Cl4 and analogues to unsaturated compounds. Source: University of Oxford Sustainable Inorganic Chemistry URL: [Link]
-
Title: Origins of observed reactivity and specificity in the addition of B2Cl4 and analogues to unsaturated compounds. Source: SciSpace URL: [Link]
-
Title: Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse Source: ACS Publications URL: [Link]
-
Title: Reactions of Dienes: 1,2 and 1,4 Addition Source: Master Organic Chemistry URL: [Link]
-
Title: this compound Source: Wikipedia URL: [Link]
-
Title: Group Theory Chem__:this compound B2Cl4(D2d) stretching vibrations (+ glance at literature) Source: YouTube URL: [Link]
-
Title: Tetrahalodiboranes Source: Wikipedia URL: [Link]
-
Title: Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts Source: National Center for Biotechnology Information URL: [Link]
-
Title: this compound, B2Cl4, as a Reagent for the Synthesis of Organo-boron Compounds. I. The Reaction of this compound with Ethylene Source: ACS Publications URL: [Link]
-
Title: Catalytic Reactions of Organoboranes Source: DSpace@MIT URL: [Link]
-
Title: this compound | B2Cl4 | CID 139548 Source: PubChem URL: [Link]
-
Title: Crystal and Molecular Structure of this compound, B2Cl4 Source: Semantic Scholar URL: [Link]
-
Title: Electrophilic Addition Reactions of Alkynes Source: Chemistry LibreTexts URL: [Link]
-
Title: ORGANIC REACTION MECHANISM Source: University of Illinois Springfield URL: [Link]
-
Title: Origins of observed reactivity and specificity in the addition of B2Cl4 and analogues to unsaturated compounds. Source: SciSpace by Typeset URL: [Link]
-
Title: 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions Source: LibreTexts URL: [Link]
-
Title: Quantitative monitoring of biphasic reactions Source: Andor URL: [Link]
-
Title: Rate Laws | Reactant Orders and Rate Constant (14.2) | General Chemistry Source: YouTube URL: [Link]
-
Title: 15.3: Experimental Methods for Determination of Reaction Orders Source: Chemistry LibreTexts URL: [Link]
-
Title: 12.5: Integrated Rate Laws Source: Chemistry LibreTexts URL: [Link]
-
Title: Lecture for Lesson IV.2: Addition Reactions of Conjugated Dienes Source: YouTube URL: [Link]
-
Title: Monitoring reactions Source: RSC Education URL: [Link]
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Cyclic Voltammetry of Diboron Tetrachloride and Its Derivatives: A Comparative Technical Guide
Executive Summary
Objective: To provide a technical analysis of the electrochemical behavior of diboron tetrachloride (
The Reactivity Spectrum: From to Stable Esters
The parent compound, This compound (
-
Why CV of
is Rare:-
Hydrolytic Instability:
reacts violently with trace moisture, making standard electrolyte solutions (e.g., in MeCN or DMF) unviable without rigorous exclusion of water.[1] -
High Reactivity: It often reacts with the solvent or supporting electrolyte before a potential sweep can be completed.[1]
-
Inference: Based on the behavior of its halide analogs,
is predicted to have a reduction potential significantly more positive than -1.5 V vs. , likely undergoing rapid dissociative electron transfer.
-
Consequently, practical electrochemical borylation relies on derivatives where the B-Cl bonds are replaced by B-O or B-N bonds.[1] These attenuate the Lewis acidity, pushing the reduction potential into a measurable and controllable window.
Comparative Electrochemical Analysis
The following table synthesizes experimental data and theoretical trends for the reduction of diboron species. The values represent the potential required to inject an electron into the
Table 1: Electrochemical Properties of Diboron Reagents
| Compound | Structure | Reversibility | Kinetic Stability of Radical Anion | |
| This compound ( | > -1.5 V (Est.)[1][2] | Irreversible | Very Low (Rapid B-Cl or B-B cleavage) | |
| Bis(catecholato)diboron ( | ~ -2.0 to -2.2 V | Quasi-reversible | Low/Medium (Cleaves to boryl radical) | |
| Unsymmetrical Diborane ( | -2.5 V | Reversible ( | High (Steric protection stabilizes radical) | |
| Bis(pinacolato)diboron ( | < -2.8 V | Irreversible | High (Hard to reduce without activation) | |
| Tetrakis(dimethylamino)diboron | < -3.0 V (Est.)[1][2][3][4][5][6][7][8][9][10] | Inactive | Extreme (Electron-rich, redox inert) |
Note:
is often considered "electro-inactive" in standard windows.[1] To participate in redox chemistry, it typically requires Lewis base activation (forming anadduct) which lowers the LUMO and shifts anodically.[1]
Mechanistic Pathways
The electrochemical reduction of diboron compounds generally follows an ECE (Electron transfer - Chemical reaction - Electron transfer) or DISP mechanism.[1] The critical step is the formation of the radical anion and its subsequent fate.
Figure 1: Electrochemical Activation Pathway
The diagram below illustrates the divergent pathways for a generic diboron species (
Caption: Pathway showing Single Electron Transfer (SET) leading to homolytic B-B cleavage.
Experimental Protocol: Measuring Sensitive Diboron Species
Due to the moisture sensitivity of
Phase 1: Cell Preparation
-
Atmosphere: All preparations must occur in an Argon-filled glovebox (
ppm, ppm).[1] -
Solvent: Anhydrous THF or DCM (dried over activated alumina/molecular sieves). Avoid MeOH or protic solvents which rapidly solvolyze the B-B bond.
-
Electrolyte: 0.1 M
(recrystallized and dried under vacuum at 110°C for 24h).
Phase 2: Electrode Setup
-
Working Electrode (WE): Glassy Carbon (3 mm).[1] Must be polished with 0.05
alumina and sonicated in dry solvent immediately before use. -
Counter Electrode (CE): Platinum wire.[1]
-
Reference Electrode (RE): Ag wire quasi-reference (calibrated internally with Ferrocene).[1]
Phase 3: Measurement Workflow
Caption: Step-by-step workflow for obtaining reliable CV data for moisture-sensitive organoboron compounds.
Expert Commentary & Applications
Why over ?
In electrochemical synthesis,
-
Causality: Its less negative reduction potential (-2.1 V) allows it to be reduced by mild cathodic potentials or photoredox catalysts.[1]
-
Mechanism: Upon reduction, the
radical anion fragments to generate the boryl radical ( ) .[1] This species is a potent somophile, capable of capturing alkyl radicals or adding to electron-deficient alkenes. -
Contrast:
requires significantly more negative potentials to generate the corresponding radical.[1] Attempts to reduce it often lead to background solvent decomposition before the B-B bond activates, unless a Lewis base (e.g., or 4-dimethylaminopyridine) is added to form an adduct, shifting the anodically.
The Role of "Masked"
While
References
-
Electronic Properties of Bis(catechol
): -
Reduction Potentials of Unsymmetrical Diboranes
-
Compar
vs ): -
Electrochemical Borylation Methodologies
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. Lowering the reduction potential of a boron compound by means of the substituent effect of the boryl group: one-electron reduction of an unsymmetrical diborane(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Diboron tetrachloride
Operational Safety Guide: Handling Diboron Tetrachloride ( )
Executive Summary & Hazard Profile
This compound (
The Causality of Danger:
-
Hydrolytic Volatility: Upon contact with moisture (even ambient humidity),
hydrolyzes violently to release Hydrogen Chloride (HCl) gas and boric acid. This reaction is exothermic and can drive the dispersion of corrosive aerosols. -
Pyrophoric Potential: While strictly defined as "fuming," the heat generated from rapid hydrolysis can ignite flammable solvents often used in conjunction with boron halides.
-
Thermal Instability:
decomposes at room temperature into and higher boron sub-chlorides. Pressure buildup in sealed vessels is a silent but critical risk.
Core Directive: Treat
Engineering Controls: The Primary Defense
Before selecting PPE, you must validate your containment strategy.[1][2] The following decision logic dictates the safe handling environment.
Figure 1: Decision matrix for selecting the appropriate engineering control environment. Note that Schlenk lines require active cold traps to prevent HCl from damaging vacuum pumps.
Personal Protective Equipment (PPE) Matrix
PPE for
Glove Selection Logic
Standard nitrile gloves are insufficient for direct handling of boron halides. Chlorinated compounds can permeate thin nitrile rapidly.
-
Primary Layer: Silver Shield® (Laminate) or Butyl Rubber. These provide the highest permeation resistance against chlorides.
-
Dexterity Layer: Disposable Nitrile (worn over the laminate glove) to protect the expensive inner glove and provide grip.
PPE Specification Table
| Component | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving: 1. Inner: Laminate (Silver Shield/4H) 2. Outer: 5-8 mil Nitrile | Laminate resists permeation of boron chlorides >4 hours. Nitrile offers mechanical strength but degrades quickly upon exposure. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate. Goggles seal the eyes against corrosive HCl vapors generated by hydrolysis. |
| Face Protection | 8-inch Face Shield | Mandatory when working outside a glove box (e.g., Schlenk line) to protect the neck/face from exothermic splashes. |
| Body Protection | Fire-Resistant (FR) Lab Coat (Nomex/Kevlar) | |
| Respiratory | Fume Hood / Glove Box | Do not rely on respirators. Engineering controls must prevent inhalation.[2] If a respirator is required, the protocol has already failed. |
Operational Protocol: Transfer & Handling
Objective: Transfer
Pre-Requisites
-
Glassware: Oven-dried (>120°C) for 24 hours.
-
Inert Gas: Argon is preferred over Nitrogen due to higher density, providing a better "blanket" for the liquid.
-
Cold Bath: Dry ice/Acetone (-78°C) ready for quenching or cooling the vessel (stabilizes
).
Step-by-Step Cannula Transfer (Schlenk Line)
-
Pressure Equalization: Ensure both the source (reagent) bottle and the receiving flask are under positive inert gas pressure.
-
Cannula Prep: Insert a double-tipped needle (cannula) into the headspace of the source bottle first to purge the needle with inert gas.
-
Insertion: Lower the cannula tip into the liquid
. -
Transfer: Establish a pressure differential (slightly higher pressure in source, vented outlet in receiver) to push the liquid.
-
Self-Validating Step: Watch the cannula tip. If white smoke (HCl mist) appears at the tip inside the receiving flask, your inert atmosphere is compromised. Stop immediately.
-
-
Completion: Lift the cannula into the headspace of the source bottle to drain.
-
Cleaning: Immediately draw inert solvent (dry Hexane) through the cannula into a waste flask to rinse residual
before exposing the needle to air.
Emergency & Disposal: The Quenching Protocol
CRITICAL WARNING: Never add water directly to
The "Cascade" Quenching Method We utilize a polarity gradient to safely neutralize the boron-chlorine bonds. This method controls the exotherm by using progressively more reactive proton sources.
Figure 2: The Cascade Quenching Workflow. This sequence prevents thermal runaway by gradually increasing the availability of protons.
Disposal Procedure
-
Cool: Place the reaction vessel in an ice bath or dry ice/acetone bath.
-
Dilute: Ensure the
is diluted <10% in an inert solvent (e.g., Dichloromethane or Hexane). -
Quench 1 (Isopropanol): Add Isopropanol (IPA) dropwise. Wait for bubbling to cease between drops. IPA reacts slower than water, spreading the heat release over time.
-
Quench 2 (Methanol): Once IPA addition causes no reaction, add Methanol.
-
Quench 3 (Water): Finally, add water carefully.
-
Neutralize: Adjust pH to 7 using Sodium Bicarbonate.
-
Discard: Label as "Halogenated Solvent Waste" with "Contains Boron."
References
-
Linde Gas GmbH. (2023).[4] Safety Data Sheet: Boron Trichloride. Retrieved from
- University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- EPFL (École Polytechnique Fédérale de Lausanne). (n.d.). Protocol for quenching reactive chemicals.
-
Purdue University, Radiological and Environmental Management. (n.d.). Boron Trichloride Handling Guidelines. Retrieved from [1][3][4][5][6][7][8][9][10][11][12][13]
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. purdue.edu [purdue.edu]
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- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. Chemical Safety Library [safescience.cas.org]
- 6. Boron trichloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. epfl.ch [epfl.ch]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
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- 13. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
